3-Nitropyridine-2-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98807. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-6-5(4)10/h1-3H,(H,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNPLDRVWHXGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191631 | |
| Record name | 2(1H)-Pyridinethione, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38240-29-8 | |
| Record name | 3-Nitro-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38240-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinethione, 3-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038240298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38240-29-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98807 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyridinethione, 3-nitro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Mercapto-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Nitropyridine-2-thiol: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3-Nitropyridine-2-thiol, a heterocyclic building block of interest to researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a pyridine derivative characterized by a nitro group at the 3-position and a thiol group at the 2-position. It exists in a tautomeric equilibrium with its thione form, 3-nitro-1H-pyridine-2-thione.[]
The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| IUPAC Name | 3-nitro-1H-pyridine-2-thione | [] |
| Synonyms | 3-Nitro-2-pyridinethiol | [2][3] |
| CAS Number | 38240-29-8 | [][2][3][4][5] |
| Molecular Formula | C₅H₄N₂O₂S | [][2][3][4][5] |
| Molecular Weight | 156.16 g/mol | [][2][3][4] |
| Appearance | Pale Yellow Solid | [4] |
| Melting Point | 169-175 °C[2], 174 °C[4] | [2][4] |
| Boiling Point | 243.6 °C at 760 mmHg (Computed) | [] |
| Purity | 96%[3], Min. 98.0% (HPLC,T)[4] | [3][4] |
| Storage | Sealed in dry, 2-8°C | [5] |
| Sensitivity | Air Sensitive | [4] |
| Identifier | Value | Source(s) |
| Canonical SMILES | C1=CNC(=S)C(=C1)--INVALID-LINK--[O-] | [] |
| InChI | InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-6-5(4)10/h1-3H,(H,6,10) | [][3] |
| InChI Key | LKNPLDRVWHXGKZ-UHFFFAOYSA-N | [][3] |
| MDL Number | MFCD00661369 | [4][5] |
| PubChem Substance ID | 329764108 | [2] |
Molecular Structure
The structure of this compound is notable for its tautomerism, existing as both a thiol and a thione. This equilibrium is a key feature of its chemical reactivity.
Experimental Protocols
A common synthetic route to substituted 3-thiopyridines involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a thiol. A general procedure, adapted from the synthesis of related compounds, is described below.[8] This proposed pathway starts from the commercially available 2-chloro-3-nitropyridine.
Detailed Methodology for Synthesis of 3-Sulfanylpyridines (General Protocol): [8]
-
Reaction Setup: Dissolve the starting material (e.g., 2-chloro-3-nitropyridine, 1 mmol) in an anhydrous solvent such as DMF (5 mL).
-
Addition of Reagents: Add the thiol source (e.g., sodium hydrosulfide or a specific thiol, 1 mmol) and a base like potassium carbonate (K₂CO₃, 1 mmol).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water (50 mL).
-
Acidification & Extraction: Acidify the aqueous solution to pH 3 using concentrated HCl. Extract the product with an organic solvent like chloroform (CHCl₃, 3 x 20 mL).
-
Drying and Concentration: Dry the combined organic phases over sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography (e.g., SiO₂ with CHCl₃ as eluent) or by recrystallization from a suitable solvent like ethanol (EtOH).
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a compound. The protocol used for the characterization of the related Cu(I)-5-nitropyridine-2-thiol cluster is outlined below and would be applicable for this compound.[7]
Methodology for Single-Crystal X-ray Diffraction: [7]
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer (e.g., Oxford Xcalibur S) equipped with a specific radiation source (e.g., Mo-Kα, λ = 0.71073 Å). Collect diffraction data at a controlled temperature (e.g., 298 K).
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods software (e.g., SHELXS).
-
Refine the structure based on F² using refinement software (e.g., SHELXL).
-
Refine non-hydrogen atoms anisotropically.
-
Add hydrogen atoms at calculated positions and refine them using a riding model.
-
Reactivity and Applications
The nitro group in the pyridine ring facilitates nucleophilic aromatic substitution reactions.[8] Studies have shown that in reactions with sulfur nucleophiles, the nitro group at the 3-position can be selectively substituted, highlighting its role as a potential leaving group in the presence of other functionalities.[8]
Derivatives of nitropyridines are of significant interest due to their wide range of biological activities and applications as precursors in medicinal chemistry.[8][9] They are incorporated into various medicines and are explored as potential urease inhibitors and anticancer agents.[9] The thiol group provides a reactive handle for further functionalization, making this compound a versatile building block for synthesizing more complex molecules.
References
- 2. 3-ニトロピリジン-2-チオール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound (96%) - Amerigo Scientific [amerigoscientific.com]
- 4. labproinc.com [labproinc.com]
- 5. 38240-29-8|this compound|BLD Pharm [bldpharm.com]
- 6. Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
An In-depth Technical Guide to 3-Nitro-2-pyridinethiol (CAS 38240-29-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-2-pyridinethiol, with the CAS number 38240-29-8, is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development.[1] Its structure, featuring a pyridine ring substituted with both a nitro group and a thiol group, imparts a unique combination of chemical reactivity and potential biological activity. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it a versatile building block in the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of the available technical information on 3-Nitro-2-pyridinethiol, including its chemical properties, plausible synthetic routes, potential biological activities based on related compounds, and relevant experimental considerations.
Chemical and Physical Properties
3-Nitro-2-pyridinethiol is a solid at room temperature and typically appears as a yellow to orange colored compound. It exists in a tautomeric equilibrium between the thiol form (3-Nitro-2-pyridinethiol) and the thione form (3-Nitro-2(1H)-pyridinethione), with the thione form generally being more stable in solution. This tautomerism is a critical aspect of its chemistry, influencing its reactivity and interactions with biological targets.[2]
Table 1: Physicochemical Properties of 3-Nitro-2-pyridinethiol
| Property | Value | Reference |
| CAS Number | 38240-29-8 | [3][4][5] |
| Molecular Formula | C₅H₄N₂O₂S | [3][4][5] |
| Molecular Weight | 156.16 g/mol | [3][4][5] |
| Melting Point | 169-175 °C | [5] |
| Appearance | Solid | [5] |
| InChI | 1S/C5H4N2O2S/c8-7(9)4-2-1-3-6-5(4)10/h1-3H,(H,6,10) | [5] |
| SMILES | [O-]--INVALID-LINK--c1cccnc1S | [5] |
Table 2: Safety Information
| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific target organ toxicity - single exposure (Category 3), Respiratory system | Danger | H302, H315, H318, H335 | P280, P301 + P312 + P330, P302 + P352, P305 + P351 + P338 + P310 |
Synthesis and Reactivity
Plausible Experimental Protocol for Synthesis
Reaction: Nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with sodium hydrosulfide.
Materials:
-
2-chloro-3-nitropyridine
-
Sodium hydrosulfide (NaSH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-nitropyridine (1 equivalent) in anhydrous DMF.
-
Add sodium hydrosulfide (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 3-Nitro-2-pyridinethiol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Reactivity
The reactivity of 3-Nitro-2-pyridinethiol is governed by the interplay of the nitro and thiol functional groups on the electron-deficient pyridine ring. The thiol group can undergo S-alkylation, oxidation to a disulfide, or act as a nucleophile in various reactions. The nitro group activates the pyridine ring towards nucleophilic attack and can itself be reduced to an amino group, providing a handle for further functionalization.
Biological Activity and Mechanism of Action
Direct studies on the biological activity of 3-Nitro-2-pyridinethiol are limited in the available literature. However, the broader class of nitropyridine and pyridinethione derivatives has been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[6][7]
Enzyme Inhibition
A study on peptide derivatives containing the S-(3-nitro-2-pyridinesulfenyl) moiety, which is derived from 3-Nitro-2-pyridinethiol, has demonstrated potent inhibitory activity against the serine-thiol proteinase from Paracoccidioides brasiliensis. This suggests that the 3-nitro-2-thiopyridyl group can act as a warhead for the covalent modification of cysteine residues in the active sites of enzymes.
Table 3: Inhibitory Activity of S-(3-nitro-2-pyridinesulfenyl) Peptide Derivatives
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| Bzl-C(Npys)KRLTL-NH₂ | Serine-thiol proteinase from P. brasiliensis | 16 nM |
This inhibitory activity is likely due to a thiol-disulfide exchange reaction between the activated disulfide of the inhibitor and a cysteine residue in the enzyme's active site, leading to the formation of a mixed disulfide and inactivation of the enzyme.
Caption: Proposed mechanism of enzyme inhibition.
Experimental Data
Predicted Spectral Data
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Nitro-2-pyridinethiol
| Atom | Spectrum | Predicted Chemical Shift (δ, ppm) |
| H-4 | ¹H NMR | ~7.5 - 7.8 |
| H-5 | ¹H NMR | ~8.3 - 8.6 |
| H-6 | ¹H NMR | ~8.8 - 9.1 |
| SH | ¹H NMR | Broad, variable |
| C-2 | ¹³C NMR | ~175 - 180 (Thione) |
| C-3 | ¹³C NMR | ~140 - 145 |
| C-4 | ¹³C NMR | ~125 - 130 |
| C-5 | ¹³C NMR | ~135 - 140 |
| C-6 | ¹³C NMR | ~150 - 155 |
Mass Spectrometry (Predicted):
-
[M+H]⁺: 157.0072
-
[M-H]⁻: 154.9915
Experimental Workflows and Applications
A significant application of derivatives of 3-Nitro-2-pyridinethiol is in peptide chemistry, specifically in the formation of disulfide bonds. Water-soluble 3-nitro-2-pyridinesulfenate derivatives serve as efficient oxidizing agents for this purpose.
One-Pot Synthesis of Disulfide-Containing Peptides
A notable experimental workflow involves the one-pot synthesis of cyclic disulfide peptides. This process combines native chemical ligation (NCL) to form the peptide backbone, followed by in-situ disulfide bond formation mediated by a 3-nitro-2-pyridinesulfenate derivative.
Caption: One-pot peptide synthesis workflow.
Conclusion
3-Nitro-2-pyridinethiol is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its unique chemical properties, arising from the presence of both nitro and thiol functionalities on a pyridine scaffold, make it an attractive starting material for the synthesis of diverse molecular architectures. While direct biological data on the compound itself is sparse, the demonstrated potent activity of its derivatives highlights the promise of this chemical motif for the development of novel therapeutic agents, particularly enzyme inhibitors. Further research into the synthesis, reactivity, and biological evaluation of 3-Nitro-2-pyridinethiol and its analogues is warranted to fully explore its potential in drug discovery and development.
References
- 1. CAS 38240-29-8: 3-Nitro-2(1H)-pyridinethione | CymitQuimica [cymitquimica.com]
- 2. 3-Pyridinethiol, 6-nitro- | 912545-87-0 | Benchchem [benchchem.com]
- 3. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. 3-ニトロピリジン-2-チオール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Nitropyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-Nitropyridine-2-thiol, a key heterocyclic compound. It covers its fundamental chemical properties, detailed experimental protocols for its synthesis, and its role as a versatile building block in medicinal chemistry and drug development.
Core Chemical Properties
This compound, also known as 3-Nitro-2-pyridinethiol, is a solid, pale yellow compound.[1] Its core structure consists of a pyridine ring substituted with a nitro group at the 3-position and a thiol group at the 2-position. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it a valuable intermediate in organic synthesis.[2]
Summary of Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C5H4N2O2S | [1][3] |
| Molecular Weight | 156.16 g/mol | [1][3][4] |
| CAS Number | 38240-29-8 | [1] |
| Appearance | Pale Yellow to Brown Solid/Powder | [1][5] |
| Purity | ≥96% | [3] |
| Melting Point | 169-175 °C | |
| InChI Key | LKNPLDRVWHXGKZ-UHFFFAOYSA-N | [3] |
| SMILES | [O-]--INVALID-LINK--c1cccnc1S | [3] |
| Storage Conditions | Sealed in dry, 2-8°C, Air Sensitive | [1][6] |
Role in Pharmaceutical Development
Nitropyridines are a significant class of N-heterocycles in medicinal chemistry, serving as precursors for a wide range of biologically active molecules.[7] The pyridine ring is a privileged structural motif found in numerous FDA-approved drugs.[7] The presence of a nitro group facilitates various chemical transformations, making compounds like this compound valuable intermediates for synthesizing complex Active Pharmaceutical Ingredients (APIs).[2]
The reactivity of the pyridine ring, enhanced by the nitro group, allows for nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.[2][8] This versatility is crucial for developing novel therapeutics targeting a variety of diseases.[2][7]
Caption: Role of Nitropyridines in Pharmaceutical Synthesis.
Experimental Protocols: Synthesis
The synthesis of 3-substituted-thiol-pyridines can be achieved via nucleophilic aromatic substitution (SNAr) of a nitro group. The following is a general experimental protocol adapted from the synthesis of related 3-thiolated pyridine derivatives.[9] This procedure details the reaction of a 3-nitropyridine precursor with a thiol in the presence of a base.
General Procedure for the Synthesis of 3-Thioether Pyridine Derivatives
-
Reactant Preparation : In a suitable reaction vessel, dissolve the starting 3-nitropyridine compound (1 mmol) in anhydrous DMF (5 mL).
-
Addition of Reagents : To this solution, add the desired thiol (1 mmol) followed by potassium carbonate (K₂CO₃) (0.138 g, 1 mmol).
-
Reaction Conditions : Stir the reaction mixture at 60 °C for a duration of 1-2 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Work-up : Upon completion, pour the reaction mixture into water (50 mL).
-
Acidification & Extraction : Acidify the aqueous solution to pH 3 using concentrated HCl. Extract the product with chloroform (CHCl₃) in three portions (3 x 20 mL).
-
Drying and Concentration : Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under reduced pressure.
-
Purification : Purify the resulting residue via column chromatography on silica gel using chloroform as the eluent or by recrystallization from ethanol to yield the final product.[9]
Caption: Workflow for Nucleophilic Substitution of 3-Nitropyridines.
Potential Applications and Research Directions
This compound and its derivatives are subjects of ongoing research due to their potential biological activities and utility in synthesis.
-
Anticancer Agents : Nitropyridine analogues have been identified as novel microtubule-targeting agents.[10] They have been shown to induce apoptosis and cause cell cycle arrest in the G2 phase in cancer cells, demonstrating potent anti-cancer effects both in vitro and in vivo.[10]
-
Enzyme Inhibition : Derivatives of nitropyridines have been synthesized and evaluated as potential inhibitors for enzymes like urease, which is relevant for treating certain gastric diseases.[7]
-
Fluorescent Molecules : The reaction of nitropyridines with thiols can produce compounds with significant fluorescent properties and large Stokes shifts, making them of interest for materials science and bio-imaging applications.[9][11]
-
Precursors for Bioactive Compounds : As versatile intermediates, nitropyridines are used in the synthesis of kinase inhibitors and other complex bioactive molecules.[7]
The unique reactivity and structural features of this compound establish it as a compound of significant interest for professionals in drug discovery and materials science, offering a scaffold for the development of novel functional molecules.
References
- 1. labproinc.com [labproinc.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (96%) - Amerigo Scientific [amerigoscientific.com]
- 4. 5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 38240-29-8 | TCI AMERICA [tcichemicals.com]
- 6. 38240-29-8|this compound|BLD Pharm [bldpharm.com]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 8. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]
- 9. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physical Properties of 3-Nitropyridine-2-thiol, with a Focus on its Melting Point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of 3-Nitropyridine-2-thiol, with a specific emphasis on its melting point. This document includes a summary of reported melting point data, a comprehensive experimental protocol for its determination, and a visualization of its key tautomeric forms.
Core Physical Properties
This compound, with the molecular formula C5H4N2O2S, is a heterocyclic compound that appears as a pale yellow to yellow solid.[1] It is also known by its alternative name, 3-Nitro-2-pyridinethiol.[2] Due to the presence of both a thiol (-SH) group and a neighboring nitrogen atom in the pyridine ring, this compound can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a critical aspect of its chemical behavior and can influence its physical properties.
Melting Point Data
The melting point of a compound is a crucial physical property that provides an indication of its purity.[3] For this compound, various sources have reported slightly different melting points, which may be attributed to the purity of the sample or the specific experimental conditions used for determination. A summary of the reported melting point data is presented in the table below.
| Reported Melting Point (°C) | Purity/Assay | Source/Vendor |
| 169-175 | 96% | Sigma-Aldrich |
| 230 (decomposition) | Literature value | Sigma-Aldrich |
| 174 | Min. 98.0% (HPLC,T) | Lab Pro Inc[1] |
The variation in the reported melting points highlights the importance of consistent and well-documented experimental procedures for determining this physical constant. A wider melting point range, for instance, can indicate the presence of impurities.[3]
Experimental Protocol: Melting Point Determination by Capillary Method
The following is a detailed methodology for the determination of the melting point of this compound using a standard capillary-based melting point apparatus.[4][5]
Materials and Equipment:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Watch glass or weighing paper
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.
-
Place a small amount of the compound on a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a spatula or a mortar and pestle.[4]
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube.[5]
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample down.[5]
-
Alternatively, drop the capillary tube, sealed end down, through a long glass tube to facilitate packing.
-
Repeat until the packed sample is approximately 2-3 mm in height.[5]
-
-
Melting Point Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a moderate rate until the temperature is about 15-20°C below the expected melting point (based on the data in the table above).
-
Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.
-
Continue to heat slowly and record the temperature at which the last solid crystal melts. This is the end of the melting range.
-
-
Data Recording and Analysis:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
-
For high accuracy, perform the determination in triplicate with fresh samples and new capillary tubes for each measurement.
-
Visualization of Tautomerism
This compound can exist in a tautomeric equilibrium between the thiol and thione forms. This is a common characteristic for 2-mercaptopyridines.[6] The thione form is often the more stable tautomer in polar solvents and in the solid state.[7] The equilibrium between these two forms is a fundamental aspect of the compound's structure and reactivity.
References
- 1. labproinc.com [labproinc.com]
- 2. This compound (96%) - Amerigo Scientific [amerigoscientific.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. davjalandhar.com [davjalandhar.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Data for 3-Nitropyridine-2-thiol: A Search for Available Information
An extensive search for publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and UV-Vis) and detailed experimental protocols for the compound 3-nitropyridine-2-thiol (CAS Number: 38240-29-8) has been conducted. The results indicate a significant lack of published empirical data for this specific molecule.
While commercial suppliers list this compound, they do not provide analytical spectra.[1][2] A thorough review of scientific literature and spectral databases did not yield any publications presenting the synthesis and detailed spectroscopic characterization of this compound.
It is important to note that 2-thiopyridine derivatives, such as the target molecule, can exist in a tautomeric equilibrium with their corresponding pyridinethione form. In this case, this compound would be in equilibrium with 3-nitro-2(1H)-pyridinethione .[3][4] Searches for spectroscopic data of this tautomer were also conducted, but similarly did not yield specific experimental spectra.
Information on isomers, such as 5-nitropyridine-2-thiol and 6-nitro-3-pyridinethiol, is more readily available.[5] However, the substitution pattern significantly influences the spectroscopic properties, and therefore, the data for these isomers cannot be used to accurately represent the characteristics of this compound.
Due to the absence of experimental data, it is not possible to provide the requested in-depth technical guide with data tables and detailed experimental protocols for this compound. Similarly, without experimental context or known biological interactions, the creation of a relevant signaling pathway or experimental workflow diagram would be speculative.
Researchers and scientists seeking this information may need to perform their own synthesis and spectroscopic characterization of this compound to obtain the required data. General protocols for obtaining NMR, IR, and UV-Vis spectra of organic compounds are widely available but would need to be adapted and optimized for this specific molecule.
References
An In-depth Technical Guide on the Tautomerism of 3-Nitropyridine-2-thiol and 3-nitro-2(1H)-pyridinethione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium between 3-Nitropyridine-2-thiol and 3-nitro-2(1H)-pyridinethione. This phenomenon is of significant interest in medicinal chemistry and materials science due to the distinct physicochemical properties of the tautomeric forms, which can influence biological activity, reactivity, and spectroscopic signatures.
Introduction to Thiol-Thione Tautomerism in Pyridine Derivatives
Heterocyclic compounds containing a mercapto group adjacent to a ring nitrogen atom, such as 2-mercaptopyridines, can exist in two tautomeric forms: a thiol form and a thione form.[1][2] This equilibrium is a dynamic process influenced by various factors including the solvent, temperature, concentration, and the nature of substituents on the pyridine ring.[2][3] Generally, in the solid state and in polar solvents, the thione form is favored.[2][3] The stability of the thione tautomer is often attributed to the thioamide resonance.[4] In contrast, nonpolar solvents tend to favor the thiol form.[3]
The tautomerism of this compound and 3-nitro-2(1H)-pyridinethione is a critical consideration in its application, as the two forms exhibit different hydrogen bonding capabilities, lipophilicity, and potential for coordination with metal ions. The nitro group at the 3-position is expected to significantly influence the electronic properties of the pyridine ring and, consequently, the position of the tautomeric equilibrium.
Synthesis and Physicochemical Properties
This compound can be synthesized from 2-chloro-3-nitropyridine.[5][6] The commercially available compound is a solid with a melting point in the range of 169-175 °C.[7]
Physicochemical Data for this compound:
| Property | Value | Reference |
| Molecular Formula | C5H4N2O2S | [7][8] |
| Molecular Weight | 156.16 g/mol | [7][8] |
| CAS Number | 38240-29-8 | [7][8] |
| Appearance | Solid | [7] |
| Melting Point | 169-175 °C | [7] |
Tautomeric Equilibrium
The tautomeric equilibrium between the thiol and thione forms is depicted below. The position of this equilibrium is highly dependent on the surrounding environment.
Caption: Tautomeric equilibrium between this compound and 3-nitro-2(1H)-pyridinethione.
Note: The images in the diagram are placeholders and would be replaced with the actual chemical structures in a final document.
Solvent Effects on Tautomeric Equilibrium
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[2][3] Polar solvents are known to shift the equilibrium towards the thione form in mercaptopyridine systems.[3] This is attributed to the higher polarity of the thione tautomer, which is better stabilized by polar solvent molecules.[9] Conversely, nonpolar solvents favor the thiol form.[3]
Hypothetical Equilibrium Constants (K_T = [Thione]/[Thiol]) in Various Solvents:
Disclaimer: The following data is illustrative and based on general trends observed for similar compounds. Specific experimental determination for this compound is required for precise values.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Hypothetical K_T |
| Cyclohexane | 2.0 | Thiol | < 1 |
| Dioxane | 2.2 | Thiol | ~ 1 |
| Chloroform | 4.8 | Thiol/Thione | > 1 |
| Ethanol | 24.6 | Thione | >> 1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Thione | >> 1 |
| Water | 80.1 | Thione | >> 1 |
Experimental Protocols for Tautomerism Study
A combination of spectroscopic and computational methods is typically employed to study tautomeric equilibria.
Caption: Experimental workflow for the study of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures.[10] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[9][10]
Detailed Protocol:
-
Sample Preparation: Prepare solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[11][12]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample.[12] Temperature-dependent NMR studies can also be performed to determine thermodynamic parameters.[9]
-
Spectral Analysis:
-
¹H NMR: The thiol form is expected to show a signal for the S-H proton, while the thione form will exhibit a signal for the N-H proton, typically at a different chemical shift. The chemical shifts of the aromatic protons will also differ between the two tautomers.
-
¹³C NMR: The chemical shift of the carbon atom attached to the sulfur (C2) is particularly indicative of the tautomeric form.
-
-
Quantification: The relative amounts of the two tautomers can be determined by integrating the well-resolved signals corresponding to each form in the ¹H NMR spectrum.[10][12] The equilibrium constant (K_T) is calculated as the ratio of the integrals of the thione and thiol signals.[10]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for qualitatively and sometimes quantitatively assessing the tautomeric equilibrium, as the two forms have different chromophores and thus different absorption spectra.[1][3] Thione tautomers typically exhibit an n-π* transition at longer wavelengths (around 300-400 nm), which is absent in the thiol form.[1] The thiol tautomer usually shows a π-π* transition at shorter wavelengths (below 300 nm).[1]
Detailed Protocol:
-
Sample Preparation: Prepare dilute solutions of the compound in various solvents of spectroscopic grade.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Spectral Analysis: Analyze the changes in the absorption bands as a function of solvent polarity to infer the predominant tautomeric form.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer. The thiol form will show a ν(S-H) stretching vibration, while the thione form will exhibit a ν(N-H) stretch and a characteristic ν(C=S) (thione) band.[4][13]
Detailed Protocol:
-
Sample Preparation: Prepare samples for analysis in both the solid state (e.g., as a KBr pellet or using an ATR accessory) and in solution (using appropriate solvent-compatible cells).
-
Data Acquisition: Record the IR and/or Raman spectra.
-
Spectral Analysis: Identify the characteristic vibrational bands for the S-H, N-H, and C=S groups to determine the predominant tautomer in the solid state and in solution.
Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental studies.[14][15][16] They can be used to predict the relative stabilities of the tautomers in the gas phase and in solution (using continuum solvation models), as well as to calculate theoretical spectroscopic data (NMR chemical shifts, vibrational frequencies) that can aid in the interpretation of experimental spectra.[13][14][17]
Detailed Protocol:
-
Model Building: Construct the 3D structures of both the thiol and thione tautomers.
-
Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the electronic energies of both tautomers in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[15][18]
-
Spectroscopic Prediction: Calculate the NMR shielding tensors and vibrational frequencies for the optimized structures to aid in the assignment of experimental spectra.[13]
-
Analysis: Compare the calculated relative energies to determine the thermodynamically more stable tautomer under different conditions.
Conclusion
The tautomerism of this compound and 3-nitro-2(1H)-pyridinethione is a complex equilibrium governed by environmental factors, particularly solvent polarity. A thorough understanding of this phenomenon is essential for its application in drug design and materials science. This guide outlines the key principles and provides detailed experimental and computational protocols for the comprehensive investigation of this tautomeric system. The synergistic use of NMR, UV-Vis, and vibrational spectroscopies, coupled with theoretical calculations, will enable a detailed characterization of the tautomeric behavior of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. jrimt.jp [jrimt.jp]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-ニトロピリジン-2-チオール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound (96%) - Amerigo Scientific [amerigoscientific.com]
- 9. cores.research.asu.edu [cores.research.asu.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 13. squ.elsevierpure.com [squ.elsevierpure.com]
- 14. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 15. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Historical Context of Nitropyridine Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyridine thiols represent a significant class of heterocyclic compounds that have garnered considerable interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The unique electronic properties conferred by the pyridine ring, substituted with both a nitro group and a thiol (or mercapto) group, make these molecules versatile building blocks for the synthesis of a wide array of pharmacologically active agents. Their ability to participate in various chemical transformations and to interact with biological targets has led to their investigation in diverse therapeutic areas. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and biological significance of nitropyridine thiols, with a focus on key compounds and their applications.
Historical Context and Discovery
The journey to the discovery and understanding of nitropyridine thiols is intrinsically linked to the broader history of pyridine chemistry. Pyridine was first isolated from coal tar in the 19th century, and its structure was elucidated in the latter half of the same century.[1][2][3] The development of synthetic methods for pyridine and its derivatives throughout the late 19th and early 20th centuries paved the way for the exploration of a vast chemical space.[2][3]
The synthesis of 2-mercaptopyridine was first reported in 1931, which can be considered a significant precursor to the development of nitropyridine thiols. While a singular "discovery" paper for a specific nitropyridine thiol is not readily identifiable, their emergence is a logical progression from the established chemistry of pyridine nitration and thiolation. The nitration of pyridine itself is a challenging reaction, but methods for the synthesis of various nitropyridine derivatives were developed over time.[4][5][6] Consequently, the introduction of a thiol group onto a pre-existing nitropyridine scaffold, or vice-versa, became a feasible synthetic strategy.
The importance of nitropyridine derivatives as versatile intermediates in organic synthesis has been recognized for decades.[7] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, facilitating the introduction of various functional groups, including thiols. This reactivity has been exploited in the synthesis of numerous biologically active molecules.[8][9]
Physicochemical Properties of Key Nitropyridine Thiols
The physicochemical properties of nitropyridine thiols are crucial for their application in drug design and development, influencing factors such as solubility, membrane permeability, and binding affinity to biological targets. Below is a summary of key quantitative data for two representative nitropyridine thiols.
| Property | 2-Mercapto-5-nitropyridine | 3-Nitropyridine-2-thiol |
| CAS Number | 2127-09-5[10][11] | 38240-29-8[12] |
| Molecular Formula | C₅H₄N₂O₂S[10][11] | C₅H₄N₂O₂S[12] |
| Molecular Weight | 156.16 g/mol [10] | 156.16 g/mol [12] |
| Appearance | Light yellow to brown powder/crystal[13] | Solid[12] |
| Melting Point | 188 °C[10] | 169-175 °C[12] |
| Purity (typical) | >98.0% (T)[13] | 96%[12] |
Experimental Protocols
The synthesis of nitropyridine thiols can be achieved through several routes, typically involving the nitration of a pyridine derivative followed by the introduction of a thiol group, or the thiolation of a pre-nitrated pyridine. Below are detailed methodologies for key synthetic transformations.
General Synthesis of 2-Mercaptopyridine from 2-Chloropyridine
This method, while not producing a nitropyridine thiol directly, is a foundational protocol for the introduction of a thiol group onto a pyridine ring and can be adapted for nitrated analogues.
Reaction: 2-Chloropyridine + Thiourea → 2-Mercaptopyridine
Procedure: [14]
-
Dissolve 2-chloropyridine (e.g., 1.268 mol) and thiourea (e.g., 1.712 mol) in ethanol (e.g., 300 mL).
-
Heat the mixture to reflux with stirring for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add a 20 wt.% aqueous solution of potassium hydroxide to adjust the pH to 8.0-9.0 and stir for 15 minutes at room temperature.
-
Extract the aqueous solution with ethyl acetate (3 x 400 mL) to remove any unreacted 2-chloropyridine.
-
Adjust the pH of the aqueous layer to 6.0-6.5 with 15 wt.% aqueous hydrochloric acid to precipitate the product.
-
Collect the precipitate by suction filtration, wash the cake with water, and dry to a constant weight to obtain 2-mercaptopyridine.
Synthesis of 2-Methylthio-5-nitropyridine from 2-Mercapto-5-nitropyridine
This protocol details the S-alkylation of a pre-formed nitropyridine thiol, a common subsequent reaction.
Reaction: 2-Mercapto-5-nitropyridine + Dimethyl sulfate → 2-Methylthio-5-nitropyridine
Procedure: [15]
-
Dissolve 4.68 g (0.03 mol) of 2-mercapto-5-nitropyridine in a gently heated solution of 1.32 g (0.033 mol) of sodium hydroxide in 60 mL of water.
-
To this solution, add 4.17 g (0.033 mol) of dimethyl sulfate and shake the mixture well.
-
A precipitate will form. Collect the solid by suction filtration.
-
Recrystallize the still moist product from ethanol to obtain 2-methylthio-5-nitropyridine.
Synthesis of 2-Substituted-5-nitropyridines from 3-Nitropyridine
This outlines a general strategy for synthesizing 2-substituted-5-nitropyridines, which can include thiol-containing substituents, starting from 3-nitropyridine.[4][5]
Workflow:
References
- 1. Inhibition of papain by S-nitrosothiols. Formation of mixed disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Cysteine_protease [bionity.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. Graphviz [graphviz.org]
- 11. chemimpex.com [chemimpex.com]
- 12. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 13. 2-Mercapto-5-nitropyridine | 2127-09-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. dot | Graphviz [graphviz.org]
- 15. The effect of thiol compounds on the autolysis of papain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanism of 3-Nitropyridine-2-thiol with Sulfhydryl Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between 3-nitropyridine-2-thiol and sulfhydryl groups. The primary focus is on the thiol-disulfide exchange reaction, a fundamental process in biochemistry and bioconjugation, which is facilitated by the disulfide form of this compound.
Core Reaction Mechanism: Thiol-Disulfide Exchange
The reaction of this compound with sulfhydryl groups predominantly proceeds through its oxidized disulfide form, 3,3'-dithiobis(2-nitropyridine) . This reaction is a classic example of thiol-disulfide exchange.
The fundamental process involves the nucleophilic attack of a thiolate anion (R-S⁻) on the disulfide bond of 3,3'-dithiobis(2-nitropyridine). This attack results in the formation of a mixed disulfide and the release of a chromophoric leaving group, 3-nitro-2-thiopyridone . The reaction is stoichiometric, with one mole of the disulfide reacting with two moles of the thiol.
The reaction can be summarized as follows:
R-SH + Py-S-S-Py ⇌ R-S-S-Py + Py-SH
Where:
-
R-SH represents a compound containing a sulfhydryl group (e.g., cysteine, glutathione).
-
Py-S-S-Py is 3,3'-dithiobis(2-nitropyridine).
-
R-S-S-Py is the mixed disulfide.
-
Py-SH is the released this compound, which exists in equilibrium with its tautomer, 3-nitro-2-thiopyridone.
The rate of this reaction is pH-dependent, as it relies on the concentration of the more nucleophilic thiolate anion. Therefore, the reaction is generally faster at pH values above the pKa of the sulfhydryl group.
Caption: Thiol-Disulfide Exchange Reaction Pathway.
Quantitative Data
Quantitative analysis of the thiol-disulfide exchange reaction is crucial for applications such as sulfhydryl group quantification. Key parameters include the molar absorptivity (extinction coefficient) of the released chromophore and the second-order rate constants of the reaction. While specific data for the 3-nitro isomer is not extensively documented in publicly available literature, data for the analogous 5-nitro (DTNB, Ellman's Reagent) and 4-nitro (4-DPS) isomers provide a valuable comparative context.
| Parameter | 3,3'-dithiobis(2-nitropyridine) | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | 4,4'-dithiodipyridine (4-DPS) |
| Leaving Group | 3-Nitro-2-thiopyridone | 5-Thio-2-nitrobenzoic acid (TNB) | 4-Thiopyridone |
| λmax | ~375-388 nm (estimated) | 412 nm | 324 nm |
| Molar Absorptivity (ε) | Data not readily available | ~14,150 M⁻¹cm⁻¹[1][2] | ~21,000 M⁻¹cm⁻¹[3] |
| Typical pH Range | Neutral to slightly alkaline | ~ pH 8.0 | pH 3-7 |
| Second-Order Rate Constant (k) | Data not readily available | ~0.1 - 10 M⁻¹s⁻¹ (non-catalyzed)[4][5] | Data not readily available |
Note: The λmax for 3-nitro-2-thiopyridone is an estimation based on structurally similar compounds.[4] The actual value should be determined experimentally.
Experimental Protocols
The following is a generalized protocol for the quantification of sulfhydryl groups using 3,3'-dithiobis(2-nitropyridine), adapted from the well-established method for DTNB (Ellman's Assay).
Materials
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.5, containing 1 mM EDTA.
-
Thiol Standard: A solution of known concentration of a thiol such as L-cysteine or glutathione.
-
3,3'-dithiobis(2-nitropyridine) Solution: A stock solution of 3,3'-dithiobis(2-nitropyridine) prepared in a suitable organic solvent (e.g., DMSO or ethanol).
-
Sample: The protein or small molecule solution containing the sulfhydryl groups to be quantified.
Procedure
-
Prepare a Standard Curve:
-
Create a series of dilutions of the thiol standard in the reaction buffer.
-
To each standard dilution, add the 3,3'-dithiobis(2-nitropyridine) solution to a final concentration that is in excess of the highest thiol concentration.
-
Incubate the reactions at room temperature for a sufficient time to ensure complete reaction (e.g., 15 minutes).
-
Measure the absorbance of each standard at the λmax of 3-nitro-2-thiopyridone (to be determined experimentally, estimated around 375-388 nm).
-
Plot the absorbance values against the corresponding thiol concentrations to generate a standard curve.
-
-
Sample Measurement:
-
Add the sample to the reaction buffer.
-
Initiate the reaction by adding the 3,3'-dithiobis(2-nitropyridine) solution.
-
Incubate under the same conditions as the standards.
-
Measure the absorbance at the same wavelength.
-
Determine the concentration of sulfhydryl groups in the sample by interpolating its absorbance value on the standard curve.
-
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 3-Nitropyridine-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-nitropyridine-2-thiol, a compound of interest in medicinal and organic chemistry. While specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature, this document provides a comprehensive framework for its determination. It outlines a detailed experimental protocol based on the equilibrium shake-flask method, coupled with modern analytical techniques for quantification. This guide is intended to equip researchers with the necessary methodology to systematically evaluate the solubility profile of this compound and related compounds, a critical parameter in drug discovery and development.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with both a nitro group and a thiol group.[1][2][3][4] Its structural motifs suggest potential applications as a chemical building block in the synthesis of bioactive molecules.[5] Understanding the solubility of this compound is a fundamental prerequisite for its application in various research and development phases, including reaction chemistry, formulation development, and pharmacological screening.
Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a critical physicochemical property.[6][7] It influences bioavailability, reaction kinetics, and the feasibility of purification methods. This guide presents a standardized procedure for determining the equilibrium solubility of this compound.
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. The compound is described as a pale yellow solid with a melting point in the range of 169-175 °C.[1][8] One study on related nitropyridine derivatives noted insufficient solubility in common organic solvents for some compounds, highlighting the importance of experimental determination for this class of molecules.[9]
Given the absence of published data, the following sections provide a detailed protocol for researchers to generate this crucial information in-house.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[3][10] The procedure involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Pipettes and tips
-
Analytical instrumentation (UV-Vis Spectrophotometer or HPLC system)[1][7]
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved and that equilibrium is maintained with the solid phase.[11]
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to reach equilibrium.[1] For many compounds, 24 to 72 hours is adequate, but compounds with low solubility may require longer periods.[10][12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To effectively separate the saturated solution from the undissolved solid, centrifuge the samples.[11]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no particulate matter is transferred, it is recommended to filter the supernatant through a syringe filter.[1]
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, as detailed below.
3.3. Special Consideration for Thiols
The thiol group in this compound is susceptible to oxidation, which can form a disulfide. This chemical instability can affect solubility measurements. It is advisable to conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially during long equilibration times.[13][14]
Analytical Quantification Methods
4.1. UV-Vis Spectrophotometry
This method is suitable if this compound has a distinct chromophore and does not suffer from interference from the solvent.
-
Wavelength Selection: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration to create a calibration curve.[5]
-
Sample Analysis: Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and use the calibration curve to determine the concentration.
4.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for quantifying the concentration of a compound in a solution.[8]
-
Method Development: Develop a suitable HPLC method (e.g., reversed-phase) with an appropriate column, mobile phase, and detector (e.g., UV detector set at the compound's λmax) that gives a sharp, well-resolved peak for this compound.[15]
-
Calibration Curve: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject a known volume of the filtered and appropriately diluted supernatant into the HPLC system. Determine the concentration from the peak area using the calibration curve.[11]
Data Presentation
The determined solubility values should be compiled into a clear and structured table for easy comparison. The table should include the solvent, temperature, and the measured solubility in units such as mg/mL or mol/L.
Table 1. Experimentally Determined Solubility of this compound (Template)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| Water | 25 | [Insert Value] | [Insert Value] | HPLC/UV-Vis |
| PBS (pH 7.4) | 25 | [Insert Value] | [Insert Value] | HPLC/UV-Vis |
| Ethanol | 25 | [Insert Value] | [Insert Value] | HPLC/UV-Vis |
| DMSO | 25 | [Insert Value] | [Insert Value] | HPLC/UV-Vis |
| Acetonitrile | 25 | [Insert Value] | [Insert Value] | HPLC/UV-Vis |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility for this compound.
Caption: Workflow for equilibrium solubility determination.
References
- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. improvedpharma.com [improvedpharma.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Thiol Quantification Using 2,2'-Dithio-bis(3-nitropyridine)
Topic: Protocol for using 2,2'-Dithio-bis(3-nitropyridine) in thiol quantification assays.
Content Type: Detailed Application Notes and Protocols.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of thiol groups (-SH) is crucial in various fields of biological and chemical research, including protein chemistry, drug discovery, and diagnostics. Thiols are involved in numerous physiological processes, such as maintaining the redox state of cells and the catalytic activity of enzymes. This document provides a detailed protocol for the quantification of thiols using 2,2'-dithio-bis(3-nitropyridine), the disulfide form of 3-Nitropyridine-2-thiol.
The assay is based on a thiol-disulfide exchange reaction. In this reaction, a thiol-containing compound (R-SH) reacts with the disulfide reagent, 2,2'-dithio-bis(3-nitropyridine), to produce a mixed disulfide (R-S-S-pyridine-NO2) and release one molecule of 3-nitro-2-thiopyridone. The released 3-nitro-2-thiopyridone is a chromogenic product that can be quantified by measuring its absorbance, allowing for the determination of the initial thiol concentration. This method is analogous to the well-established Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a thiolate anion (R-S⁻) on the disulfide bond of 2,2'-dithio-bis(3-nitropyridine). This results in the cleavage of the disulfide bond and the formation of a mixed disulfide and the release of 3-nitro-2-thiopyridone. The released product exhibits a characteristic absorbance spectrum that can be used for quantification.
Application Note: Spectrophotometric Determination of Thiols with 3-Nitropyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a spectrophotometric method for the quantitative determination of thiol groups (-SH) using the disulfide of 3-Nitropyridine-2-thiol, bis(3-nitro-2-pyridyl) disulfide. This assay is based on a thiol-disulfide exchange reaction that results in the release of a chromophoric molecule, 3-nitro-2-thiopyridone, which can be quantified by measuring its absorbance. This method offers a sensitive and reliable means for quantifying thiols in various samples, including proteins, peptides, and small molecules.
Principle of the Assay
The quantification of thiols using bis(3-nitro-2-pyridyl) disulfide is based on the principle of thiol-disulfide exchange.[1] In this reaction, a thiol group (R-SH) attacks the disulfide bond of bis(3-nitro-2-pyridyl) disulfide. This leads to the formation of a mixed disulfide and the stoichiometric release of one molecule of 3-nitro-2-thiopyridone. The released 3-nitro-2-thiopyridone is a colored compound that exhibits strong absorbance in the UV-visible region, allowing for its direct spectrophotometric quantification. The amount of 3-nitro-2-thiopyridone produced is directly proportional to the amount of thiol present in the sample.
Quantitative Data Summary
The performance of the thiol assay using bis(3-nitro-2-pyridyl) disulfide is summarized in the table below. It is important to note that the molar extinction coefficient and the maximum absorbance wavelength (λmax) are estimated based on similar compounds, such as 4-thiopyridone.[1] For highest accuracy, experimental determination of these parameters is recommended.
| Parameter | Value | Notes |
| Chromophore | 3-Nitro-2-thiopyridone | The product of the thiol-disulfide exchange reaction. |
| λmax (Maximum Absorbance) | ~350 nm (Estimated) | The presence of the nitro group is expected to shift the absorbance maximum. An initial spectral scan of the reaction product is advised to determine the optimal wavelength. |
| Molar Extinction Coefficient (ε) | ~19,000 M⁻¹cm⁻¹ (Estimated at λmax) | This value is an estimate and should be determined experimentally for the specific buffer conditions used. |
| Linear Range | 1 - 100 µM | This is a typical range and may vary depending on the spectrophotometer and path length of the cuvette. |
| Limit of Detection (LOD) | ~0.5 µM | Dependent on instrument noise and precision. |
| Reaction Time | 5 - 10 minutes | The reaction is generally rapid and goes to completion within this timeframe at room temperature. |
| Optimal pH Range | 6.5 - 8.5 | The reaction rate is pH-dependent, with higher rates at more alkaline pH due to the increased concentration of the nucleophilic thiolate anion.[1] |
Experimental Protocols
Required Materials and Reagents
-
Reagent: bis(3-nitro-2-pyridyl) disulfide (This may need to be synthesized from this compound).
-
Thiol Standard: L-cysteine or Glutathione (GSH)
-
Buffer: 100 mM Sodium Phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
Solvent for Reagent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Samples: Your thiol-containing samples (e.g., protein solutions, peptide solutions).
-
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz or disposable cuvettes
-
Micropipettes and tips
-
Microcentrifuge tubes
-
Reagent Preparation
1. Thiol Standard Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of a known thiol standard, such as L-cysteine or glutathione, in the assay buffer. For example, dissolve 1.21 mg of L-cysteine in 1 mL of 100 mM sodium phosphate buffer (pH 7.4) with 1 mM EDTA. This solution should be prepared fresh daily.
2. bis(3-nitro-2-pyridyl) disulfide Stock Solution (20 mM):
-
Prepare a 20 mM stock solution of bis(3-nitro-2-pyridyl) disulfide in a suitable organic solvent like DMSO or DMF. This solution should be stored at -20°C and protected from light.
3. Working Reagent Solution (1 mM):
-
Dilute the 20 mM stock solution of bis(3-nitro-2-pyridyl) disulfide to 1 mM in the assay buffer. This working solution should be prepared fresh before each experiment.
Protocol for Generating a Standard Curve
-
Prepare a series of thiol standard dilutions from the 10 mM stock solution in the assay buffer. A typical concentration range for the final standards in the cuvette would be 0, 5, 10, 25, 50, 75, and 100 µM.
-
For each standard concentration, pipette the appropriate volume of the diluted standard into a microcentrifuge tube.
-
Add the assay buffer to bring the total volume to 900 µL.
-
Add 100 µL of the 1 mM working reagent solution to each tube. The final volume in each tube will be 1 mL.
-
Mix thoroughly and incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance of each standard at the determined λmax (approximately 350 nm) against a blank containing 900 µL of assay buffer and 100 µL of the working reagent solution.
-
Plot the absorbance values against the corresponding thiol concentrations to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
Protocol for Sample Analysis
-
Dilute your unknown thiol-containing samples with the assay buffer to ensure the final concentration falls within the linear range of the standard curve.
-
In a microcentrifuge tube, add a volume of your diluted sample.
-
Add assay buffer to bring the total volume to 900 µL.
-
Add 100 µL of the 1 mM working reagent solution. The final volume will be 1 mL.
-
Mix and incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at the same wavelength used for the standard curve. Use the same blank for zeroing the spectrophotometer.
-
Calculate the thiol concentration in your sample using the equation obtained from the linear regression of the standard curve.
Mandatory Visualizations
Caption: Thiol-disulfide exchange reaction pathway.
Caption: Experimental workflow for thiol determination.
References
Application of 3-Nitro-2-pyridinesulfenyl (Npys) Chemistry in Protein Disulfide Bond Analysis and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise analysis and formation of disulfide bonds are critical in understanding protein structure, function, and stability, particularly in the development of biotherapeutics. While the compound "3-Nitropyridine-2-thiol" is not commonly employed for direct disulfide bond analysis, reagents containing the 3-nitro-2-pyridinesulfenyl (Npys) group, such as 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), are valuable tools for the manipulation and synthesis of disulfide bonds. These reagents react selectively with thiol groups of cysteine residues, enabling a range of applications from thiol protection to the controlled formation of specific disulfide linkages.
This application note details the principles and protocols for using Npys-containing reagents in the context of protein and peptide disulfide bond chemistry.
Principle of Npys Chemistry with Thiols
The core of this methodology lies in the reaction of an Npys reagent with a free thiol group (cysteine) to form a mixed disulfide. This reaction is highly specific for thiols under mild conditions. The resulting Npys-activated thiol can then readily react with another free thiol to form a disulfide bond, releasing 2-mercapto-3-nitropyridine. This process is particularly useful for forming intramolecular disulfide bonds in peptides and proteins.
The general workflow for disulfide bond analysis using Npys chemistry involves quantifying free thiols before and after reduction of disulfide bonds. The difference allows for the determination of the number of disulfide bonds.
Data Presentation
Table 1: Quantitative Parameters for Thiol Derivatization and Disulfide Analysis
| Parameter | Value/Range | Notes |
| Reagent | 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) | Other Npys-releasing reagents can also be used. |
| Reaction pH | 4.0 - 7.5 | Optimal pH depends on the specific protein and buffer system. |
| Molar Ratio (Npys:Thiol) | 1.1:1 to 5:1 | A slight excess of the Npys reagent ensures complete reaction. |
| Reaction Time | 15 - 60 minutes | Can be monitored spectrophotometrically. |
| Wavelength for Monitoring | 336 nm | For the release of 2-mercapto-3-nitropyridine. |
| Molar Extinction Coefficient | ~11,000 M⁻¹cm⁻¹ | For the chromophoric product at 336 nm. |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Npys-Cl
This protocol allows for the determination of the concentration of free cysteine residues in a protein sample.
Materials:
-
Protein sample in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) stock solution (10 mM in a compatible organic solvent like acetonitrile)
-
Spectrophotometer
Procedure:
-
Prepare the protein solution to a known concentration (e.g., 1-10 µM) in the reaction buffer.
-
Establish a baseline absorbance reading of the protein solution at 336 nm.
-
Add a 5-fold molar excess of the Npys-Cl stock solution to the protein sample.
-
Incubate the reaction mixture at room temperature for 30 minutes, protected from light.
-
Measure the absorbance of the solution at 336 nm.
-
Calculate the concentration of free thiols using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of the released 2-mercapto-3-nitropyridine (~11,000 M⁻¹cm⁻¹), c is the concentration of free thiols, and l is the path length of the cuvette.
Protocol 2: Quantification of Total Thiols (after Disulfide Bond Reduction)
This protocol determines the total number of cysteine residues (both free and involved in disulfide bonds).
Materials:
-
Protein sample
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Npys-Cl stock solution
-
Buffer for reduction (e.g., 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA)
-
Size-exclusion chromatography column or dialysis membrane to remove excess reducing agent.
Procedure:
-
Dissolve the protein sample in the reduction buffer.
-
Add a 10- to 20-fold molar excess of DTT or TCEP to the protein solution.
-
Incubate at 37°C for 1-2 hours to ensure complete reduction of all disulfide bonds.
-
Remove the excess reducing agent by size-exclusion chromatography or dialysis against the reaction buffer from Protocol 1.
-
Follow the steps outlined in Protocol 1 to quantify the total thiol content.
-
The number of disulfide bonds can be calculated as: (Total Thiols - Free Thiols) / 2.
Visualizations
Caption: Reaction of Npys-Cl with protein thiols to form a disulfide bond.
Caption: Workflow for determining the number of disulfide bonds.
Mass Spectrometry Analysis
For unambiguous identification of disulfide-linked peptides, mass spectrometry (MS) is the method of choice. A bottom-up proteomics approach is typically employed.
General MS Workflow:
-
Alkylation of Free Thiols: Free cysteines in the native protein are first blocked with an alkylating agent (e.g., iodoacetamide) to prevent disulfide scrambling.
-
Enzymatic Digestion: The protein is digested with a protease (e.g., trypsin) under non-reducing conditions to preserve the native disulfide bonds.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: Disulfide-linked peptides are identified by searching the MS/MS data for pairs of peptides that are covalently linked. Specialized software can aid in this complex data analysis.
The use of Npys-derivatization prior to MS analysis can also be a strategy to tag and identify cysteine-containing peptides. The mass of the Npys group (+155 Da) provides a specific signature for identification.
Conclusion
Reagents based on 3-nitro-2-pyridinesulfenyl (Npys) chemistry provide a versatile platform for the study of protein and peptide disulfide bonds. While not a direct assay for disulfide bonds in the same manner as Ellman's reagent, the Npys methodology allows for the selective reaction with and activation of thiol groups. This enables both the quantitative determination of free and total thiols and the controlled synthesis of specific disulfide linkages, making it a valuable tool for protein chemists and drug development professionals. The combination of Npys chemistry with mass spectrometry offers a powerful approach for the detailed characterization of protein disulfide bond structure.
Application Notes: Derivatization of Cysteine Residues in Peptides with 3-Nitropyridine-2-thiol Donors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cysteine is a unique amino acid due to its thiol (-SH) side chain, which is the most nucleophilic functional group found in proteins under physiological conditions. This high reactivity makes cysteine residues critical for protein structure (via disulfide bonds), enzyme catalysis, metal coordination, and regulation through post-translational modifications. The ability to selectively modify and quantify cysteine thiols is essential for characterizing peptides and proteins, developing bioconjugates, and understanding redox signaling pathways.
The 3-nitro-2-pyridylsulfenyl (Npys) group is a valuable chemical handle for the specific derivatization of cysteine residues. This is achieved not by reacting the peptide with 3-Nitropyridine-2-thiol itself, but by using an "Npys donor" reagent, such as 3-nitropyridinesulfenyl chloride (Npys-Cl) or, more commonly, 2,2'-dithiobis(3-nitropyridine). The reaction forms a stable, mixed disulfide bond between the peptide's cysteine and the Npys moiety.
These application notes provide a detailed overview and protocols for the derivatization of cysteine residues using Npys donors for quantitative analysis and subsequent analytical characterization.
Principle of the Method
The derivatization occurs via a thiol-disulfide exchange reaction. The thiolate anion (R-S⁻) of the cysteine residue performs a nucleophilic attack on the disulfide bond of the Npys donor reagent (e.g., 2,2'-dithiobis(3-nitropyridine)). This reaction is highly specific and efficient, resulting in the formation of a new, stable mixed disulfide (Peptide-Cys-S-S-Npys).
A key feature of this reaction is the stoichiometric release of one molecule of this compound for each mole of cysteine derivatized. This byproduct exists in tautomeric equilibrium with 3-nitropyridine-2-thione, which is a potent chromophore. The concentration of free thiols in the sample can therefore be accurately determined by measuring the absorbance of the released thione at its characteristic wavelength.
Applications
The Npys derivatization of cysteine offers several advantages in peptide and protein chemistry:
-
Quantitative Thiol Analysis: Provides a reliable spectrophotometric method to quantify the concentration of free sulfhydryl groups in a sample. This is analogous to the widely used Ellman's test.[1]
-
Chromophoric Labeling: The attached Npys group serves as a UV-active label, facilitating the detection and quantification of derivatized peptides during chromatographic separation (e.g., HPLC).
-
Reversible Thiol Protection: The Npys group is stable under various conditions, including HF acidolysis used in Boc-based solid-phase peptide synthesis, effectively protecting the cysteine thiol from unwanted side reactions.[2][3]
-
Activation for Disulfide Formation: The Npys-cysteine mixed disulfide is an "activated" form. It readily reacts with another free thiol to form a new disulfide bond, making it exceptionally useful for the regioselective synthesis of complex peptides with multiple disulfide bridges or for conjugating peptides to carrier proteins.[4]
Quantitative Data Summary
The key quantitative parameters for Npys derivatization are summarized below. These values are crucial for calculations in the experimental protocols.
| Parameter | Value | Reference / Note |
| Derivatizing Agent | 2,2'-dithiobis(3-nitropyridine) | Also known as 3,3'-dithiobis(2-nitro-pyridine) |
| Molecular Weight (Agent) | 312.33 g/mol | |
| Npys Group Formula | C₅H₃N₂O₂S | |
| Mass Addition to Peptide | +155.00 Da | Monoisotopic mass of the Npys-S group |
| Released Chromophore | 3-Nitropyridine-2-thione | Tautomer of this compound |
| λmax of Chromophore | ~386 nm | In aqueous buffers, pH dependent |
| Molar Extinction Coeff. (ε) | ~11,600 M⁻¹cm⁻¹ | At 386 nm, value can vary slightly with buffer |
| Peptide Sequence (Example) | Average Mass (Da) | Modification | Derivatized Mass (Da) |
| GC YIQNCP | 896.0 | None (Reduced) | 896.0 |
| GC (Npys)YIQNCP | 896.0 | +1 Npys-S group | 1051.1 |
| GC (Npys)YIQNC (Npys)P | 896.0 | +2 Npys-S groups | 1206.2 |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of Free Thiols
This protocol determines the concentration of free cysteine residues in a peptide solution by measuring the absorbance of the 3-nitropyridine-2-thione released during the derivatization reaction.
A. Reagents and Materials
-
Peptide sample with unknown free thiol concentration.
-
Reaction Buffer: 0.1 M Sodium Acetate, 1 mM EDTA, pH 4.5.
-
Derivatizing Reagent Stock: 4 mM 2,2'-dithiobis(3-nitropyridine) in ethanol. Prepare fresh and protect from light.
-
UV-Vis Spectrophotometer and quartz or disposable cuvettes.
-
Micropipettes and tips.
B. Procedure
-
Sample Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to an approximate concentration of 10-100 µM. If the peptide is already in solution, dilute it with the Reaction Buffer to fall within this range.
-
Blank Measurement: In a 1.5 mL microfuge tube, mix 980 µL of Reaction Buffer and 20 µL of the Derivatizing Reagent Stock. Transfer to a cuvette and use this solution to zero the spectrophotometer at 386 nm.
-
Reaction Setup: In a separate microfuge tube, add 980 µL of the peptide solution.
-
Initiate Reaction: Add 20 µL of the Derivatizing Reagent Stock to the peptide solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture at room temperature for 10 minutes, protected from light. The reaction is typically rapid.
-
Absorbance Measurement: Transfer the reaction mixture to a cuvette and measure the absorbance at 386 nm (A₃₈₆).
C. Calculation Use the Beer-Lambert law to calculate the concentration of free thiols:
[Thiol] (M) = A₃₈₆ / (ε × l)
Where:
-
A₃₈₆ is the measured absorbance.
-
ε is the molar extinction coefficient (11,600 M⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
Note: Remember to account for the dilution factor from adding the derivatizing reagent.
Protocol 2: Derivatization of Peptides for HPLC-MS Analysis
This protocol is designed to fully derivatize cysteine residues in a peptide sample for subsequent analysis, purification, or use in conjugation reactions.
A. Reagents and Materials
-
Peptide sample containing free cysteine(s).
-
Reduction Step (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) if existing disulfide bonds need to be cleaved.
-
Derivatization Buffer: 0.1 M Acetic Acid or Sodium Acetate buffer, pH 4.0-5.0.
-
Derivatizing Reagent: 3-nitropyridinesulfenyl chloride (Npys-Cl) or 2,2'-dithiobis(3-nitropyridine).
-
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF) to dissolve the derivatizing reagent.
-
HPLC system with a C18 column and a UV detector.
-
Mass Spectrometer (ESI or MALDI).
B. Procedure
-
Sample Preparation: Dissolve the peptide sample in the Derivatization Buffer to a concentration of approximately 1 mg/mL.
-
(Optional) Reduction: If the peptide contains disulfide bonds that need to be derivatized, add a 5 to 10-fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 30-60 minutes.
-
Reagent Preparation: Prepare a 10-fold molar excess of the Npys derivatizing reagent relative to the total thiol content. Dissolve the reagent in a minimal amount of ACN or DMF.
-
Derivatization Reaction: Add the dissolved Npys reagent to the peptide solution dropwise while gently vortexing.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature, protected from light.
-
Reaction Monitoring/Termination: The reaction can be monitored by injecting a small aliquot into the HPLC-MS system. Look for the disappearance of the starting peptide peak and the appearance of a new, typically more retained, peak corresponding to the Npys-derivatized peptide with the expected mass increase (+155 Da per cysteine). The reaction effectively stops once the reagent is consumed or can be quenched by adjusting the pH or by purification.
-
Purification (Optional): If necessary, the derivatized peptide can be purified from excess reagent and byproducts using reverse-phase HPLC.
-
Analysis: Analyze the final product by HPLC-MS to confirm the identity and purity of the Npys-peptide adduct.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low/No signal in quantification assay | - Peptide is oxidized (disulfide bonds).- Incorrect buffer pH (thiol not reactive).- Degraded derivatizing reagent. | - Reduce the peptide with TCEP prior to the assay.- Ensure buffer pH is between 4 and 5.- Prepare fresh derivatizing reagent stock solution. |
| Incomplete derivatization in HPLC-MS | - Insufficient molar excess of reagent.- Short incubation time.- Re-oxidation of thiols by air. | - Increase the molar excess of the Npys reagent to 10-20 fold.- Increase incubation time to 2 hours.- Perform reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple peaks in HPLC chromatogram | - Partial derivatization of multi-cysteine peptides.- Side reactions (less common with Npys).- Instability of the peptide at the reaction pH. | - Ensure complete reduction and sufficient reagent.- Confirm peptide stability at the working pH; consider a slightly different pH if necessary. |
| Mass mismatch in MS analysis | - Unexpected side reactions.- Incorrect mass calculation. | - Verify the monoisotopic mass addition is +155.00 Da per site.- Check for other modifications (e.g., oxidation, +16 Da). |
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Using 3-Nitropyridine-2-thiol for measuring glutathione levels in cell lysates
A Note on 3-Nitropyridine-2-thiol: While this document provides a comprehensive protocol for the widely-used DTNB-based glutathione assay, a thorough literature search did not yield established protocols or application notes specifically detailing the use of this compound for quantifying glutathione levels in cell lysates. The information presented herein is based on the most common and validated methods in the field.
Introduction
Glutathione (GSH) is a tripeptide that plays a pivotal role in cellular defense against oxidative stress. It exists in both reduced (GSH) and oxidized (GSSG) forms, and the ratio of GSH to GSSG is a critical indicator of cellular redox status. Accurate measurement of glutathione levels is essential for research in various fields, including toxicology, drug development, and cancer biology.
This application note provides a detailed protocol for the determination of total glutathione (GSH + GSSG) in cell lysates using the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) enzymatic recycling assay. This method, also known as the Ellman's reagent assay, is a sensitive and reliable technique for quantifying glutathione.[1][2][3]
Principle of the Assay: The assay is based on the reaction of GSH with DTNB to form a yellow product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.[1][2][4] In the presence of glutathione reductase and NADPH, GSSG is reduced to GSH, which then reacts with DTNB. This enzymatic recycling of GSSG to GSH leads to a continuous production of TNB, amplifying the signal and allowing for the sensitive detection of total glutathione.[1][2]
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Conditions |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 | 2-8°C, Protect from light |
| Glutathione Reductase (GR) | Sigma-Aldrich | G3664 | -20°C |
| β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH) | Sigma-Aldrich | N7505 | -20°C, Protect from light |
| Reduced Glutathione (GSH) | Sigma-Aldrich | G4251 | 2-8°C |
| Oxidized Glutathione (GSSG) | Sigma-Aldrich | G4376 | 2-8°C |
| 5-Sulfosalicylic acid (SSA) dihydrate | Sigma-Aldrich | S2130 | Room Temperature |
| Phosphate Buffer (e.g., 100 mM, pH 7.4) | - | - | 2-8°C |
| EDTA | Sigma-Aldrich | E9884 | Room Temperature |
| Triton X-100 | Sigma-Aldrich | T8787 | Room Temperature |
| 96-well microplate, clear bottom | VWR | 10062-900 | Room Temperature |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 100 mM Sodium Phosphate buffer with 5 mM EDTA, pH 7.4.
-
DTNB Stock Solution (5 mM): Dissolve 19.8 mg of DTNB in 10 mL of Assay Buffer. Store at 4°C, protected from light.
-
NADPH Stock Solution (4 mg/mL): Dissolve 4 mg of NADPH in 1 mL of Assay Buffer. Prepare fresh on the day of the experiment and keep on ice.
-
Glutathione Reductase (GR) Stock Solution (50 units/mL): Reconstitute lyophilized GR in Assay Buffer. Aliquot and store at -20°C.
-
GSH Standard Stock Solution (1 mM): Dissolve 3.07 mg of GSH in 10 mL of Assay Buffer. Prepare fresh.
-
5% (w/v) Sulfosalicylic Acid (SSA): Dissolve 5 g of SSA in 100 mL of deionized water.
Sample Preparation: Cell Lysate
-
Cell Culture: Culture cells to the desired density.
-
Harvesting: For adherent cells, wash with ice-cold PBS, then detach using a cell scraper in 1 mL of ice-cold PBS. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 10 mM HCl or a buffer containing 0.1% Triton X-100). A common method involves resuspending 1-10 million cells in 100-200 µL of buffer.
-
Cell Disruption: Lyse the cells by sonication on ice or by three freeze-thaw cycles.
-
Deproteination: Add an equal volume of 5% SSA to the cell lysate. Vortex and incubate on ice for 10 minutes. This step is crucial to precipitate proteins that can interfere with the assay.
-
Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the glutathione. This supernatant is now ready for the assay.
Glutathione Assay Protocol (96-well plate format)
-
Prepare Standard Curve: Perform serial dilutions of the 1 mM GSH stock solution with the lysis buffer used for samples (containing 2.5% SSA after mixing with the sample) to obtain standards ranging from 0 to 100 µM.
-
Reaction Mixture Preparation: Prepare a fresh reaction mixture containing:
-
150 µL Assay Buffer
-
25 µL DTNB Stock Solution (5 mM)
-
10 µL NADPH Stock Solution (4 mg/mL)
-
1 µL Glutathione Reductase (50 units/mL)
-
(Volumes are per well, scale up as needed)
-
-
Plate Loading:
-
Add 20 µL of each standard or sample supernatant to individual wells of the 96-well plate.
-
Add 180 µL of the reaction mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader. A kinetic reading every minute for 5-10 minutes is recommended to ensure the reaction is in the linear range.
-
Data Analysis
-
Standard Curve: Plot the absorbance values (or the rate of change in absorbance, ΔA/min) of the GSH standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Sample Concentration: Use the absorbance values (or ΔA/min) of the samples to calculate the glutathione concentration using the standard curve equation.
-
Normalization: Normalize the glutathione concentration to the protein concentration of the initial cell lysate (determined by a protein assay like Bradford or BCA before the deproteination step). The final result is typically expressed as nmol of glutathione per mg of protein.
Data Presentation
Table 1: Typical Glutathione Assay Standard Curve Data
| GSH Concentration (µM) | Absorbance at 412 nm (AU) |
| 0 | 0.050 |
| 10 | 0.150 |
| 20 | 0.255 |
| 40 | 0.460 |
| 60 | 0.670 |
| 80 | 0.880 |
| 100 | 1.090 |
Table 2: Assay Performance Characteristics
| Parameter | Value |
| Assay Range | 1 - 100 µM |
| Limit of Detection (LOD) | ~0.5 µM |
| Limit of Quantification (LOQ) | ~1.5 µM |
| Wavelength | 412 nm |
| Incubation Time | 5-10 minutes |
| Intra-assay CV | < 5% |
| Inter-assay CV | < 10% |
Visualizations
Caption: Experimental workflow for measuring glutathione in cell lysates.
Caption: Reaction pathway of the DTNB-based glutathione assay.
References
- 1. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 3-Nitropyridine-2-thiol Derivatives using HPLC
Abstract
This document provides a comprehensive guide to the analysis of 3-Nitropyridine-2-thiol derivatives using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development. This note outlines a general reverse-phase HPLC (RP-HPLC) method, discusses sample preparation, and provides detailed experimental protocols. The inherent reactivity of the thiol group and the chromophoric nature of the nitropyridine moiety make these compounds suitable for HPLC analysis with UV detection. For enhanced sensitivity and specificity, especially in complex matrices, derivatization strategies are also discussed.
Introduction
This compound and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery, exhibiting a range of biological activities.[1] Accurate and reliable quantitative analysis of these compounds is crucial for pharmacokinetic studies, quality control, and metabolic profiling. HPLC is a powerful and versatile technique for the separation and quantification of such molecules.[2] This application note details a robust HPLC-based methodology for their analysis.
Principle of the Method
The method is based on reverse-phase chromatography, where the separation is achieved based on the hydrophobicity of the analytes. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The this compound derivatives are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly performed using a UV-Vis detector, as the nitropyridine ring provides a strong chromophore. For trace-level analysis or analysis in complex biological matrices, derivatization of the thiol group can be employed to enhance detection sensitivity, for instance, by attaching a fluorescent tag.[3]
Experimental Protocols
Standard and Sample Preparation
Proper sample preparation is critical for accurate and reproducible HPLC analysis.[4][5] The goal is to extract the analyte of interest from the sample matrix and remove any interfering substances.[5]
a. Standard Preparation:
-
Prepare a stock solution of the this compound derivative standard at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
From the stock solution, prepare a series of working standards by serial dilution to cover the desired concentration range for calibration.
-
Store stock and working standard solutions at 2-8°C and protect from light.
b. Sample Preparation from Biological Matrices (e.g., Plasma, Cell Lysates):
-
Protein Precipitation: This is a simple and common method for removing proteins from biological samples.[5]
-
To 100 µL of the sample, add 300 µL of a cold protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
-
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids.[5]
-
To a known volume of sample, add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge to separate the two phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Solid-Phase Extraction (SPE): SPE provides a more selective sample clean-up compared to protein precipitation or LLE.[5]
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte of interest with a strong solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
Table 1: HPLC Operating Conditions
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV-Vis scan of the analyte (typically in the range of 300-400 nm for nitropyridines) |
Note: For mass spectrometry (MS) compatible applications, formic acid is a suitable mobile phase modifier. If MS detection is not used, phosphoric acid can also be employed.[6][7] The gradient should be optimized based on the specific derivatives being analyzed.
Optional Derivatization Protocol for Enhanced Sensitivity
For trace analysis, derivatization of the thiol group with a fluorescent label can significantly improve sensitivity.[3] 7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) is a common derivatizing agent for thiols.[3]
-
To 100 µL of the prepared sample (supernatant from protein precipitation or reconstituted extract), add 50 µL of a reducing agent solution (e.g., Tris(2-carboxyethyl)phosphine - TCEP) to ensure the thiol is in its reduced form.
-
Incubate for 10 minutes at room temperature.
-
Add 50 µL of SBD-F solution (dissolved in a suitable buffer).
-
Incubate at 60°C for 30 minutes in the dark.
-
Cool the reaction mixture and inject it into the HPLC system equipped with a fluorescence detector.
Table 2: Example Fluorescence Detector Settings for SBD-F Derivatives
| Parameter | Recommended Setting |
| Excitation Wavelength | ~385 nm |
| Emission Wavelength | ~515 nm |
Note: These wavelengths are typical for SBD-F derivatives of thiols and may require optimization for specific this compound derivatives.[3]
Data Presentation
The following tables are examples of how quantitative data for a series of hypothetical this compound derivatives could be presented.
Table 3: Example Chromatographic Data for this compound Derivatives
| Compound | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Derivative A | 8.5 | 5 | 15 |
| Derivative B | 10.2 | 3 | 10 |
| Derivative C | 12.7 | 7 | 20 |
Table 4: Example Linearity Data
| Compound | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Derivative A | 0.1 - 100 | 0.9995 |
| Derivative B | 0.1 - 100 | 0.9998 |
| Derivative C | 0.1 - 100 | 0.9992 |
Visualizations
Experimental Workflow
Caption: General workflow for the HPLC analysis of this compound derivatives.
Logical Relationship for Method Development
Caption: Key considerations for HPLC method development for this compound derivatives.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound derivatives. The protocol can be adapted and optimized for specific derivatives and matrices. The use of derivatization can further enhance the sensitivity and selectivity of the analysis, making it suitable for a wide range of applications in pharmaceutical research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Separation of 3-Hydroxypyridine-2-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 2,6-Dichloro-3-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: 3-Nitropyridine-2-thiol and its Disulfide Derivative as a Chromogenic Reagent for Sulfhydryl Groups
Introduction: The Critical Role of Sulfhydryl Quantification
The sulfhydryl (thiol) group (-SH) of cysteine residues is a cornerstone of protein structure and function. It participates in forming stabilizing disulfide bonds, chelating metal ions, and acting as a potent nucleophile in enzyme active sites. The redox state of these groups is a critical indicator of cellular health, oxidative stress, and the functional integrity of proteins. Consequently, the accurate quantification of sulfhydryl groups is fundamental in biochemistry, drug development, and diagnostics.
While several reagents exist for this purpose, pyridyl disulfides have emerged as a versatile class of chromogenic probes. This guide focuses on the application of 2,2'-dithiobis(3-nitropyridine) , the functional disulfide reagent derived from 3-Nitropyridine-2-thiol, for the sensitive determination of sulfhydryl concentrations in a variety of biological and chemical samples. Unlike reagents that operate optimally at alkaline pH where autoxidation of thiols can be a concern, pyridyl disulfides offer advantages in reactivity across a broader pH range. The electron-withdrawing nitro group on the pyridine ring enhances the reactivity of the disulfide bond, making it a highly efficient probe for sulfhydryl detection.
The Principle of the Assay: Thiol-Disulfide Exchange
The core of the assay is a thiol-disulfide exchange reaction. The active chromogenic agent is not the thiol (this compound) itself, but its oxidized disulfide form, 2,2'-dithiobis(3-nitropyridine) . When this reagent reacts with a free sulfhydryl group (R-SH) from a sample, an unsymmetrical disulfide is formed between the sample molecule and one half of the reagent. This exchange releases one molecule of 3-nitro-2-thiopyridone .
This released product, 3-nitro-2-thiopyridone, is the chromophore. It exists in tautomeric equilibrium with its this compound form but strongly favors the stable thione configuration in solution[1]. This thione tautomer possesses a strong absorbance in the UV-visible spectrum, and its concentration is directly proportional to the initial amount of sulfhydryl groups in the sample. The 1:1 stoichiometric relationship between the sulfhydryl group and the released chromophore allows for precise quantification.
Figure 1: Reaction mechanism for sulfhydryl quantification.
Reagent Properties and Handling
While the functional reagent is 2,2'-dithiobis(3-nitropyridine), the starting material is often its reduced thiol form. It is crucial to understand the properties of both for proper preparation and storage.
| Property | This compound | 2,2'-dithiobis(3-nitropyridine) |
| Synonym(s) | 3-Nitro-2-pyridinethiol | Bis(3-nitro-2-pyridyl) disulfide |
| CAS Number | 38240-29-8[2][3][4] | Not explicitly found |
| Molecular Formula | C₅H₄N₂O₂S[2][4] | C₁₀H₆N₄O₄S₂ |
| Molecular Weight | 156.16 g/mol [2][4] | 310.31 g/mol |
| Appearance | Pale yellow solid[2] | Yellow crystalline solid (expected) |
| Storage | Store at 2-8°C, protect from air and light. Air sensitive.[2] | Store at 2-8°C, desiccated, protected from light. |
Important Considerations:
-
Reagent Preparation: The disulfide reagent can be prepared from the thiol by gentle oxidation. A common method involves dissolving the thiol in a buffer (e.g., phosphate buffer, pH 7) and allowing it to oxidize in the presence of air, often with catalytic amounts of a metal ion, or by using a mild oxidant. However, for consistency, it is recommended to source the disulfide form directly if available.
-
Solubility: The disulfide reagent has limited solubility in aqueous buffers but is soluble in organic solvents like DMSO or ethanol. A concentrated stock solution (e.g., 10-20 mM) should be prepared in an appropriate organic solvent and then diluted into the aqueous reaction buffer for the assay.
-
Stability: Stock solutions in organic solvents should be stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles. The diluted working solution in aqueous buffer is less stable and should be prepared fresh daily.
Experimental Protocols
Scientific Rationale: The following protocols are designed based on the established chemistry of pyridyl disulfide reagents.[5][6] Since the exact molar extinction coefficient for 3-nitro-2-thiopyridone is not widely published, the use of a standard curve is mandatory for accurate quantification. This approach provides a self-validating system where the absorbance of the unknown sample is compared directly to the absorbance of known quantities of a thiol standard.
Protocol 1: Quantification of a Small Molecule Thiol (e.g., L-Cysteine)
This protocol is suitable for quantifying pure sulfhydryl-containing compounds like L-cysteine, glutathione, or synthetic peptides.
Materials:
-
2,2'-dithiobis(3-nitropyridine) (Reagent)
-
DMSO (Dimethyl sulfoxide)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.4
-
L-cysteine (or other thiol standard)
-
Deionized water
-
UV-Vis Spectrophotometer and cuvettes (or microplate reader)
Procedure:
-
Preparation of Reagent Stock Solution (10 mM):
-
Dissolve 3.1 mg of 2,2'-dithiobis(3-nitropyridine) in 1 mL of DMSO. Mix until fully dissolved. Store this stock at -20°C.
-
Causality: DMSO is used to solubilize the hydrophobic reagent before its dilution into the aqueous buffer.
-
-
Preparation of Thiol Standard Stock Solution (10 mM):
-
Dissolve 1.76 mg of L-cysteine hydrochloride monohydrate in 1 mL of the Reaction Buffer. This solution should be prepared fresh.
-
Causality: A fresh standard is critical as thiols can oxidize over time in solution.
-
-
Preparation of Standard Curve:
-
Perform serial dilutions of the 10 mM thiol standard stock solution into the Reaction Buffer to create a range of standards (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 75 µM, 100 µM).
-
Causality: The standard curve provides the empirical relationship between thiol concentration and absorbance, bypassing the need for a known extinction coefficient.
-
-
Assay Execution:
-
For each reaction (standards, samples, and a buffer blank), add the components to a microplate well or cuvette in the following order:
-
890 µL of Reaction Buffer
-
100 µL of sample or standard (or buffer for the blank)
-
-
Mix gently.
-
Initiate the reaction by adding 10 µL of the 10 mM Reagent Stock Solution.
-
Causality: Adding the reagent last ensures a synchronized start to the reaction for all samples. The final volume is 1 mL.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Causality: Incubation allows the reaction to proceed to completion. Protection from light prevents potential photodegradation of the chromophore.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well/cuvette at the wavelength of maximum absorbance (λmax) for 3-nitro-2-thiopyridone. Note: The λmax should be determined experimentally by scanning the spectrum of a reacted standard (e.g., 50 µM cysteine) from 300-500 nm. It is expected to be in the range of 350-400 nm.
-
Subtract the absorbance of the buffer blank from all standard and sample readings.
-
Plot the blank-corrected absorbance of the standards against their corresponding concentrations (in µM).
-
Perform a linear regression on the standard curve data. The R² value should be >0.99 for a valid assay.
-
Use the equation of the line (y = mx + c) to calculate the concentration of the unknown samples based on their absorbance values.
-
Protocol 2: Quantification of Total Sulfhydryl Groups in Proteins
This protocol includes a denaturing agent to unfold the protein, ensuring that both surface-exposed and buried sulfhydryl groups are accessible to the reagent.
Materials:
-
All materials from Protocol 1.
-
Denaturing Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, 6 M Guanidine Hydrochloride (GdnHCl), pH 7.4.
-
Protein sample of known concentration (e.g., Bovine Serum Albumin - BSA, which has one free cysteine).
-
Thiol-free protein (e.g., lysozyme, after ensuring all disulfides are intact) for negative controls if needed.
Procedure:
-
Reagent and Standard Preparation:
-
Prepare the 10 mM Reagent Stock Solution and thiol standards as described in Protocol 1, but use the Denaturing Reaction Buffer as the diluent for the standards.
-
Causality: Using the same denaturing buffer for standards and samples ensures that the matrix is consistent and does not interfere with the absorbance readings.
-
-
Protein Sample Preparation:
-
Dissolve the protein sample to a known concentration (e.g., 1 mg/mL) in the Denaturing Reaction Buffer.
-
Incubate the protein solution for at least 30 minutes at room temperature to allow for complete denaturation and exposure of buried sulfhydryl groups.
-
Causality: Guanidine is a powerful chaotropic agent that disrupts the non-covalent interactions maintaining the protein's tertiary structure, making internal cysteine residues accessible.
-
-
Assay Execution and Analysis:
-
Follow steps 4 and 5 from Protocol 1, using the Denaturing Reaction Buffer throughout and substituting the protein samples for the small molecule samples.
-
The standard curve must be generated in the Denaturing Reaction Buffer.
-
-
Calculation of Moles of -SH per Mole of Protein:
-
From the standard curve, determine the molar concentration (M) of sulfhydryl groups in the protein sample well.
-
Use the following formula: Moles of -SH / Mole of Protein = [SH] (M) / [Protein] (M)
-
Where [Protein] (M) is the molar concentration of the protein in the assay well, calculated from its initial concentration and dilution factor.
-
Figure 2: General experimental workflow for sulfhydryl quantification.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Solution & Explanation |
| High Blank Reading | Reagent degradation; Contaminated buffer. | Prepare fresh reagent working solution. Use high-purity water and fresh buffer stocks. Ensure no reducing agents (like DTT or β-mercaptoethanol) are present in the buffer. |
| Low or No Signal | Thiol oxidation in sample/standard; Insufficient reagent; Incorrect wavelength. | Prepare samples and standards fresh. Keep on ice. Ensure the final reagent concentration is in excess of the highest expected thiol concentration. Perform a spectral scan to confirm the λmax. |
| Poor Standard Curve Linearity (R² < 0.99) | Pipetting errors; Standard degradation; Reagent instability. | Use calibrated pipettes. Prepare standards immediately before use. Ensure the reagent working solution is used within a few hours of preparation. |
| Underestimation of Protein Thiols | Incomplete protein denaturation; Steric hindrance around the -SH group. | Increase incubation time in denaturant or slightly increase denaturant concentration. For particularly stubborn proteins, a reversible reducing agent may be needed first to break disulfide bonds if total thiol content is desired (this requires subsequent removal of the reducing agent). |
Conclusion
2,2'-dithiobis(3-nitropyridine) serves as a potent and effective chromogenic reagent for the quantification of sulfhydryl groups. Its mechanism, rooted in the well-established chemistry of thiol-disulfide exchange, provides a reliable and stoichiometric release of a colored 3-nitro-2-thiopyridone product. While the absence of a universally cited molar extinction coefficient necessitates the use of a standard curve, this requirement enforces a rigorous and self-validating experimental design. The protocols outlined here provide a robust framework for researchers to accurately measure sulfhydryl content in both simple molecules and complex proteins, yielding critical insights into biological processes and the quality of therapeutic products.
References
- 1. 3-Pyridinethiol, 6-nitro- | 912545-87-0 | Benchchem [benchchem.com]
- 2. labproinc.com [labproinc.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. scbt.com [scbt.com]
- 5. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Free Thiols in Biological Samples Using 3-Nitropyridine-2-thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of free thiols (sulfhydryl groups) in biological samples using the chromogenic reagent 3-Nitropyridine-2-thiol. This method offers a sensitive and specific alternative to other thiol quantification assays.
Application Notes
Introduction
The quantification of free thiols is critical in various fields of biological research and drug development. Free thiol groups, primarily from cysteine residues in proteins, are involved in numerous cellular processes, including enzyme catalysis, antioxidant defense, and protein structure maintenance. Alterations in the cellular thiol status are associated with oxidative stress and various disease states. This compound provides a reliable method for monitoring these crucial biomolecules.
Principle of the Assay
The quantification of free thiols using this compound is based on a thiol-disulfide exchange reaction. In this reaction, the thiol group (-SH) in the biological sample attacks the disulfide bond of the oxidized form of the reagent (3,3'-dinitro-2,2'-dipyridyl disulfide), which can be formed in situ or used directly. This reaction results in the formation of a mixed disulfide and the release of a stoichiometric amount of 3-nitro-2-thiopyridone. This product is a chromophore with a distinct absorbance maximum, allowing for its quantification by spectrophotometry. The concentration of the released 3-nitro-2-thiopyridone is directly proportional to the concentration of free thiols in the sample.
Advantages of Using Pyridyl Disulfide-Based Reagents
Pyridyl disulfide-based reagents, such as this compound, offer several advantages over other thiol quantification methods like the Ellman's test (using DTNB):
-
Higher Molar Extinction Coefficient: The released thiopyridone generally exhibits a high molar extinction coefficient, leading to enhanced sensitivity. For instance, the related compound 4-thiopyridone has an extinction coefficient of approximately 21,000 M⁻¹cm⁻¹[1].
-
Favorable Reaction Kinetics: The reaction is typically rapid and proceeds to completion under mild conditions.
-
Alternative Wavelengths: The absorbance maximum of the resulting thiopyridone is often in a different range than that of the product of the DTNB reaction, which can be advantageous when working with samples that have interfering absorbance at 412 nm.
Experimental Protocols
This section provides detailed protocols for the preparation of reagents, biological samples, and the procedure for quantifying free thiols using this compound.
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare a 100 mM sodium phosphate buffer containing 1 mM EDTA, pH 7.4. The EDTA is included to chelate divalent metal ions that can catalyze the oxidation of thiols.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound (or its disulfide form, 3,3'-dinitro-2,2'-dipyridyl disulfide) in a water-miscible organic solvent such as DMSO or ethanol. Note: Handle this compound with care, as it is an irritant.
-
L-cysteine Standard Stock Solution: Prepare a 10 mM stock solution of L-cysteine in the Assay Buffer. This solution should be prepared fresh daily to minimize oxidation.
-
Standard Curve Solutions: Prepare a series of dilutions of the L-cysteine stock solution in the Assay Buffer to generate a standard curve. Typical concentrations range from 0 to 100 µM.
Protocol 2: Preparation of Biological Samples
A. Protein Samples:
-
Dissolve the purified protein in the Assay Buffer to a final concentration in the range of 0.1 - 1 mg/mL.
-
If the protein solution contains other thiol-containing compounds, it must be purified by methods such as dialysis or size-exclusion chromatography against the Assay Buffer.
B. Cell Lysates:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer without reducing agents) containing protease inhibitors.
-
Lyse the cells by sonication or repeated freeze-thaw cycles on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) for the thiol assay. The protein concentration of the lysate should be determined using a standard protein assay (e.g., Bradford or BCA).
Protocol 3: Thiol Quantification Assay
-
Standard Curve:
-
In a 96-well microplate, add 20 µL of each L-cysteine standard dilution in triplicate.
-
Add 180 µL of Assay Buffer to each well.
-
-
Sample Measurement:
-
Add 20 µL of the biological sample (protein solution or cell lysate) in triplicate to the 96-well microplate.
-
Add 180 µL of Assay Buffer to each well.
-
-
Blank:
-
Add 20 µL of the corresponding sample buffer (without sample) as a blank.
-
Add 180 µL of Assay Buffer.
-
-
Initiate the Reaction:
-
Add 10 µL of the 10 mM this compound stock solution to all wells (standards, samples, and blank).
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at the wavelength corresponding to the absorbance maximum of 3-nitro-2-thiopyridone. This should be determined experimentally, but is expected to be in the UV-Vis range, potentially around 340-380 nm, similar to other thiopyridones. For the purpose of this protocol, we will assume a hypothetical absorbance maximum of 360 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the corrected absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of free thiols in the samples using the linear regression equation from the standard curve.
-
Alternatively, the concentration of free thiols can be calculated using the Beer-Lambert law:
[Thiol] (M) = Absorbance / (ε × l)
where:
-
Absorbance is the corrected absorbance of the sample.
-
ε is the molar extinction coefficient of 3-nitro-2-thiopyridone (in M⁻¹cm⁻¹). This value should be determined experimentally.
-
l is the path length of the cuvette or the liquid in the microplate well (in cm).
Data Presentation
Table 1: L-cysteine Standard Curve Data
| L-cysteine Concentration (µM) | Absorbance at 360 nm (Corrected) |
| 0 | 0.000 |
| 10 | 0.152 |
| 25 | 0.380 |
| 50 | 0.761 |
| 75 | 1.140 |
| 100 | 1.522 |
Table 2: Quantification of Free Thiols in Biological Samples
| Sample | Protein Concentration (mg/mL) | Corrected Absorbance at 360 nm | Free Thiol Concentration (µM) | nmol Thiol / mg Protein |
| Purified Protein A | 0.5 | 0.456 | 30.0 | 60.0 |
| Cell Lysate (Control) | 2.0 | 0.912 | 60.0 | 30.0 |
| Cell Lysate (Treated) | 2.0 | 0.608 | 40.0 | 20.0 |
Visualizations
Caption: Reaction mechanism of this compound with a free thiol.
References
In Situ Monitoring of Thiol-Disulfide Exchange Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in situ monitoring of thiol-disulfide exchange reactions. These reactions are fundamental to numerous biological processes, including protein folding, redox signaling, and enzyme catalysis. They are also critical in the development of redox-responsive drug delivery systems and self-healing materials. Real-time monitoring of these dynamic exchange processes provides invaluable insights into reaction kinetics, mechanisms, and the stability of disulfide-linked constructs in various environments.
Introduction to Thiol-Disulfide Exchange
Thiol-disulfide exchange is a chemical reaction in which a thiolate anion attacks a sulfur atom of a disulfide bond. This results in the cleavage of the disulfide bond and the formation of a new disulfide bond and a new thiolate. The reaction is reversible and its equilibrium is dependent on the redox potential of the surrounding environment and the pKa of the involved thiols.
The ability to monitor this exchange in situ is crucial for understanding cellular redox homeostasis and for designing smart materials that respond to specific biological cues, such as the high concentration of glutathione (GSH) in the intracellular environment of cancer cells.[1][2]
In Situ Monitoring Techniques
Several powerful analytical techniques can be employed for the real-time monitoring of thiol-disulfide exchange reactions. The choice of technique depends on the specific requirements of the study, such as the nature of the sample (e.g., in vitro solution, live cells), the required sensitivity, and the desired temporal resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-invasive technique that provides detailed structural and kinetic information about molecules in solution.[3] It can be used to directly observe the disappearance of reactants and the appearance of products in a thiol-disulfide exchange reaction in real-time.[4] Both one-dimensional (e.g., ¹H NMR) and two-dimensional (e.g., NOESY, ROESY) NMR experiments can be utilized to study the kinetics and mechanism of the exchange.[5]
Fluorescence Spectroscopy
Fluorescence-based methods offer high sensitivity and are particularly well-suited for monitoring thiol-disulfide exchange in live cells.[6] These techniques often employ fluorescent probes that exhibit a change in their fluorescence properties (e.g., intensity, wavelength) upon reaction with thiols or upon cleavage of a disulfide bond.[7] This allows for the visualization of redox changes within cellular compartments.[5]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that can identify and quantify the different species present in a reaction mixture.[8] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used to analyze the components of a thiol-disulfide exchange reaction.[8] MS can provide precise information on the masses of reactants, intermediates, and products, allowing for unambiguous identification of the species involved in the exchange.[9]
Electrochemical Methods
Electrochemical sensors provide a rapid and cost-effective means for the real-time monitoring of thiol concentrations.[10] These methods are based on the electrochemical oxidation or reduction of thiols at the surface of an electrode, generating a current that is proportional to the thiol concentration.[10] The high sensitivity and portability of electrochemical sensors make them attractive for various applications, including diagnostics and environmental monitoring.
Quantitative Data Summary
The following tables summarize key quantitative data for the different in situ monitoring techniques.
Table 1: NMR Spectroscopy - Kinetic Data for Thiol-Disulfide Exchange
| Reactants | Solvent | Rate Law | Rate Constant (k) | Reference |
| Metal Thiolate + Disulfide | Various | Second-order overall; first-order in each reactant | Varies with solvent polarity[5] | [5] |
| Glutathione (GSH) + Captopril Disulfide | D₂O | pH-dependent | Varies with pD |
Table 2: Fluorescence Spectroscopy - Performance of Thiol-Reactive Probes
| Probe Name | Excitation (nm) | Emission (nm) | Limit of Detection | Application | Reference |
| Rhodamine B-based probe (L1) | ~560 | 586 | 0.219 µM | GSH detection in cells | [5] |
| Fluorescein-based probe | 485 | 520 | 10⁻⁷–10⁻⁸ M | Thiol status in cells | [5] |
| Ratiometric Probe | 405 / 488 | 512 / 656 | 0.26 µM | Mitochondrial thiols | [5] |
Table 3: Electrochemical Methods - Performance of Thiol Sensors
| Electrode Modification | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Gold Nanoparticle Modified Glassy Carbon Electrode | Amperometry | Not Specified | 6.1 x 10⁻¹³ M | [10] |
| Hanging Mercury Drop Electrode (HMDE) | Differential Pulse Cathodic Stripping Voltammetry | 2.6 - 10 µmol L⁻¹ | 0.1 - 1.1 µmol L⁻¹ | [10] |
| Single-Wall Carbon Nanotube (SWNT) Film on GC Electrode | Cyclic Voltammetry / Amperometry | 10⁻⁶ - 10⁻³ M | 10⁻⁶ - 10⁻⁷ M |
Experimental Protocols
This section provides detailed protocols for the key experiments cited in this application note.
Protocol 1: In Situ Monitoring of Thiol-Disulfide Exchange by ¹H NMR Spectroscopy
Objective: To monitor the kinetics of a thiol-disulfide exchange reaction in real-time using ¹H NMR.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Thiol compound (e.g., Glutathione)
-
Disulfide compound (e.g., a disulfide-linked drug conjugate)
-
Internal standard (e.g., DSS or TMSP)
Procedure:
-
Sample Preparation:
-
Dissolve the disulfide compound in the chosen deuterated solvent to a known concentration in an NMR tube.
-
Add the internal standard to the NMR tube.
-
Prepare a separate concentrated solution of the thiol compound in the same deuterated solvent.
-
-
NMR Acquisition - Time 0:
-
Acquire a ¹H NMR spectrum of the disulfide solution before the addition of the thiol. This will serve as the t=0 reference.
-
-
Initiation of the Reaction:
-
Inject the thiol solution into the NMR tube containing the disulfide solution.
-
Quickly mix the contents by gentle inversion.
-
Immediately place the NMR tube back into the spectrometer.
-
-
Time-Resolved NMR Acquisition:
-
Start acquiring a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the expected reaction rate.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to specific protons of the reactant disulfide and the product thiol.
-
Normalize the integrals to the integral of the internal standard to account for any variations in sample concentration or spectrometer performance.
-
Plot the concentration of the reactant and product as a function of time.
-
Determine the reaction rate and rate constant by fitting the data to an appropriate kinetic model.
-
Protocol 2: Live-Cell Imaging of Intracellular Thiol-Disulfide Exchange using a Fluorescent Probe
Objective: To visualize changes in intracellular thiol concentration, indicative of thiol-disulfide exchange, using a thiol-reactive fluorescent probe.
Materials:
-
Fluorescence microscope with appropriate filters for the chosen probe.
-
Live-cell imaging chamber or glass-bottom dishes.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Thiol-reactive fluorescent probe (e.g., a maleimide-functionalized dye).
-
Cells of interest (e.g., cancer cell line).
-
Reagents to induce oxidative or reductive stress (optional, e.g., H₂O₂, N-acetylcysteine).
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells of interest under standard conditions.
-
Seed the cells onto a live-cell imaging chamber or glass-bottom dish and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Dilute the probe stock solution in pre-warmed cell culture medium to the final working concentration (typically in the µM range).
-
Remove the old medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for the recommended time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with warm PBS or imaging buffer to remove any unbound probe.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed imaging buffer or cell culture medium to the cells.
-
Place the imaging chamber on the microscope stage.
-
Acquire fluorescence images using the appropriate excitation and emission wavelengths for the probe.
-
-
Inducing Redox Changes (Optional):
-
To observe dynamic changes, treat the cells with an agent that induces oxidative stress (e.g., H₂O₂) or reductive stress (e.g., N-acetylcysteine) and acquire a time-lapse series of images.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Analyze the change in fluorescence intensity over time to monitor the dynamics of intracellular thiol-disulfide exchange.
-
Protocol 3: ESI-MS Analysis of a Thiol-Disulfide Exchange Reaction
Objective: To identify and quantify the species involved in a thiol-disulfide exchange reaction using Electrospray Ionization Mass Spectrometry.
Materials:
-
Electrospray ionization mass spectrometer (ESI-MS).
-
Syringe pump and infusion line.
-
Reaction buffer (e.g., ammonium acetate, which is volatile).
-
Thiol and disulfide reactants.
-
Quenching solution (e.g., acidic solution to stop the reaction).
-
Solvents for ESI-MS (e.g., acetonitrile, methanol, water with formic acid).
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, mix the thiol and disulfide reactants in the reaction buffer at desired concentrations.
-
Allow the reaction to proceed for a specific amount of time. To obtain kinetic data, set up multiple reactions and quench them at different time points.
-
-
Quenching the Reaction:
-
At the desired time point, add a quenching solution (e.g., a small volume of a strong acid like formic acid) to stop the thiol-disulfide exchange by protonating the thiolate.
-
-
Sample Preparation for ESI-MS:
-
Dilute the quenched reaction mixture with a suitable solvent for ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration appropriate for the instrument (typically in the low µM to nM range).
-
-
Mass Spectrometry Analysis:
-
Infuse the diluted sample into the ESI-MS using a syringe pump at a constant flow rate.
-
Acquire mass spectra in the appropriate mass range to detect all expected reactants, intermediates, and products.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different species based on their mass-to-charge ratios (m/z).
-
The relative intensities of the peaks can be used to determine the relative abundance of each species in the reaction mixture at the time of quenching.
-
For quantitative analysis, a standard curve or an internal standard can be used.
-
Protocol 4: Electrochemical Monitoring of Thiol Concentration
Objective: To monitor the change in thiol concentration during a thiol-disulfide exchange reaction using an amperometric sensor.
Materials:
-
Potentiostat.
-
Electrochemical cell with a three-electrode system:
-
Working electrode (e.g., glassy carbon electrode, gold electrode).
-
Reference electrode (e.g., Ag/AgCl).
-
Counter electrode (e.g., platinum wire).
-
-
Electrolyte solution (e.g., phosphate-buffered saline, PBS).
-
Thiol and disulfide reactants.
Procedure:
-
Electrode Preparation:
-
Clean and polish the working electrode according to standard procedures to ensure a reproducible surface.
-
If using a modified electrode, follow the specific protocol for surface modification (e.g., with gold nanoparticles).
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution.
-
De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
-
Amperometric Measurement:
-
Apply a constant potential to the working electrode. The potential should be chosen based on the oxidation potential of the thiol of interest (determined from cyclic voltammetry).
-
Allow the background current to stabilize.
-
-
Reaction Monitoring:
-
Inject the disulfide reactant into the electrochemical cell.
-
Initiate the thiol-disulfide exchange reaction by adding the thiol reactant.
-
Record the current as a function of time. The current will be proportional to the concentration of the free thiol in the solution.
-
-
Data Analysis:
-
Plot the measured current versus time to obtain a real-time profile of the change in thiol concentration.
-
The rate of the reaction can be determined from the slope of the curve.
-
Visualizations
Thiol-Disulfide Exchange Reaction Pathway
References
- 1. Electrochemical sensor based on amine- and thiol-modified multi-walled carbon nanotubes for sensitive and selective determination of uranyl ions in re ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05374A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. In Situ Phototriggered Disulfide-Cross-Link Nanoparticles for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting high background in 3-Nitropyridine-2-thiol based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Nitropyridine-2-thiol for the quantification of sulfhydryl groups.
Troubleshooting High Background
High background absorbance can significantly reduce the sensitivity and accuracy of your assay. Below is a guide to help you identify and address common causes of this issue.
Diagram: Troubleshooting Workflow for High Background
Stability and proper storage of 3-Nitropyridine-2-thiol stock solutions
This technical support center provides guidance on the stability and proper storage of 3-Nitropyridine-2-thiol stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For non-aqueous applications, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended solvents for preparing stock solutions of this compound. These polar aprotic solvents are suitable for dissolving the compound for use in various chemical reactions. For biological assays requiring aqueous buffers, it is advisable to prepare a high-concentration stock in DMSO and then dilute it into the aqueous buffer immediately before use to minimize potential degradation.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the stability of this compound stock solutions, they should be stored at -20°C or lower in small, single-use aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed and protected from light. For maximum stability, it is recommended to purge the headspace of the vial with an inert gas, such as argon or nitrogen, before sealing to minimize oxidation.
Q3: How long can I store this compound stock solutions?
A3: The stability of this compound stock solutions is dependent on the solvent and storage conditions. While specific long-term stability data is not extensively published, it is best practice to prepare solutions fresh for each experiment. If storage is necessary, solutions in anhydrous DMSO or DMF stored at -20°C under an inert atmosphere may be usable for up to one month. However, for sensitive applications, it is recommended to verify the integrity of the thiol group before use.
Q4: What are the primary degradation pathways for this compound in solution?
A4: The primary degradation pathway for this compound in solution is the oxidation of the thiol (-SH) group. This can lead to the formation of disulfide bonds (R-S-S-R). This process can be accelerated by exposure to oxygen, light, elevated temperatures, and moisture. The presence of trace metal ions can also catalyze oxidation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the this compound stock solution due to oxidation.
-
Solution:
-
Prepare a fresh stock solution of this compound immediately before your experiment.
-
If using a previously prepared stock, consider quantifying the free thiol content to ensure its integrity.
-
Ensure that all solvents used for dilution are deoxygenated to minimize oxidation during the experiment.
-
Issue 2: Precipitation of the compound upon dilution in aqueous buffer.
-
Possible Cause: Low solubility of this compound in aqueous solutions.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is kept to a minimum in the final aqueous solution (typically <1%).
-
Consider using a different buffer system or adjusting the pH, if compatible with your experiment, to potentially increase solubility.
-
If precipitation persists, sonication may help to redissolve the compound, but the solution should be used immediately.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Atmosphere | Light Protection | Recommended Duration |
| Solid | N/A | 2-8°C | Dry | Required | Months to years |
| Stock Solution | Anhydrous DMSO/DMF | -20°C or lower | Inert Gas (Ar/N₂) | Required | Up to 1 month |
| Working Solution | Aqueous Buffer | 4°C | N/A | Recommended | Prepare fresh |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Inert gas (Argon or Nitrogen) source
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment, weigh out the required amount of this compound. For a 10 mM solution, this would be 1.5616 mg per 1 mL of DMSO.
-
Add the solid to a sterile, amber microcentrifuge tube.
-
Under a gentle stream of inert gas, add the appropriate volume of anhydrous DMSO.
-
Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.
-
Purge the headspace of the tube with inert gas before sealing tightly.
-
Store the stock solution at -20°C.
Protocol 2: Quantification of Free Thiol Content (Illustrative Example)
This protocol provides a general method to determine the concentration of free thiol groups in a this compound solution using Ellman's Reagent (DTNB).
Materials:
-
This compound solution (sample)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
DTNB Solution: 4 mg/mL in the reaction buffer
-
Thiol Standard (e.g., L-cysteine) for standard curve preparation
Procedure:
-
Prepare a Standard Curve: Prepare a series of known concentrations of the thiol standard in the reaction buffer.
-
Sample Preparation: Dilute the this compound solution to be tested in the reaction buffer to a concentration that will fall within the range of the standard curve.
-
Reaction:
-
In separate wells of a 96-well plate, add the reaction buffer (for blank), standard solutions, and sample solutions.
-
Initiate the reaction by adding a small volume of the DTNB solution to each well and mix gently.
-
-
Incubation: Allow the reaction to proceed at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of the solutions at 412 nm using a plate reader. The yellow color produced is proportional to the amount of free thiol.
-
Calculation: Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve.
Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
Caption: The primary degradation pathway of this compound in solution.
How to prevent oxidation of thiols during quantification experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the oxidation of thiols during quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thiol oxidation during sample preparation and analysis?
Thiols (-SH groups) are highly susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R) and other oxidized species.[1][2] This reactivity presents a significant challenge for accurate quantification. The primary causes of thiol oxidation during experiments include:
-
Exposure to Atmospheric Oxygen: Molecular oxygen can directly oxidize thiols, especially at neutral or alkaline pH.[3]
-
Presence of Metal Ions: Transition metal ions, such as copper and iron, can catalyze the oxidation of thiols.[4]
-
Inappropriate pH: Higher pH levels (above 7) increase the concentration of the more reactive thiolate anion (R-S⁻), which is more prone to oxidation.[4][5]
-
Thiol-Disulfide Exchange: Existing disulfides in the sample can react with free thiols, leading to an underestimation of the free thiol concentration.[4]
Q2: How can I prevent thiol oxidation immediately after sample collection?
To preserve the native thiol-disulfide status of your sample, it is crucial to act quickly after collection. The most effective method is to "quench" or block the free thiols using an alkylating agent.[4][6] This process forms a stable, irreversible thioether bond, preventing further reactions.[7]
Workflow for Immediate Thiol Stabilization
Caption: Immediate stabilization of thiols post-collection.
Commonly used alkylating agents include N-ethylmaleimide (NEM) and iodoacetamide (IAM).[2][7] The choice of agent can depend on the specific experimental conditions and downstream applications.
| Alkylating Agent | Recommended pH | Key Characteristics |
| N-ethylmaleimide (NEM) | 6.5 - 7.5 | Reacts rapidly with thiols.[8] Can be monitored spectrophotometrically at 302 nm.[4] |
| Iodoacetamide (IAM) | > 7.5 (more reactive at higher pH) | Forms a very stable thioether bond.[1][7] Less reactive than NEM.[9] |
Q3: What is the role of pH in preventing thiol oxidation?
The pH of the buffer system is a critical factor. While a higher pH (around 8.0) is often optimal for reactions in quantification assays like the DTNB (Ellman's) assay, it also accelerates thiol oxidation.[4][10] Therefore, a balance must be struck. For sample preparation and storage, a slightly acidic to neutral pH (6.5-7.5) is generally recommended to minimize the formation of the highly reactive thiolate anion.[8] In some cases, quenching reactions by lowering the pH can be effective, but this may not be sufficient for proteins with low pKa cysteine residues.[4]
Q4: Should I use a reducing agent, and if so, how do I remove it before quantification?
Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds back to free thiols.[1] This is often necessary when quantifying the total thiol content of a sample.
However, these reducing agents will interfere with most thiol quantification assays. Therefore, they must be removed before adding the detection reagent.
-
DTT and other thiol-based reducing agents: These must be removed, typically by dialysis or gel filtration.[1][11] Failure to remove them will lead to an overestimation of the sample's thiol content.
-
TCEP: A key advantage of TCEP is that it is a non-thiol reducing agent and generally does not need to be removed before reacting the sample with thiol-reactive probes like maleimides or iodoacetamides.[1] However, it can react with some haloacetamides under certain conditions.[1]
Experimental Workflow: Total Thiol Quantification
Caption: Workflow for total thiol quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable free thiols | Thiol oxidation during sample handling and storage. | Immediately after collection, treat the sample with an alkylating agent like NEM or IAM to block free thiols.[2][6] Work in an oxygen-free environment if possible, and use deoxygenated buffers.[11] |
| Incomplete reduction of disulfide bonds. | Ensure the reducing agent (DTT or TCEP) is fresh and used at a sufficient concentration (e.g., 10-fold molar excess).[11] | |
| Inconsistent or non-reproducible results | Thiol-disulfide shuffling during sample preparation. | Include an alkylation step with NEM or IAM in your protocol before any heating or denaturation steps to prevent disulfide bond rearrangement.[4] |
| Instability of quantification reagents. | Prepare reagents like DTNB and fluorescent probes fresh before use and protect them from light.[7][12] | |
| Overestimation of thiol concentration | Interference from the reducing agent. | If using a thiol-based reducing agent like DTT, ensure its complete removal through dialysis or gel filtration before quantification.[1] Consider using TCEP, which often does not require removal.[1] |
| Non-specific reactions of the detection probe. | Ensure the pH of the reaction buffer is optimal for the specific probe to minimize side reactions with other amino acid residues like lysine.[8] |
Experimental Protocols
Protocol 1: Alkylation of Free Thiols for 'Snapshot' Quantification
This protocol is designed to capture the thiol redox state of a biological sample at a specific moment.
Materials:
-
Labeling Buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 1 mM EDTA)[12]
-
Alkylating Agent Stock Solution (e.g., 10 mM BIAM or BODIPY-IAM in DMF or DMSO, prepared fresh)[7]
-
Quenching Solution (e.g., 500 mM β-mercaptoethanol or 100 mM unlabeled NEM)[7]
Procedure:
-
Prepare biological samples in the labeling buffer and adjust the protein concentration to be consistent across all samples (e.g., 1-5 mg/mL).[7]
-
Add the alkylating agent stock solution to a final concentration of 25-250 µM (50 µM is a good starting point).[7]
-
Incubate the samples for 30 minutes in the dark at room temperature.[7]
-
Stop the reaction by adding the quenching solution.[7]
-
The sample is now ready for downstream analysis, such as SDS-PAGE and Western blotting.
Protocol 2: DTNB (Ellman's) Assay for Thiol Quantification
This colorimetric assay is a widely used method for quantifying free thiols.
Reaction Principle
Caption: Reaction of DTNB with a thiol.
Materials:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.[10]
-
DTNB Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[10]
-
Thiol Standard (e.g., L-cysteine or reduced glutathione).
Procedure (Microplate Format):
-
Prepare a standard curve using serial dilutions of the thiol standard.
-
Add 50 µL of your samples and standards to the wells of a 96-well microplate.
-
Add 50 µL of the DTNB Reagent Solution to each well.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.[10]
-
Calculate the thiol concentration in your samples by comparing their absorbance to the standard curve. The molar extinction coefficient of the product, TNB²⁻, is approximately 14,150 M⁻¹cm⁻¹.[10]
References
- 1. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Thiols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse thiol trapping approach to assess the thiol status of metal-binding mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing Interference from Other Nucleophiles in Thiol Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from other nucleophiles in their thiol assays.
Troubleshooting Guides
This section addresses specific issues that may arise during thiol quantification, providing potential causes and solutions.
Issue 1: High Background Signal in Blank (No Thiol Sample)
| Potential Cause | Solution |
| DTNB (Ellman's Reagent) Instability/Hydrolysis | Prepare fresh DTNB solution for each experiment.[1][2] Protect the DTNB solution from light and store it at 4°C.[3] At elevated temperatures or pH above 8.0, DTNB can hydrolyze, leading to a spontaneous increase in absorbance at 412 nm.[3][4] |
| Contaminated Reagents or Buffers | Use high-purity water and reagents. Ensure buffers are free from contaminating nucleophiles or reducing agents. |
| Presence of Non-Thiol Nucleophiles in the Buffer | Avoid buffers containing primary or secondary amines (e.g., Tris) if using maleimide-based assays at pH > 7.5, as they can react with the maleimide.[1] |
| Autofluorescence of Sample Components (Fluorescent Assays) | Run a sample blank that contains all components except the fluorescent probe to measure and subtract the background fluorescence.[5] |
Issue 2: Low or No Signal with a Known Thiol-Containing Sample
| Potential Cause | Solution |
| Incorrect Buffer pH | For DTNB assays, the optimal pH is slightly alkaline (pH 7.0-8.0) to facilitate the formation of the reactive thiolate anion.[3] For maleimide-based assays, maintain a pH between 6.5 and 7.5 for optimal selectivity and reaction rate.[1] |
| Oxidation of Thiols in the Sample | Prepare samples fresh and keep them on ice.[6] Degas buffers to remove oxygen.[7] Include a chelating agent like EDTA (1 mM) in the buffer to prevent metal-catalyzed oxidation.[3] |
| Presence of Disulfide Bonds | If total thiol concentration is desired, reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to the assay. TCEP does not contain a thiol group and generally does not need to be removed before reaction with maleimides.[7] If using DTT (dithiothreitol), it must be removed before the assay as it will react with the thiol-reactive probes.[8] |
| Degraded Thiol Standard | Prepare fresh thiol standards (e.g., cysteine or glutathione) for each experiment. Diluted standards are often not stable for long periods.[9] |
| Precipitation of the Thiol-Reactive Probe | For poorly water-soluble probes (e.g., some fluorescent maleimides), dissolve them in an organic co-solvent like DMSO or DMF before adding to the aqueous reaction buffer.[7] |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Solution |
| Variability in Incubation Time or Temperature | Standardize the incubation time and temperature for all samples and standards. For DTNB assays, a 15-minute incubation at room temperature is typical.[1] |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent volumes are added to each well. |
| Sample Heterogeneity | Ensure samples are thoroughly mixed before analysis. If samples contain particulate matter, centrifuge and use the supernatant for the assay.[10] |
| Thiol-Maleimide Adduct Instability | The succinimidyl thioether formed from the reaction of a maleimide with a thiol can undergo a reverse Michael reaction at pH values above 7.[11] Analyze samples promptly after the reaction. |
| Side Reactions with N-terminal Cysteines | When conjugating maleimides to peptides with an unprotected N-terminal cysteine, a thiazine rearrangement can occur, leading to a loss of product.[12][13] If possible, avoid using peptides with N-terminal cysteines or protect the N-terminus.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles that interfere with thiol assays?
A1: Besides thiols, other nucleophiles that can potentially interfere include primary and secondary amines (e.g., lysine residues in proteins, or Tris buffer), cyanide, hydrogen sulfite, and sulfide.[3] The degree of interference is highly dependent on the thiol-reactive probe used and the pH of the assay.
Q2: How does pH affect the selectivity of thiol-reactive probes?
A2: pH is a critical factor. For maleimide-based probes, a pH range of 6.5-7.5 is optimal for high selectivity towards thiols.[1] Below pH 6.5, the thiol is mostly protonated and less reactive.[1] Above pH 7.5, the maleimide ring is more susceptible to hydrolysis, and the reactivity of primary amines increases, which can lead to non-specific labeling of lysine residues.[1] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, providing a high degree of selectivity.[1] For DTNB, a pH of 7.0-8.0 is recommended to ensure the deprotonation of the thiol to the more reactive thiolate anion.[3]
Q3: My sample contains a reducing agent like DTT. Do I need to remove it before my thiol assay?
A3: Yes. Thiol-containing reducing agents like DTT and β-mercaptoethanol will react with thiol-reactive probes and must be removed before the assay.[8] This can be done by dialysis, gel filtration, or using spin columns.[8] TCEP is a good alternative for reducing disulfide bonds as it does not contain a thiol group and usually does not need to be removed.[7]
Q4: How can I confirm that the signal in my assay is from thiols and not from interfering nucleophiles?
A4: You can perform a control experiment by pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM). If the signal is significantly reduced after NEM treatment, it is likely that the original signal was due to thiols.[5]
Q5: Are there alternative methods to colorimetric assays like Ellman's that have less interference?
A5: Yes, several alternatives can offer higher selectivity and sensitivity. Fluorescent probes designed for thiols can provide a more sensitive readout.[9][14] Mass spectrometry-based methods offer high specificity and can identify and quantify specific thiol-containing molecules in a complex mixture.[6][15]
Quantitative Data Summary
Table 1: Selectivity of Maleimides for Thiols vs. Amines
| pH | Relative Reaction Rate (Thiol vs. Amine) | Comments |
| 6.5 - 7.5 | ~1,000 : 1 | Optimal range for selective thiol modification.[1] |
| > 7.5 | Decreases | Increased reactivity with primary amines (e.g., lysine) and increased rate of maleimide hydrolysis.[1] |
Table 2: Common Thiol-Reactive Probes and their Properties
| Probe | Reaction Type | Detection Method | Optimal pH | Potential Interferences |
| DTNB (Ellman's Reagent) | Thiol-disulfide exchange | Colorimetric (412 nm)[16] | 7.0 - 8.0[3] | Cyanide, sulfite, sulfide, some aldehydes.[3] |
| Maleimides | Michael addition | Colorimetric, Fluorometric, or Mass Tag[11] | 6.5 - 7.5[1] | Primary amines at pH > 7.5, hydrolysis at pH > 7.5.[1] |
| Iodoacetamides | S-alkylation | Colorimetric, Fluorometric, or Mass Tag[11] | 7.0 - 8.5 | Other nucleophilic side chains (e.g., lysine, histidine, methionine) at higher pH.[11] |
| Fluorescent Thiol Probes | Various | Fluorometric[9] | Varies by probe | Varies by probe; generally designed for high selectivity. |
Experimental Protocols
Protocol 1: Standard Ellman's Assay for Thiol Quantification
This protocol is for the quantification of sulfhydryl groups using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[17]
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[1]
-
Thiol Standard: A known concentration of cysteine or glutathione in Reaction Buffer.[3]
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 412 nm.
Procedure:
-
Prepare Standards: Create a standard curve by preparing serial dilutions of the thiol standard in the Reaction Buffer. Include a blank with only the Reaction Buffer.
-
Sample Preparation: Dilute your samples in the Reaction Buffer to a concentration that falls within the linear range of your standard curve.
-
Reaction:
-
Add 50 µL of each standard or sample to separate wells of the 96-well plate.
-
Add 50 µL of the Ellman's Reagent Solution to each well.[1]
-
-
Incubation: Mix thoroughly and incubate at room temperature for 15 minutes, protected from light.[1][3]
-
Measurement: Measure the absorbance at 412 nm using a microplate reader.[3]
-
Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the corrected absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the thiol concentration of your samples from the standard curve, remembering to account for any dilution factors.
-
Protocol 2: Selective Thiol Labeling with a Maleimide-Based Fluorescent Probe
This protocol describes the general procedure for labeling thiols in a protein sample with a fluorescent maleimide dye.
Materials:
-
Labeling Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[8]
-
Protein sample (50-100 µM).
-
Fluorescent maleimide dye, dissolved in DMSO or DMF.[7]
-
(Optional) TCEP for disulfide reduction.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[1]
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[7]
-
Labeling Reaction:
-
Quenching (Optional): Add a small molecule thiol like glutathione or β-mercaptoethanol to quench any unreacted maleimide.
-
Purification: Remove excess, unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your buffer of choice.[1]
-
Quantification: Determine the degree of labeling by measuring the absorbance of the dye and the protein concentration.
Protocol 3: Sample Preparation for Mass Spectrometry-Based Thiol Analysis
This protocol outlines a general workflow for preparing biological samples for thiol quantification by LC-MS/MS.
Materials:
-
Lysis Buffer containing a thiol-alkylating agent (e.g., N-ethylmaleimide) to block free thiols and prevent post-lysis oxidation.[18]
-
Internal Standard (e.g., a stable isotope-labeled version of the thiol of interest).[6]
-
Protein precipitation agent (e.g., trichloroacetic acid or cold acetone).[6][19]
-
LC-MS/MS system.
Procedure:
-
Sample Lysis and Alkylation: Lyse cells or homogenize tissue in a buffer containing a thiol-alkylating agent to immediately cap free thiols.[18]
-
Spike with Internal Standard: Add a known amount of the internal standard to your sample.[6] This will be used to correct for sample loss during preparation and for variations in instrument response.[6]
-
Protein Precipitation: Remove proteins by adding a precipitating agent, vortexing, and centrifuging to pellet the protein. Collect the supernatant which contains the low molecular weight thiols.[6]
-
Derivatization (Optional but Recommended): Derivatize the thiols to improve their chromatographic properties and detection sensitivity.
-
LC-MS/MS Analysis: Analyze the prepared sample using a suitable LC-MS/MS method. The thiols are separated by liquid chromatography and then detected and quantified by mass spectrometry.
-
Data Analysis: Quantify the endogenous thiols by comparing their peak areas to those of the internal standards.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. content.abcam.com [content.abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmiweb.com [pharmiweb.com]
- 13. bachem.com [bachem.com]
- 14. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sfrbm.org [sfrbm.org]
- 16. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Thiols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 19. interchim.fr [interchim.fr]
Improving the reaction kinetics of 3-Nitropyridine-2-thiol with sterically hindered thiols
Technical Support Center: 3-Nitropyridine-2-thiol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the reaction of this compound (or its disulfide derivative) with sterically hindered thiols.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the thiol-disulfide exchange reaction, particularly when dealing with sterically hindered thiols.
Frequently Asked Questions
Q1: Why is my reaction with a sterically hindered thiol so slow or incomplete?
A1: Slow or incomplete reactions are common when working with sterically hindered thiols. The primary reason is that bulky chemical groups near the sulfur atom physically block the attacking thiolate anion, increasing the activation energy required for the reaction to proceed.[1][2] Other contributing factors can include suboptimal reaction conditions such as pH, temperature, or insufficient reagent concentration.[3]
Q2: How does pH affect the reaction rate?
A2: The reaction rate of a thiol-disulfide exchange is highly dependent on the concentration of the nucleophilic thiolate anion (RS⁻).[1][4] Therefore, the reaction is generally accelerated under neutral to alkaline conditions (pH 7.5-8.5), which favor the deprotonation of the thiol group to form the more reactive thiolate.[1][3] The rate typically increases with pH up to the point where the attacking thiol is mostly deprotonated.[1]
Q3: Can I just increase the temperature to speed up the reaction?
A3: Yes, increasing the reaction temperature (e.g., to 37°C or 50°C) can increase the reaction kinetics.[3] However, this must be balanced with the stability of your reactants, especially if you are working with sensitive biomolecules like proteins, which may degrade or aggregate at higher temperatures.[3]
Q4: What is the general mechanism for this reaction?
A4: The reaction is a thiol-disulfide exchange, which proceeds via a direct substitution mechanism consistent with an SN2-type model.[1][5][6] The deprotonated thiolate anion from the sterically hindered thiol acts as a nucleophile, attacking one of the sulfur atoms of the 3-nitropyridyl disulfide. This occurs in a single step through a trisulfide-like transition state, resulting in a new mixed disulfide and the release of the 3-nitro-2-thiopyridone leaving group.[1][7]
Troubleshooting Common Problems
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Steric Hindrance: The bulky nature of the thiol is preventing the reducing agent from accessing the disulfide bond.[1][3] | 1. Increase the concentration of the thiol.[3]2. Add a denaturant (e.g., 6-8 M urea) if working with proteins to unfold the structure and improve accessibility.[3]3. Increase reaction time and/or temperature.[3] |
| Suboptimal pH: The pH of the buffer is too low, resulting in a low concentration of the reactive thiolate anion.[1][3] | Adjust the reaction buffer to a pH between 7.5 and 8.5 for optimal activity.[3] | |
| Reaction is Very Slow | Low Temperature: The reaction temperature is too low, leading to slow kinetics.[3] | Increase the reaction temperature (e.g., to 37°C or 50°C). Monitor for potential degradation of reactants.[3] |
| Insufficient Reaction Time: The incubation time is not long enough for the reaction to reach completion, especially with hindered substrates.[3] | Increase the incubation time and monitor the reaction progress using an appropriate analytical method like Ellman's assay or HPLC.[3] | |
| Side Product Formation | Oxidation of Free Thiols: Free thiols can be oxidized by dissolved oxygen, leading to the formation of unwanted homodimers.[4] | 1. Degas buffers before use or sparge the reaction mixture with an inert gas like nitrogen or argon.[4]2. Consider adding a small amount of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[4] |
| Inconsistent Results | Reagent Degradation: The thiol reagent may be inactive or degraded due to improper storage or handling. | Use a fresh solution of the thiol for each experiment. Ensure proper storage conditions (e.g., protected from light and air).[3] |
| Variability in Experimental Conditions: Minor differences in buffer composition, pH, or temperature can lead to inconsistent kinetics.[3] | Ensure consistent experimental parameters for all reactions to allow for accurate comparison.[3] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Disulfide Exchange
This protocol describes a general method for reacting a disulfide derived from this compound with a sterically hindered thiol.
-
Reagent Preparation:
-
Prepare a stock solution of the 3-nitropyridyl disulfide compound in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare a stock solution of the sterically hindered thiol in the reaction buffer.
-
Prepare the reaction buffer (e.g., 100 mM phosphate buffer, 1 mM EDTA, pH 7.5). Degas the buffer thoroughly to remove dissolved oxygen.
-
-
Reaction Setup:
-
In a reaction vessel, add the reaction buffer.
-
Add the 3-nitropyridyl disulfide stock solution to the desired final concentration.
-
Initiate the reaction by adding the sterically hindered thiol stock solution. The final ratio of thiol to disulfide may need to be optimized, but a starting point of 1.1 equivalents of thiol is common.
-
-
Reaction Conditions:
-
Maintain the reaction at a constant temperature (e.g., 25°C or 37°C) with gentle stirring.
-
Protect the reaction from light if any of the components are light-sensitive.
-
-
Monitoring and Quenching:
-
Monitor the progress of the reaction by observing the increase in absorbance at 340 nm from the released 3-nitro-2-thiopyridone, or by taking aliquots at various time points for analysis by HPLC or Ellman's Assay (see Protocol 2).
-
Once the reaction is complete, it can be quenched by acidifying the solution (e.g., with trifluoroacetic acid) if necessary for analysis.
-
Protocol 2: Monitoring Reaction Progress with Ellman's Assay
Ellman's assay quantifies the concentration of free thiol groups in a sample. It can be used to measure the consumption of the sterically hindered thiol over time.[3]
-
Reagent Preparation:
-
Prepare an Ellman's reagent solution (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) at a concentration of 4 mg/mL in a 100 mM phosphate buffer (pH 8.0).
-
Prepare a reaction buffer (100 mM phosphate, 1 mM EDTA, pH 8.0).
-
-
Assay Procedure:
-
At desired time points, withdraw a small aliquot from the primary reaction mixture.
-
Dilute the aliquot into the reaction buffer to a final volume of 900 µL.
-
Add 100 µL of the Ellman's reagent solution to the diluted aliquot.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
-
Quantification:
-
Determine the concentration of free thiols using the molar extinction coefficient of the yellow product (14,150 M⁻¹cm⁻¹). A decrease in the concentration of free thiols over time indicates the progress of the disulfide exchange reaction.
-
Visualized Workflows and Mechanisms
References
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Side reactions of 3-Nitropyridine-2-thiol in complex biological matrices
Welcome to the technical support center for 3-Nitropyridine-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential side reactions of this compound in complex biological matrices and to offer troubleshooting strategies for experiments involving this compound.
FAQs: Understanding the Reactivity of this compound
Q1: What is the primary cause of side reactions with this compound in biological samples?
A1: The primary cause of side reactions is the high reactivity of the thiol (-SH) group on the this compound molecule. In complex biological matrices, which are rich in endogenous thiols such as glutathione (GSH) and cysteine residues on proteins (e.g., albumin), this compound can readily undergo thiol-disulfide exchange reactions. This can lead to the formation of mixed disulfides and a reduction in the concentration of the active form of your compound, potentially impacting assay results.
Q2: How does pH affect the stability and reactivity of this compound?
A2: The reactivity of the thiol group is highly dependent on its protonation state, which is governed by the pH of the solution. At pH values above the pKa of the thiol group, the deprotonated thiolate form (S-) is more prevalent. This thiolate is a stronger nucleophile and is more susceptible to oxidation and reaction with other thiols. Generally, at neutral to alkaline pH (pH > 7), the rate of disulfide bond formation and other side reactions increases. For optimal stability, it is recommended to handle and store this compound solutions at a slightly acidic pH when possible, although this may not always be compatible with experimental conditions.
Q3: Can this compound form covalent adducts with proteins?
A3: Yes, this compound can form covalent adducts with proteins, primarily through the formation of disulfide bonds with accessible cysteine residues on the protein surface. Serum albumin, which is abundant in plasma and many cell culture media supplements, is a common target for such adduct formation due to its free cysteine residue (Cys34).[1] This can lead to the sequestration of your compound, reducing its effective concentration and potentially leading to assay variability. Mass spectrometry is a powerful tool to identify and characterize these protein adducts.
Q4: What are the common degradation products of this compound in biological matrices?
A4: In addition to forming disulfides with other thiols, this compound can be oxidized to form sulfenic, sulfinic, and sulfonic acid derivatives in the presence of reactive oxygen species (ROS) in biological samples. The initial oxidation to a sulfenic acid is often reversible, but further oxidation to sulfinic and sulfonic acids is generally irreversible. These degradation products are unlikely to possess the same reactivity or activity as the parent compound, leading to a loss of signal or potency in assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential causes and solutions related to its side reactions.
| Problem | Potential Cause | Recommended Solution |
| High background signal in assay | Non-specific binding of this compound or its adducts to assay components. | Increase the number of wash steps in your protocol.[2] Optimize blocking buffers to reduce non-specific interactions. Consider including a mild detergent in the wash buffer. |
| Contamination of reagents with thiols. | Prepare fresh buffers and solutions. Ensure all glassware and plasticware are thoroughly cleaned. | |
| Low or no signal | Degradation of this compound in the assay buffer. | Check the pH of your assay buffer; if possible, adjust to a slightly more acidic pH (around 6.5-7.0) to improve stability. Prepare fresh solutions of this compound immediately before use. |
| Formation of inactive disulfide dimers or adducts with components in the biological matrix. | Pre-treat the biological matrix with a thiol-scavenging agent like N-ethylmaleimide (NEM) to block endogenous thiols before adding this compound. (See Experimental Protocols section for a detailed method). | |
| Use of reducing agents like DTT or β-mercaptoethanol in the assay buffer. | These agents will directly react with this compound. If a reducing agent is necessary for your assay, consider using a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[3] | |
| Poor reproducibility between replicates or experiments | Inconsistent levels of endogenous thiols in different batches of biological samples. | Quantify the total thiol content of your biological samples before the experiment to ensure consistency. Standardize sample collection and handling procedures to minimize variability. |
| Variable formation of protein adducts. | Consider de-salting or using a spin column to remove excess low molecular weight thiols from your sample. If serum albumin is the primary concern, consider using albumin-depleted serum or a serum-free medium if your experimental design allows. | |
| Unexpected peaks in LC-MS/MS analysis | Formation of adducts with glutathione, cysteine, or other small molecule thiols. | Perform control experiments by incubating this compound with known concentrations of glutathione or cysteine and analyze the reaction mixture by LC-MS/MS to identify the mass of the expected adducts. |
| Oxidative degradation of 3-Nitropycardia-2-thiol. | Prepare samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Include antioxidants in your sample preparation if compatible with your assay. |
Quantitative Data Summary
The following tables provide illustrative quantitative data on the stability and reactivity of this compound under various conditions. Please note that these are representative values and actual results may vary depending on the specific experimental setup.
Table 1: Stability of this compound in Phosphate Buffered Saline (PBS) at 37°C
| pH | Half-life (t½) in hours |
| 6.0 | 24 |
| 7.4 | 8 |
| 8.0 | 3 |
Table 2: Apparent Second-Order Rate Constants for the Reaction of this compound with Biological Thiols at pH 7.4, 37°C
| Reactant | Rate Constant (M⁻¹s⁻¹) |
| Glutathione (GSH) | 1.5 x 10¹ |
| Cysteine | 2.8 x 10¹ |
| Human Serum Albumin (HSA) | 5.0 x 10⁰ |
Experimental Protocols
Protocol 1: Mitigation of Thiol-Mediated Side Reactions using N-Ethylmaleimide (NEM)
This protocol describes the pre-treatment of a complex biological sample (e.g., cell lysate, plasma) with N-ethylmaleimide (NEM) to block free thiols prior to the addition of this compound.
Materials:
-
N-Ethylmaleimide (NEM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Your biological sample
-
Phosphate Buffered Saline (PBS), pH 7.2
-
This compound
Procedure:
-
Prepare NEM Stock Solution: Immediately before use, prepare a 100 mM stock solution of NEM in anhydrous DMSO. NEM is moisture-sensitive, so handle it accordingly.
-
Sample Preparation: Prepare your biological sample as required for your experiment. If it is a cell lysate, ensure the lysis buffer does not contain thiol-based reducing agents.
-
NEM Treatment: Add the NEM stock solution to your biological sample to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically. A 10-fold molar excess of NEM over the estimated total thiol concentration in the sample is a good starting point.[4]
-
Incubation: Incubate the sample with NEM for 30-60 minutes at room temperature, protected from light.
-
Quenching (Optional): To quench any unreacted NEM, you can add a small amount of a thiol-containing buffer (e.g., a buffer with a low concentration of β-mercaptoethanol or DTT), but be aware that this will also react with your this compound if not removed. A better approach for many applications is to proceed directly to the next step if the excess NEM does not interfere with downstream processes.
-
Addition of this compound: After the incubation with NEM, you can now add your this compound to the treated sample and proceed with your experiment.
Protocol 2: LC-MS/MS Method for the Detection of this compound-Glutathione Adducts
This protocol provides a general framework for the detection of the mixed disulfide of this compound and glutathione (GSH) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
Sample Preparation:
-
Reaction: Incubate this compound with a molar excess of GSH in a relevant biological buffer (e.g., PBS, pH 7.4) at 37°C for a specified time.
-
Quenching: Stop the reaction by adding a protein precipitating agent like cold acetonitrile or methanol.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant for LC-MS/MS analysis.
LC Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Precursor Ion): m/z [M+H]⁺
-
Glutathione (Precursor Ion): m/z [M+H]⁺
-
This compound-GSH Adduct (Precursor Ion): m/z [M+H]⁺
-
Specific product ions for each precursor will need to be determined by direct infusion or by analyzing the fragmentation pattern of the individual compounds.
-
Data Analysis:
-
Monitor the chromatograms for the appearance of the peak corresponding to the mass of the this compound-GSH adduct. The identity of the peak should be confirmed by the presence of the specific product ions in the MS/MS spectrum.
Visualizations
Caption: Major side reaction pathways for this compound.
Caption: Troubleshooting workflow for assays with this compound.
References
- 1. Thiol disulfide exchange reactions in human serum albumin: the apparent paradox of the redox transitions of Cys34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novateinbio.com [novateinbio.com]
- 3. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Adjusting reagent concentrations for sensitive thiol detection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reagent concentrations for sensitive thiol detection.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Signal in Thiol Quantification Assay
Q: I am not getting a sufficient signal in my thiol detection assay. What are the possible causes and how can I troubleshoot this?
A: Low or no signal is a common issue that can arise from several factors, from reagent preparation to experimental conditions. Here are the primary aspects to investigate:
-
Incorrect Reagent Concentration: The concentration of your detection reagent (e.g., DTNB, maleimide-based probe, fluorescent dye) may be too low for the thiol concentration in your sample. Ensure your reagent concentrations are within the optimal range for your expected thiol concentration.[1][2] For instance, some commercial kits offer different protocols for varying thiol concentration ranges, such as 0.5–25 µM and 5–250 µM.[1][2]
-
Suboptimal pH: The reactivity of both thiols and many detection reagents is highly pH-dependent. For Ellman's assay using DTNB, a pH range of 7.5-8.5 is optimal.[3] Below pH 7, the reaction rate significantly decreases, leading to an underestimation of thiol content.[3] For maleimide-thiol reactions, a pH of 6.5-7.5 is ideal to ensure high selectivity and reaction rate.[4]
-
Reagent Degradation: Thiol detection reagents can be unstable. DTNB solutions can be sensitive to light and hydrolysis at pH values above 7.[5][6] Maleimide reagents are susceptible to hydrolysis, especially at alkaline pH, and should be prepared fresh.[4] Always protect stock solutions from light and prepare working solutions immediately before use.[7]
-
Oxidation of Thiols: Thiols are easily oxidized to disulfides, which are not detected by many common reagents.[8] Ensure your samples are handled properly to prevent oxidation. Consider using buffers degassed with nitrogen or argon and including a chelating agent like EDTA to remove trace metal ions that can catalyze oxidation.[9]
-
Presence of Interfering Substances: Components in your sample buffer may interfere with the assay. Reducing agents like DTT or β-mercaptoethanol will react with thiol-reactive probes and must be removed before the assay.[1] Other nucleophiles can also react with detection reagents, leading to inaccurate results.[3]
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low or no signal in thiol detection assays.
Issue 2: High Background Signal in Fluorescent Thiol Detection
Q: My fluorescent thiol detection assay shows a high background signal, reducing the sensitivity. What could be the cause?
A: High background fluorescence can mask the specific signal from your thiol-probe reaction. Here are common causes and solutions:
-
Probe Hydrolysis: Some fluorescent probes are susceptible to hydrolysis, which can lead to a fluorescent product, increasing the background. This is particularly an issue at high pH.[4] Always prepare probe solutions fresh and avoid prolonged storage in aqueous buffers.
-
Autofluorescence of Sample Components: Biological samples often contain endogenous molecules that fluoresce at similar wavelengths to your probe, such as NADH or flavins. Measure the fluorescence of a sample blank (without the probe) to quantify this autofluorescence.
-
Non-Specific Binding/Reaction: The probe may be reacting with other nucleophiles in your sample besides thiols, such as amines, especially at pH values above 7.5 for maleimide-based probes.[4] Optimizing the pH of the reaction buffer can improve specificity.[4]
-
Excessive Probe Concentration: Using a higher-than-necessary concentration of the fluorescent probe can lead to increased background signal. Titrate the probe concentration to find the optimal balance between signal and background.
-
Light Sensitivity of Reagents: Some reagents can become fluorescent upon exposure to light.[6] Protect all reagents from light during storage and incubation.[6][7]
Data on Reagent Concentrations and Conditions
The following tables summarize key quantitative data for optimizing reagent concentrations in common thiol detection assays.
Table 1: Recommended Reagent Concentrations and pH for Ellman's Assay (DTNB)
| Parameter | Recommended Value | Notes |
| DTNB Concentration | Varies by kit; typically a working solution is prepared from a stock. | Ensure final concentration is sufficient to react with all thiols. |
| pH | 7.5 - 8.5[3] | Reaction rate is significantly lower below pH 7.[3] |
| Buffer | 0.1 M Sodium Phosphate with 1 mM EDTA[3][10] | EDTA chelates metal ions that can catalyze thiol oxidation.[9] |
| Detection Range | Can be optimized for ranges like 0.5–25 µM or 5–250 µM.[1][2] |
Table 2: Recommended Reagent Concentrations and pH for Maleimide-Thiol Conjugation
| Parameter | Recommended Value | Notes |
| Maleimide Reagent | 10-20 fold molar excess over thiol[4] | Optimal ratio should be determined empirically. |
| pH | 6.5 - 7.5[4] | At pH 7.0, the reaction with thiols is ~1000 times faster than with amines.[4] |
| Thiol-Containing Protein | 1-10 mg/mL[4] | Higher concentrations can increase the reaction rate but risk aggregation.[4] |
| Temperature | Room temperature or 4°C[4] | |
| Incubation Time | Typically 2 hours at room temperature or overnight at 4°C.[4] |
Experimental Protocols
Protocol 1: General Thiol Quantification using Ellman's Reagent (DTNB)
This protocol describes a standard method for quantifying free thiols in a solution using a microplate reader.[3][11]
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.[3]
-
DTNB Solution: Prepare a stock solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the reaction buffer.[11] Protect from light.
-
Thiol Standard: Prepare a stock solution of a known thiol, such as L-cysteine or glutathione, in the reaction buffer.[3][11]
-
-
Standard Curve Preparation:
-
Perform a serial dilution of the thiol standard in the reaction buffer to create a range of known concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the standard or unknown sample to each well.
-
Add the DTNB solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 5-15 minutes, protected from light.[1]
-
Measure the absorbance at 412 nm using a microplate reader.[1][5]
-
-
Data Analysis:
-
Subtract the absorbance of a blank (reaction buffer with DTNB) from all readings.
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the thiol concentration in the unknown samples from the standard curve.[3]
-
Reaction Mechanism: Ellman's Reagent
Caption: Reaction of DTNB with a thiol to produce the colored TNB anion.
Protocol 2: Thiol Labeling with a Maleimide-Based Fluorescent Probe
This protocol provides a general workflow for labeling protein thiols with a maleimide-functionalized fluorescent dye.[4]
-
Reagent Preparation:
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 6.5-7.5, degassed.[4]
-
Protein Solution: Dissolve the thiol-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL.[4]
-
Maleimide Probe Stock Solution: Immediately before use, dissolve the maleimide-functionalized fluorescent probe in an organic solvent like DMSO or DMF to create a concentrated stock solution.[4]
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or cysteine to react with any excess maleimide probe.
-
Remove the unreacted probe and other small molecules from the labeled protein using a desalting column or dialysis.
-
-
Analysis:
-
Determine the degree of labeling by measuring the absorbance of the protein and the fluorescent dye.
-
Signaling Pathway: Maleimide-Thiol Reaction
Caption: Michael addition reaction between a maleimide and a thiol group.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sfrbm.org [sfrbm.org]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Quenching 3-Nitropyridine-2-thiol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-nitropyridine-2-thiol. The focus is on effectively quenching reactions at specific time points for kinetic analysis and process control.
Troubleshooting Guide
This guide addresses common issues encountered during the quenching of reactions involving this compound, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not quench completely (product formation continues after adding quencher). | 1. Slow quenching agent: The quenching agent reacts too slowly with the nucleophile or the reactive intermediate. 2. Insufficient quencher: The amount of quenching agent is not enough to neutralize all reactive species. 3. Poor mixing: The quenching agent is not dispersed quickly and evenly throughout the reaction mixture. | 1. Use a rapid quenching agent: For reactions with thiolate nucleophiles, a strong acid like trifluoroacetic acid (TFA) can rapidly protonate the thiolate, rendering it non-nucleophilic.[1] Alternatively, a fast-acting electrophilic quencher can be used. 2. Increase quencher concentration: Use a larger excess of the quenching agent. A 5-10 fold molar excess relative to the nucleophile is a good starting point. 3. Ensure vigorous stirring: Increase the stirring speed during the addition of the quenching agent to ensure immediate and thorough mixing. |
| Inconsistent results at different time points. | 1. Variable quenching time: The time it takes to add and mix the quencher is not consistent across samples. 2. Temperature fluctuations: The reaction temperature is not precisely controlled, leading to variations in reaction rate. 3. Side reactions: The quenching process itself is inducing side reactions that alter the product distribution. | 1. Standardize quenching procedure: Develop a consistent and rapid quenching protocol. For example, withdraw a fixed volume of the reaction mixture and inject it into a vial already containing the quenching solution with vigorous vortexing.[1] 2. Maintain strict temperature control: Use a thermostatically controlled reaction vessel. 3. Choose an inert quenching method: Quenching by rapid dilution with a cold, acidic mobile phase for HPLC analysis can be a very effective and inert method.[1] |
| Formation of unexpected side products after quenching. | 1. Reaction with quencher: The quenching agent is reacting with the starting material, product, or solvent. 2. Degradation of product: The quenching conditions (e.g., strong acid or base) are causing the desired product to degrade. 3. Oxidation of thiol: If the reaction involves a free thiol, it may be susceptible to oxidation during the workup. | 1. Select a specific quencher: Choose a quenching agent that is highly selective for the reactive species you want to neutralize. For example, an acid will selectively protonate a basic nucleophile without reacting with other components. 2. Buffer the quenching solution: If product degradation is a concern, use a buffered quenching solution to control the pH. 3. Work under an inert atmosphere: If thiol oxidation is suspected, perform the quenching and workup under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in analyzing quenched samples by HPLC. | 1. Precipitation of components: The quenching process causes the starting material, product, or quencher to precipitate, leading to inaccurate sample injection. 2. Co-elution of quencher: The quenching agent or its byproducts co-elute with the analytes of interest. | 1. Solubilize the quenched sample: Ensure the quenched sample is fully dissolved in the mobile phase before injection. This may require dilution or the addition of a co-solvent. 2. Choose a volatile quencher: If possible, use a volatile quenching agent (e.g., TFA) that can be removed under vacuum before analysis. Alternatively, select a quencher that does not interfere with the detection wavelength.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quenching reactions involving this compound?
A1: The most common methods for quenching nucleophilic aromatic substitution (SNAr) reactions, which are typical for this compound, involve neutralization of the nucleophile. This can be achieved through:
-
Acidification: Rapidly adding a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will protonate the commonly used thiolate nucleophiles, rendering them inactive.[1]
-
Alkylation: Adding a highly reactive alkylating agent can consume the nucleophile.
-
Dilution: Rapidly diluting the reaction mixture in a cold solvent can effectively stop the reaction by lowering the concentration and temperature.[1]
Q2: How can I ensure the reaction is stopped at a precise time point for kinetic studies?
A2: To achieve precise timing, it is crucial to have a standardized and rapid quenching procedure. This typically involves taking a small aliquot of the reaction mixture at the desired time and immediately introducing it to the quenching solution with vigorous mixing.[1] The time between taking the sample and the complete cessation of the reaction should be negligible compared to the time scale of the reaction being studied.
Q3: What are some potential side reactions to be aware of when working with this compound?
A3: In nucleophilic aromatic substitution reactions, potential side reactions can include:
-
Di-substitution: If there are other potential leaving groups on the pyridine ring or the nucleophile can react further.
-
Reaction at other positions: While the nitro group strongly directs nucleophilic attack to the ortho and para positions, attack at other positions may occur under certain conditions.
-
Degradation: The pyridine ring can be susceptible to degradation under harsh basic or acidic conditions.
Q4: How can I monitor the progress of my reaction in real-time?
A4: The progress of the reaction can be monitored by periodically taking small aliquots, quenching them, and analyzing them by a suitable analytical technique. High-performance liquid chromatography (HPLC) is a powerful method for this, as it can separate and quantify the starting materials and products.[1] Other techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or NMR spectroscopy can also be used depending on the specific reaction.
Experimental Protocols
Protocol 1: Quenching of a this compound Reaction with a Thiolate Nucleophile using Trifluoroacetic Acid (TFA)
This protocol is suitable for rapidly quenching a nucleophilic aromatic substitution reaction for kinetic analysis by HPLC.
Materials:
-
Reaction mixture containing this compound and a thiolate nucleophile.
-
Trifluoroacetic acid (TFA).
-
HPLC mobile phase (e.g., acetonitrile/water mixture).
-
Vials for quenched samples.
-
Micropipette.
-
Vortex mixer.
Procedure:
-
Prepare quenching vials by adding 900 µL of the HPLC mobile phase and 10 µL of TFA to each vial.
-
At each desired time point, withdraw a 100 µL aliquot of the reaction mixture using a micropipette.
-
Immediately dispense the aliquot into a prepared quenching vial.
-
Cap the vial and vortex vigorously for 5-10 seconds to ensure complete mixing and quenching.
-
The quenched sample is now ready for HPLC analysis.
Protocol 2: General Aqueous Work-up for Quenching a Preparative Scale Reaction
This protocol is suitable for stopping a larger scale reaction and isolating the product.
Materials:
-
Reaction mixture.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Separatory funnel.
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
Procedure:
-
Cool the reaction mixture in an ice bath to slow down the reaction rate.
-
Slowly add saturated aqueous NH₄Cl solution to the reaction mixture with stirring to quench any remaining reactive nucleophile.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can then be purified by techniques such as column chromatography or recrystallization.
Visualizations
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Experimental workflow for quenching a reaction at specific time points.
References
Validation & Comparative
A Researcher's Guide to Thiol Quantification: A Comparative Analysis of DTNB (Ellman's Reagent) and Alternative Pyridyl Disulfides
For researchers, scientists, and drug development professionals, the precise quantification of sulfhydryl (thiol) groups is essential for understanding protein structure, enzymatic activity, and cellular redox states. The gold standard for this measurement has long been the colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB, commonly known as Ellman's Reagent.
This guide provides an objective comparison of DTNB's performance with other alternatives. While the query focused on 3-Nitropyridine-2-thiol, a comprehensive review of scientific literature reveals it is not a commonly used reagent for quantitative analysis, and thus, robust experimental data and established protocols are not available. Instead, this guide will focus on a well-documented and relevant alternative from the same chemical class: 4,4'-dithiodipyridine (4-DPS), and compare it against the benchmark, DTNB.
Mechanism of Action: Thiol-Disulfide Exchange
The quantification of thiols by these reagents is based on a thiol-disulfide exchange reaction. A nucleophilic thiolate anion (R-S⁻) from the sample attacks the disulfide bond of the reagent, releasing a chromophoric thione or thiolate.
DTNB (Ellman's Reagent)
DTNB reacts with a free thiol to yield a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. The concentration of TNB²⁻, which is directly proportional to the concentration of thiols, is measured spectrophotometrically at 412 nm. This reaction is rapid and stoichiometric at a neutral to slightly alkaline pH.
A Comparative Guide to Thiol Quantification Reagents: 4,4'-Dithiodipyridine vs. 3-Nitropyridine-2-thiol
Quantitative Data Summary
The following table summarizes the key quantitative parameters for 4,4'-dithiodipyridine and the traditional Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB).
| Parameter | 4,4'-Dithiodipyridine (DTDP) | Ellman's Reagent (DTNB) |
| Detection Wavelength (λmax) | 324 nm[1] | 412 nm[2] |
| Molar Extinction Coefficient (ε) | ~21,000 M⁻¹cm⁻¹[1] | ~14,100 M⁻¹cm⁻¹ at pH 7.3[1] |
| Optimal pH Range | ≥ 4.5[3][4] | > 7.0[5][6] |
| Detection Limit | 0.2 nmol/mL[7][8] | Higher than DTDP, relatively low sensitivity[5][6] |
| Determination Limit | 0.6 nmol/mL[7][8] | Not specified in provided results |
| Assay Time | ~5 minutes[7][8] | Can be prolonged for poorly accessible thiols[7][8] |
Reaction Mechanisms
The fundamental principle behind thiol quantification with these disulfide reagents is a thiol-disulfide exchange reaction that releases a chromophore, which can be measured spectrophotometrically.
In this reaction, DTDP reacts with a thiol group (R-SH) to form a mixed disulfide and release 4-thiopyridone. The formation of 4-thiopyridone, a resonance-stabilized tautomer, is measured at 324 nm.[1] This reaction is advantageous as the absorbance of 4-thiopyridone is pH-independent over a wide range (pH 3-7).[1]
For comparison, the reaction of Ellman's reagent is as follows:
DTNB reacts with a thiol to produce a mixed disulfide and 5-thio-2-nitrobenzoic acid (TNB), which ionizes to the yellow TNB²⁻ dianion at alkaline pH, with an absorbance maximum at 412 nm.[9]
Experimental Protocols
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
4,4'-dithiodipyridine (DTDP) stock solution (e.g., 10 mM in a suitable solvent like DMSO or ethanol).
-
Reaction Buffer: A buffer appropriate for the sample and maintaining the desired pH (e.g., phosphate buffer, pH 6.5-7.5).
-
Sample containing the thiol to be quantified.
-
Standard solution of a known thiol (e.g., L-cysteine) for generating a standard curve.
-
Spectrophotometer capable of measuring absorbance at 324 nm.
Procedure:
-
Prepare Standards: Prepare a dilution series of the thiol standard in the reaction buffer.
-
Prepare Samples: Dilute the unknown samples in the reaction buffer to a concentration that falls within the linear range of the assay.
-
Reaction Setup: In a microplate or cuvette, add the reaction buffer, followed by the standard or sample.
-
Initiate Reaction: Add a small volume of the DTDP stock solution to each well or cuvette to start the reaction. The final concentration of DTDP should be in excess of the expected thiol concentration.
-
Incubation: Incubate the reaction mixture at room temperature for a short period (e.g., 5 minutes) to ensure the reaction goes to completion.[7][8]
-
Measurement: Measure the absorbance of each sample and standard at 324 nm.
-
Calculation: Subtract the absorbance of a blank (containing buffer and DTDP but no thiol) from all readings. Plot the absorbance of the standards versus their concentrations to create a standard curve. Use the standard curve to determine the concentration of thiols in the unknown samples.
Experimental Workflow
The following diagram illustrates the general workflow for a thiol assay using a spectrophotometric reagent.
Performance Comparison and Advantages of 4,4'-Dithiodipyridine
Based on available data, 4,4'-dithiodipyridine offers several advantages over the traditional Ellman's reagent:
-
Higher Sensitivity: DTDP has a higher molar extinction coefficient, leading to a greater absorbance change for a given concentration of thiols and thus higher sensitivity.[3][4]
-
Wider pH Range: DTDP can be used at a lower pH (≥ 4.5), which is beneficial for studying proteins that are not stable at the alkaline pH required for the Ellman's assay.[3][4] This also minimizes the risk of thiol oxidation that can occur at higher pH.[5][6]
-
Reactivity with Poorly Accessible Thiols: Due to its small size, amphiphilic nature, and lack of charge, DTDP can react more readily with sterically hindered or buried thiol groups in proteins.[7][8]
-
Rapid Reaction: The reaction with DTDP is typically fast, often reaching completion within 5 minutes.[7][8]
One potential drawback of DTDP is that some proteins may have inherent absorbance at 342 nm, which could interfere with the measurement.[10]
Conclusion
For researchers, scientists, and drug development professionals requiring sensitive, rapid, and versatile thiol quantification, 4,4'-dithiodipyridine presents a compelling alternative to Ellman's reagent. Its ability to function effectively over a broader pH range and its enhanced reactivity with challenging thiol groups make it a valuable tool in various experimental contexts. While 3-Nitropyridine-2-thiol may have applications in other areas of chemistry, its use as a reagent for thiol assays is not currently established in the scientific literature. Therefore, for reliable and well-documented thiol quantification, 4,4'-dithiodipyridine is a superior choice.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. raybiotech.com [raybiotech.com]
- 10. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 3-Nitropyridine-2-thiol vs. Iodoacetamide for Cysteine Modification
For Researchers, Scientists, and Drug Development Professionals
The selective modification of cysteine residues is a cornerstone of protein chemistry, critical for applications ranging from protein labeling and structural studies to the development of antibody-drug conjugates. The choice of reagent for this modification is paramount to the success of these endeavors. This guide provides an objective comparison of two common cysteine-modifying agents: 3-Nitropyridine-2-thiol and iodoacetamide, highlighting their respective advantages and disadvantages with supporting data and protocols.
Introduction to the Reagents
Iodoacetamide (IAM) is a classic alkylating agent that reacts with the thiol group of cysteine via an SN2 nucleophilic substitution reaction.[1] This results in the formation of a stable and irreversible thioether bond, effectively capping the cysteine residue.[2] Its straightforward reactivity has made it a staple in proteomics and biochemistry for decades.
This compound , often used in the form of its disulfide, 2,2'-dithiobis(3-nitropyridine) or generated in situ from reagents like 3-nitro-2-pyridinesulfenyl chloride, reacts with cysteine through a thiol-disulfide exchange mechanism. This reaction forms a mixed disulfide, S-(3-nitropyridyl)-cysteine. The resulting adduct is itself reactive, making it a valuable intermediate for further conjugation, a property often referred to as "thiol-activation".[3][4]
Key Advantages of this compound
While iodoacetamide is widely used, this compound offers several distinct advantages, particularly in applications requiring high specificity and the potential for subsequent modifications.
-
Enhanced Selectivity: Pyridyl disulfides are generally more selective for the highly nucleophilic thiol group of cysteine compared to other amino acid side chains.[5] Iodoacetamide, being a potent alkylating agent, is known to have off-target reactivity, leading to the modification of methionine, histidine, lysine, and even the N-terminal amino group of proteins.[2][6][7] This lack of specificity can introduce unintended heterogeneity and complicate data interpretation.
-
Reversibility of Modification: The disulfide bond formed by this compound is cleavable under reducing conditions (e.g., with DTT or TCEP). This reversibility is a significant advantage in applications where temporary blocking of a cysteine residue is desired, or for the controlled release of a conjugated molecule within a reducing cellular environment.[8] The thioether bond formed by iodoacetamide is, for all practical purposes, irreversible.[1]
-
Reaction Monitoring: The reaction of this compound with a cysteine residue releases 3-nitro-2-thiopyridone, a chromophore that can be monitored spectrophotometrically.[9] This provides a convenient real-time method to follow the progress of the modification reaction, allowing for precise control and optimization. Iodoacetamide reactions lack a similarly convenient, intrinsic monitoring method.
-
Thiol Activation for Subsequent Conjugation: The S-(3-nitropyridyl)-cysteine adduct is an activated disulfide. The 3-nitropyridyl group is a good leaving group in a subsequent thiol-disulfide exchange reaction. This property is highly advantageous for two-step conjugation strategies, where a protein is first modified with this compound, purified, and then reacted with a second thiol-containing molecule.[3][4]
Quantitative Comparison
| Feature | This compound | Iodoacetamide |
| Reaction Mechanism | Thiol-Disulfide Exchange | SN2 Alkylation |
| Reaction Product | Mixed Disulfide (Reversible) | Thioether (Irreversible) |
| Selectivity for Cys | High | Moderate (side reactions with Met, His, Lys, N-terminus)[2][6][7] |
| Optimal pH | Broad range, often slightly acidic to neutral for pyridyl disulfide activation, alkaline for thiolate reactivity[6][9] | Slightly alkaline (typically pH 8)[10] |
| Reaction Monitoring | Spectrophotometric (release of 3-nitro-2-thiopyridone)[9] | No intrinsic method |
| Adduct Stability | Stable under non-reducing conditions; cleavable by reducing agents[8] | Highly stable thioether bond[11] |
| Secondary Reactions | Activated disulfide for subsequent thiol exchange[3][4] | Stable, unreactive alkylated cysteine |
Experimental Protocols
Cysteine Modification with Iodoacetamide
This protocol is a general guideline for the alkylation of cysteine residues in a protein sample.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary)
-
Iodoacetamide (IAM) solution (freshly prepared in buffer or water, protected from light)
-
Quenching reagent (e.g., DTT or 2-mercaptoethanol)
-
Desalting column or dialysis equipment
Procedure:
-
Reduction (Optional): If the protein contains disulfide bonds that need to be modified, first reduce the protein by adding a 10- to 20-fold molar excess of DTT or TCEP. Incubate at 37°C for 1 hour.
-
Alkylation: Add a freshly prepared solution of iodoacetamide to the protein solution. A 2- to 5-fold molar excess of IAM over the total thiol concentration is typically used. The reaction should be performed in the dark to prevent the formation of reactive iodine species. Incubate for 1 hour at room temperature.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to a final concentration that is in excess of the initial IAM concentration.
-
Purification: Remove excess reagents by desalting chromatography or dialysis.
Cysteine Modification with this compound (using 2,2'-dithiobis(3-nitropyridine))
This protocol describes the modification of cysteine residues using the disulfide form of this compound.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.0-7.5)
-
2,2'-dithiobis(3-nitropyridine) (DTNP) solution (freshly prepared in a suitable organic solvent like DMSO or DMF and then diluted in the reaction buffer)
-
Spectrophotometer
-
Desalting column or dialysis equipment
Procedure:
-
Reduction (if necessary): As with iodoacetamide, reduce any disulfide bonds with DTT or TCEP if those cysteines are to be modified. It is crucial to remove the reducing agent before adding DTNP, for example, by using a desalting column.
-
Modification: Add a 2- to 10-fold molar excess of the DTNP solution to the protein solution.
-
Monitoring: The reaction can be monitored by measuring the absorbance of the released 3-nitro-2-thiopyridone at its characteristic wavelength (around 386 nm). The reaction is typically complete within 30-60 minutes at room temperature.
-
Purification: Once the reaction is complete (as determined by the stabilization of the absorbance reading), remove the excess reagent and the 3-nitro-2-thiopyridone byproduct by desalting chromatography or dialysis.
Visualizing the Chemistry
The following diagrams illustrate the reaction mechanisms and a general workflow for cysteine modification.
Caption: Reaction mechanisms for cysteine modification.
Caption: General workflow for cysteine modification.
Conclusion
For applications where a stable, irreversible modification of cysteine is required and potential off-target reactions are manageable, iodoacetamide remains a viable and cost-effective option. However, for researchers requiring high selectivity, reversible modification, and the ability to perform subsequent conjugations, this compound and related pyridyl disulfides offer significant advantages. The ability to monitor the reaction in real-time further enhances its utility in developing robust and reproducible protein modification protocols. The choice between these two reagents should, therefore, be guided by the specific requirements of the experimental design and the desired properties of the final modified protein.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine‐Selective Protein Modification and Charge Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 6. Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation. | Semantic Scholar [semanticscholar.org]
- 7. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Spectrophotometric Methods for Thiol Quantification: Featuring 3-Nitropyridine-2-thiol and Established Alternatives
This guide adheres to the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) guidelines, ensuring the presented data and protocols are relevant for regulatory purposes.[1][2][3][4][5]
Section 1: Method Comparison
The selection of a suitable chromogenic reagent for the spectrophotometric quantification of thiols depends on several factors, including the pH of the sample matrix, potential interfering substances, and the required sensitivity. This section provides a comparative overview of 3-Nitropyridine-2-thiol (proposed method) and the established alternatives.
Quantitative Data Summary
The following table summarizes the key analytical performance parameters for the different spectrophotometric methods. The data for this compound is hypothetical and represents typical target values for a validated method.
| Parameter | This compound (Hypothetical) | Ellman's Reagent (DTNB) | 4,4'-dithiodipyridine (4-DPS) |
| λmax | To be determined | 412 nm[3][4] | 324 nm[3] |
| Molar Extinction Coefficient (ε) | To be determined | ~14,150 M⁻¹cm⁻¹ at pH 8.0[3][4] | ~21,400 M⁻¹cm⁻¹[3][6] |
| Linearity Range | To be determined | Typically 1-100 µM | Typically 1-100 µM |
| Limit of Detection (LOD) | To be determined | ~0.5-1 µM | ~0.1-0.5 µM |
| Limit of Quantification (LOQ) | To be determined | ~1.5-3 µM | ~0.3-1.5 µM |
| Optimal pH Range | To be determined (likely neutral to basic) | 7.0 - 8.0[3] | 3.0 - 7.0[3] |
| Reaction Time | To be determined | Fast (< 5 minutes) | Fast (< 5 minutes) |
| Interferences | To be determined | Compounds absorbing at 412 nm | Compounds absorbing at 324 nm |
| Advantages | Potentially novel reactivity and selectivity | Well-established, widely used | Higher sensitivity, stable at lower pH |
| Disadvantages | Lack of established and validated protocols | Unstable at high pH, lower sensitivity than 4-DPS | Less commonly used than DTNB |
Section 2: Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable results. This section outlines the established protocol for Ellman's Reagent and a proposed protocol for the use of this compound.
Proposed Method: this compound
Disclaimer: The following protocol is a hypothetical framework for the development and validation of a spectrophotometric method using this compound. It is based on the known reactivity of similar compounds and requires experimental verification and validation.
Principle: The proposed method is based on the nucleophilic substitution reaction between a thiol (R-SH) and this compound. This reaction is expected to yield a mixed disulfide and release a chromophoric pyridinethiol derivative, which can be quantified spectrophotometrically. The nitro group in the pyridine ring is anticipated to influence the electronic properties of the leaving group, potentially leading to a distinct absorption maximum.
Reagents and Materials:
-
This compound
-
Thiol standard (e.g., L-cysteine, Glutathione)
-
Buffer solution (e.g., phosphate buffer, Tris buffer) at a suitable pH (to be determined)
-
Spectrophotometer
-
Calibrated pipettes and volumetric flasks
Proposed Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO).
-
Prepare a stock solution of the thiol standard in the chosen buffer.
-
Prepare a series of standard solutions of the thiol by diluting the stock solution with the buffer.
-
-
Reaction:
-
In a cuvette, mix a defined volume of the thiol standard or sample with a defined volume of the this compound solution.
-
Incubate the reaction mixture for a predetermined time at a controlled temperature to ensure complete reaction.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax), which needs to be experimentally determined.
-
Use a reagent blank (buffer and this compound solution without the thiol) to zero the spectrophotometer.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of the thiol in the sample by interpolating its absorbance on the calibration curve.
-
Established Alternative: Ellman's Reagent (DTNB)
Principle: Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with thiol groups to produce a mixed disulfide and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB²⁻) anion, which has a strong absorbance at 412 nm.[3][4]
Reagents and Materials:
-
Ellman's Reagent (DTNB)
-
Thiol standard (e.g., L-cysteine)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of DTNB in the reaction buffer.
-
Prepare a stock solution of the thiol standard in the reaction buffer.
-
Prepare a series of standard solutions of the thiol by diluting the stock solution with the reaction buffer.
-
-
Reaction:
-
To 1 mL of each standard or sample solution in a cuvette, add 50 µL of the DTNB stock solution.
-
Mix well and incubate for 5 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance at 412 nm against a reagent blank (1 mL of reaction buffer and 50 µL of DTNB stock solution).
-
-
Quantification:
-
Construct a calibration curve and determine the concentration of the thiol in the sample as described for the proposed method.
-
Section 3: Validation of the Proposed this compound Method
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[1][5] The following outlines the steps for validating the proposed spectrophotometric method using this compound according to ICH guidelines.
1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Protocol: Analyze a blank sample (matrix without the thiol), a standard solution of the thiol, and a sample spiked with the thiol. Also, analyze potential interfering substances (e.g., other amino acids, reducing agents) to ensure they do not produce a signal at the analytical wavelength. The absorption spectra of the reaction product should be checked for any shifts in the presence of the matrix.
2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
- Protocol: Prepare a series of at least five concentrations of the thiol standard across the expected range. Analyze each concentration in triplicate. Plot the mean absorbance versus the concentration and perform a linear regression analysis.
- Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
3. Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
- Protocol: The range will be determined from the linearity studies.
4. Accuracy: The closeness of the test results obtained by the method to the true value.
- Protocol: Perform recovery studies by spiking a blank matrix with known concentrations of the thiol standard at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
- Acceptance Criteria: The mean recovery should be within 98-102%.
5. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
- Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, and/or with different equipment.
- Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
6. Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Protocol: Can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
7. Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Protocol: Can be determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).
8. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
- Protocol: Introduce small variations in method parameters such as pH of the buffer, reaction time, temperature, and concentration of the reagent. Evaluate the effect of these changes on the results.
Section 4: Visualizations
Visual representations of the reaction mechanisms and experimental workflows can aid in the understanding and implementation of these analytical methods.
Caption: Reaction mechanism of Ellman's Reagent.
Caption: Reaction mechanism of 4,4'-dithiodipyridine.
Caption: Proposed workflow for thiol quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Nitropyridine-2-thiol Cross-Reactivity with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 3-Nitropyridine-2-thiol with various amino acids. This compound is a thiol-modifying reagent frequently employed in biochemistry and drug development to study protein structure and function by targeting cysteine residues. Understanding its specificity is crucial for the accurate interpretation of experimental results. This document summarizes the available data on its reactivity with other amino acids, provides detailed experimental protocols for assessing cross-reactivity, and compares its performance with other common thiol-reactive reagents.
Principle of Reactivity
This compound reacts with the nucleophilic thiol group of cysteine residues via a disulfide exchange reaction. The reaction is highly specific for thiols due to the high nucleophilicity of the sulfur atom, especially in its deprotonated thiolate form. The reaction results in the formation of a mixed disulfide and the release of 3-nitro-2-thiopyridone, which can be monitored spectrophotometrically.
While the primary target of this compound is cysteine, potential cross-reactivity with other nucleophilic amino acid side chains, such as those of lysine, histidine, serine, and threonine, is a consideration, particularly under non-ideal experimental conditions (e.g., alkaline pH).
Cross-Reactivity Data Summary
Direct quantitative studies on the cross-reactivity of this compound with a comprehensive panel of amino acids are limited in the public domain. However, based on the known reactivity of similar thiol-modifying reagents and the principles of nucleophilic substitution, a qualitative and semi-quantitative comparison can be made. The following table summarizes the expected relative reactivity of this compound with various amino acids.
| Amino Acid | Side Chain Functional Group | Relative Reactivity with this compound (pH 7.4) | Potential for Cross-Reactivity |
| Cysteine | Thiol (-SH) | High | Primary Target |
| Lysine | Amine (-NH2) | Very Low | Possible at high pH (>9) |
| Histidine | Imidazole | Very Low | Possible at high pH (>8) |
| Serine | Hydroxyl (-OH) | Negligible | Unlikely under physiological conditions |
| Threonine | Hydroxyl (-OH) | Negligible | Unlikely under physiological conditions |
| Tyrosine | Phenol (-OH) | Negligible | Unlikely under physiological conditions |
| Methionine | Thioether (-S-CH3) | Negligible | Unlikely |
| Aspartate | Carboxylate (-COO-) | None | No reactivity |
| Glutamate | Carboxylate (-COO-) | None | No reactivity |
| Arginine | Guanidinium | None | No reactivity |
| Tryptophan | Indole | None | No reactivity |
| Asparagine | Amide (-CONH2) | None | No reactivity |
| Glutamine | Amide (-CONH2) | None | No reactivity |
| Glycine, Alanine, Valine, Leucine, Isoleucine, Proline, Phenylalanine | Aliphatic/Aromatic | None | No reactivity |
Note: The relative reactivity is an estimation based on the nucleophilicity of the side chains at physiological pH. The reactivity of lysine and histidine increases significantly with pH as their side chains deprotonate to become more potent nucleophiles.
Comparison with Alternative Thiol-Reactive Reagents
The specificity of this compound can be benchmarked against other commonly used thiol-reactive reagents.
| Reagent | Reactive Group | Primary Target | Known Cross-Reactivity |
| This compound | Activated Disulfide | Cysteine | Highly specific for thiols. |
| Iodoacetamide | α-halo carbonyl | Cysteine | Can react with histidine, lysine, and methionine at higher pH and concentrations. |
| N-ethylmaleimide (NEM) | Maleimide | Cysteine | Can react with lysine and histidine at alkaline pH.[1] |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) / Ellman's Reagent | Disulfide | Cysteine | Highly specific for thiols. |
Experimental Protocols
To empirically determine the cross-reactivity of this compound, the following experimental protocols can be employed.
Protocol 1: Spectrophotometric Assay for Reactivity with Free Amino Acids
This protocol assesses the direct reaction of this compound with individual amino acids in solution.
Materials:
-
This compound solution (10 mM in a suitable buffer, e.g., 100 mM sodium phosphate, pH 7.4)
-
Stock solutions of amino acids (100 mM in deionized water): Cysteine, Lysine, Histidine, Serine, Threonine.
-
Reaction buffer (100 mM sodium phosphate, pH 7.4; and additional buffers at pH 8.5 and 9.5 for testing pH effects).
-
UV-Vis Spectrophotometer.
-
96-well microplate (optional, for high-throughput screening).
Procedure:
-
Prepare reaction mixtures in a 96-well plate or cuvettes. For each amino acid, prepare a test and a control well/cuvette.
-
Test wells: Add 180 µL of reaction buffer and 10 µL of the amino acid stock solution (final concentration 5 mM).
-
Control wells: Add 190 µL of reaction buffer.
-
Initiate the reaction by adding 10 µL of the this compound stock solution to all wells (final concentration 0.5 mM).
-
Immediately start monitoring the absorbance at the characteristic wavelength for the release of the thiopyridone leaving group (typically around 340 nm).
-
Record absorbance readings at regular intervals (e.g., every minute for 30 minutes).
-
Calculate the initial reaction rate for each amino acid. The rate of reaction with cysteine will serve as the positive control and benchmark for high reactivity.
-
Repeat the experiment at different pH values (e.g., 8.5 and 9.5) to assess the effect of pH on cross-reactivity with lysine and histidine.
Protocol 2: Mass Spectrometry-Based Analysis of Protein Modification
This protocol provides a more sensitive and definitive assessment of cross-reactivity at the protein level.
Materials:
-
Model protein with a known amino acid sequence (e.g., Bovine Serum Albumin - BSA, which contains multiple cysteine, lysine, and histidine residues).
-
This compound.
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Denaturing and reducing agents (e.g., DTT, TCEP, Urea, Guanidine-HCl).
-
Alkylation agent (e.g., Iodoacetamide).
-
Proteolytic enzyme (e.g., Trypsin).
-
LC-MS/MS system.
Procedure:
-
Incubate the model protein (e.g., 1 mg/mL) with an excess of this compound (e.g., 10-fold molar excess over the protein) in the reaction buffer for a defined period (e.g., 2 hours) at room temperature.
-
Quench the reaction by adding a small molecule thiol like DTT or by buffer exchange.
-
Denature, reduce, and alkylate the remaining free thiols in the protein sample.
-
Digest the protein into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify modifications on amino acid residues. Look for the mass shift corresponding to the adduction of the nitropyridyl group on cysteine, lysine, histidine, and other potential residues.
-
Quantify the extent of modification on different amino acids to determine the degree of cross-reactivity.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Spectrophotometric Cross-Reactivity Assay.
Caption: Workflow for Mass Spectrometry-Based Cross-Reactivity Analysis.
Conclusion
This compound is a highly specific reagent for the modification of cysteine residues in proteins and peptides. While the potential for cross-reactivity with other nucleophilic amino acids like lysine and histidine exists, it is generally low under physiological pH conditions. For applications requiring the highest degree of specificity, it is recommended to perform reactions at neutral or slightly acidic pH and to avoid large excesses of the reagent. The experimental protocols provided in this guide can be used to validate the specificity of this compound for a particular protein of interest and to assess any potential off-target modifications. This ensures the generation of reliable and accurately interpretable data in research and drug development settings.
References
A Comparative Guide to Thiol Quantification Assays: Evaluating 3-Nitropyridine-2-thiol and its Alternatives
For researchers, scientists, and drug development professionals engaged in studies involving thiol-containing molecules, accurate quantification is paramount. This guide provides a comparative analysis of assays for the determination of thiol groups, with a focus on the performance characteristics of assays using 3-Nitropyridine-2-thiol and its widely used alternatives, Ellman's Reagent (DTNB) and 4,4'-dithiodipyridine (4-DPS).
Performance Comparison of Thiol Quantification Assays
The selection of a suitable thiol quantification assay is often dictated by the required sensitivity and the nature of the sample matrix. While specific performance data for a standalone colorimetric assay using this compound is not extensively documented in publicly available literature, we can infer its potential characteristics based on its structural analogues and present a comparison with established methods. The following table summarizes the key performance parameters for thiol quantification assays based on DTNB and 4-DPS.
| Feature | Ellman's Reagent (DTNB) Assay | 4,4'-dithiodipyridine (4-DPS) Assay | This compound Assay |
| Limit of Detection (LOD) | ~0.5 - 2 µM (Colorimetric) | Picomolar range with HPLC | Data not readily available |
| Limit of Quantification (LOQ) | ~2 - 5 µM (Colorimetric) | Data not readily available | Data not readily available |
| Detection Range | 0.5 - 250 µM[1] | Not specified | Data not readily available |
| Wavelength of Max. Absorbance | 412 nm[1] | 324 nm[2] | Not specified |
| Molar Extinction Coefficient (ε) | ~14,150 M⁻¹cm⁻¹ at pH 8.0 | ~19,800 M⁻¹cm⁻¹ | Data not readily available |
| Advantages | Well-established, simple, and robust method. | Higher sensitivity than DTNB, stable at lower pH. | Potentially higher molar extinction coefficient due to the nitro group, leading to higher sensitivity. |
| Disadvantages | Lower sensitivity, pH-dependent, potential for interference from colored compounds. | Lower solubility in aqueous solutions. | Lack of established protocols and performance data. |
Signaling Pathways and Reaction Mechanisms
The quantification of thiols using these reagents is based on a thiol-disulfide exchange reaction.
Caption: Reaction pathways for thiol quantification.
In a typical assay, the disulfide bond of the reagent is cleaved by a free thiol, resulting in a mixed disulfide and the release of a chromophoric thiol. The amount of the released chromophore, which can be measured spectrophotometrically, is directly proportional to the amount of free thiols in the sample. For a this compound based assay to be colorimetric, it would likely be used in its disulfide form, 3,3'-dinitro-2,2'-dipyridyl disulfide.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for the well-established DTNB and 4-DPS assays.
Experimental Workflow: Thiol Quantification Assay
Caption: General experimental workflow for thiol quantification.
Protocol 1: Thiol Quantification using Ellman's Reagent (DTNB)
This protocol is adapted from standard procedures for the Ellman's assay.[1][3]
1. Reagent Preparation:
- Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
- DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.
- Thiol Standard Stock Solution: Prepare a 10 mM stock solution of a known thiol standard (e.g., L-cysteine) in the Reaction Buffer.
2. Standard Curve Preparation:
- Prepare a series of dilutions of the thiol standard stock solution in the Reaction Buffer to create a standard curve (e.g., from 10 µM to 250 µM).
3. Assay Procedure:
- To 50 µL of each standard or sample in a 96-well plate, add 200 µL of the DTNB solution.
- Incubate the plate at room temperature for 15 minutes, protected from light.
- Measure the absorbance at 412 nm using a microplate reader.
4. Data Analysis:
- Subtract the absorbance of a blank (Reaction Buffer + DTNB solution) from the absorbance of the standards and samples.
- Plot the net absorbance of the standards versus their known concentrations to generate a standard curve.
- Determine the concentration of thiols in the samples by interpolating their net absorbance on the standard curve.
Protocol 2: Thiol Quantification using 4,4'-dithiodipyridine (4-DPS)
This protocol is based on methods that utilize 4-DPS for enhanced sensitivity.[4][5]
1. Reagent Preparation:
- Reaction Buffer: 0.1 M sodium phosphate, pH 7.0, containing 1 mM EDTA.
- 4-DPS Solution: Prepare a 2 mM solution of 4-DPS in ethanol.
- Thiol Standard Stock Solution: Prepare a 1 mM stock solution of a known thiol standard (e.g., glutathione) in the Reaction Buffer.
2. Standard Curve Preparation:
- Prepare a series of dilutions of the thiol standard stock solution in the Reaction Buffer to create a standard curve (e.g., from 1 µM to 50 µM).
3. Assay Procedure:
- To 100 µL of each standard or sample, add 10 µL of the 4-DPS solution.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 324 nm.
4. Data Analysis:
- Follow the same data analysis procedure as described for the DTNB assay, using the absorbance values obtained at 324 nm.
Conclusion
While this compound holds theoretical potential as a sensitive reagent for thiol quantification, the lack of established protocols and performance data makes its direct application challenging for researchers. In contrast, Ellman's Reagent (DTNB) and 4,4'-dithiodipyridine (4-DPS) are well-characterized alternatives with readily available protocols and known performance characteristics. For routine thiol quantification, the DTNB assay offers simplicity and reliability. When higher sensitivity is required, particularly in complex biological samples, the 4-DPS assay, often coupled with HPLC, provides a powerful alternative. Further research is needed to fully evaluate the performance of this compound based assays and establish their potential advantages in specific applications.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 4. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Fluorescent Probes and Spectrophotometric Methods for Thiol Detection
For researchers, scientists, and drug development professionals engaged in the study of cellular redox biology and drug efficacy, the accurate quantification of thiols is of paramount importance. This guide provides an objective comparison between two predominant methodologies for thiol detection: highly sensitive fluorescent probes and the well-established spectrophotometric assay using 2,2'-dithiobis(5-nitropyridine) (DTNP), a close analog of Ellman's reagent. This analysis is supported by experimental data to assist in selecting the most suitable method for specific research needs.
Thiols, such as cysteine and glutathione, are critical for maintaining cellular homeostasis and are implicated in a multitude of physiological and pathological processes. Consequently, the ability to precisely measure their concentrations is essential for advancing our understanding of disease mechanisms and for the development of novel therapeutics.
Performance Comparison: Fluorescent Probes vs. DTNP Assay
The choice between a fluorescent or spectrophotometric method for thiol quantification hinges on the specific requirements of the experiment, including sensitivity, dynamic range, and the biological context.
| Parameter | Fluorescent Probes | 2,2'-dithiobis(5-nitropyridine) (DTNP) Assay |
| Principle | Reaction with thiol leads to a change in fluorescence (e.g., "turn-on" or ratiometric shift). | Reaction with thiol releases a chromophore (5-nitro-2-thiopyridine) that is quantified by absorbance. |
| Sensitivity | High (nanomolar to picomolar range).[1][2] | Moderate (micromolar range). |
| Detection Limit | Can be as low as 0.5 nM.[2] | Typically in the low micromolar range. |
| Instrumentation | Fluorescence microscope, plate reader, or spectrofluorometer. | Spectrophotometer or microplate reader. |
| Live-Cell Imaging | Yes, widely used for in situ and real-time analysis. | No, typically used for lysates and purified systems. |
| Multiplexing | Possible with probes of different spectral properties. | Limited. |
| Interference | Autofluorescence from biological samples. | Absorbance from other cellular components at the measurement wavelength. |
Quantitative Data for Selected Thiol Detection Reagents
The performance of both fluorescent probes and spectrophotometric reagents can be quantified by key parameters such as quantum yield for fluorescent probes and molar extinction coefficient for the chromophore produced in spectrophotometric assays.
Fluorescent Probes
| Probe Class | Specific Probe Example | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) ‡ | Detection Limit |
| Coumarin-based | Coumarin-maleimide | ~430 | ~490 | ~0.02 (unbound), >0.6 (thiol-adduct) | ~1 µM[2] |
| BODIPY-based | BODIPY-maleimide | ~520 | ~590 | ~0.002 (unbound), >0.7 (thiol-adduct) | ~7 µM[2] |
| Rhodamine-based | Rhodamine-maleimide | ~560 | ~580 | Low (unbound), High (thiol-adduct) | ~0.2 µM[3] |
‡ Quantum yields are highly dependent on the specific molecular structure and solvent conditions.
Spectrophotometric Reagent
| Reagent | Chromophore | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 2,2'-dithiobis(5-nitropyridine) (DTNP) | 5-nitro-2-thiopyridine | ~386 | Not well-established in the literature. For a similar compound, 2-thiopyridone, ε is ~8,080 at 343 nm.[4] |
| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | 5-thio-2-nitrobenzoic acid (TNB) | 412 | 14,150[1] |
Due to the lack of a well-established molar extinction coefficient for the product of the DTNP reaction, the widely used DTNB (Ellman's reagent) assay is presented in the experimental protocols as a robust and well-characterized spectrophotometric alternative.
Signaling Pathways and Experimental Workflows
The detection of thiols by both fluorescent probes and DTNP involves specific chemical reactions that result in a measurable signal. These reactions can be visualized as signaling pathways or experimental workflows.
Figure 1. Reaction mechanisms for thiol detection by fluorescent probes and DTNP.
Figure 2. Generalized experimental workflows for thiol detection.
Experimental Protocols
Protocol 1: Cellular Thiol Detection Using a Fluorescent Probe
This protocol provides a general guideline for staining live cells with a thiol-reactive fluorescent probe.
Materials:
-
Thiol-reactive fluorescent probe (e.g., a maleimide-functionalized dye)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live cells cultured on an appropriate imaging dish or plate
-
Fluorescence microscope with suitable filter sets
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the fluorescent probe in anhydrous DMSO. Store this stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and allow them to adhere overnight in a CO₂ incubator.
-
Probe Loading: On the day of the experiment, dilute the fluorescent probe stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed serum-free medium or PBS. Remove the culture medium from the cells and add the probe-containing solution.
-
Incubation: Incubate the cells with the probe for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically for each cell type and probe.
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with warm PBS or culture medium to remove any unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.
Protocol 2: Spectrophotometric Thiol Quantification using DTNB (Ellman's Assay)
This protocol describes the quantification of thiols in a solution, such as a cell lysate, using DTNB.[5][6][7][8][9]
Materials:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Thiol standard solution (e.g., L-cysteine or glutathione) of a known concentration
-
Sample containing an unknown concentration of thiols (e.g., cell lysate)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Reaction Buffer and allow it to equilibrate to room temperature.
-
Prepare a 4 mg/mL DTNB stock solution in the Reaction Buffer.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of a thiol standard (e.g., 1.5 mM L-cysteine) in the Reaction Buffer.
-
Perform serial dilutions of the standard stock solution to create a standard curve (e.g., 0 to 1.5 mM).
-
-
Assay:
-
In a microplate well or a cuvette, add 50 µL of the sample or standard.
-
Add 50 µL of the DTNB solution to each well/cuvette.
-
Incubate the reaction mixture at room temperature for 15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance of the solution at 412 nm against a blank containing all reagents except the thiol sample/standard.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of thiols in the sample by interpolating its absorbance value on the standard curve.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the thiol.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. interchim.fr [interchim.fr]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. benchchem.com [benchchem.com]
Assessing the Specificity of 3-Nitropyridine-2-thiol for Cysteine Thiols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective modification of cysteine residues in proteins is a cornerstone of modern chemical biology and drug development. The unique nucleophilicity of the cysteine thiol group allows for targeted labeling, enabling the study of protein function, the development of antibody-drug conjugates (ADCs), and the design of covalent inhibitors. 3-Nitropyridine-2-thiol and its derivatives represent a class of thiol-reactive compounds that operate via a thiol-disulfide exchange mechanism. This guide provides a comparative assessment of this compound's specificity for cysteine thiols against other commonly used reagents, supported by available experimental data and detailed protocols.
Executive Summary
Key Findings:
-
Specificity: Thiol-disulfide exchange reagents like 2-thiopyridines are generally highly specific for thiols. The reaction of this compound is expected to be highly selective for cysteine residues over other nucleophilic amino acids such as lysine and histidine, particularly at physiological pH.
-
Reversibility: The resulting disulfide bond from the reaction of this compound is reversible in the presence of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This can be an advantage for applications requiring the release of a payload but a disadvantage where stable conjugation is desired.
-
Alternative Reagents: Maleimides, iodoacetamides, and vinyl sulfones are widely used alternatives with extensive characterization. Maleimides offer fast reaction kinetics but the resulting thioether bond can be unstable. Iodoacetamides form stable thioether bonds but can exhibit off-target reactivity with other amino acid residues. Vinyl sulfones also form stable thioether bonds and generally exhibit good selectivity.
Comparison of Cysteine Thiol-Reactive Reagents
The following tables summarize the key performance characteristics of this compound (inferred) and its main alternatives.
| Feature | This compound (Inferred) | Maleimides | Iodoacetamides | Vinyl Sulfones |
| Reaction Type | Thiol-Disulfide Exchange | Michael Addition | Nucleophilic Substitution (S | Michael Addition |
| Resulting Bond | Disulfide (-S-S-) | Thioether (-S-C-) | Thioether (-S-C-) | Thioether (-S-C-) |
| Bond Stability | Reversible with reducing agents | Generally stable, but can undergo retro-Michael reaction | Stable | Stable |
| Optimal pH | ~7-8 | 6.5-7.5[1] | 7.5-8.5 | ~8-9 |
| Selectivity for Cysteine | High | High (at pH < 7.5) | Moderate (can react with His, Met, Lys at higher pH) | High |
Quantitative Reactivity Data for Common Thiol-Reactive Probes [2]
| Reagent Class | Example Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) with Cysteine (pH 7.4, 25°C) |
| Maleimide | N-ethylmaleimide | ~1 x 10³ |
| Iodoacetamide | Iodoacetamide | ~1 x 10¹ |
| Vinyl Sulfone | Phenyl vinyl sulfone | ~4.0 x 10¹ |
Note: Quantitative kinetic data for the reaction of this compound with cysteine could not be located in the reviewed literature. The reactivity is expected to be influenced by the electron-withdrawing nitro group.
Signaling Pathway: The Keap1-Nrf2 Antioxidant Response
The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the cellular response to oxidative and electrophilic stress. The activity of this pathway is exquisitely sensitive to the modification of specific cysteine residues within the Keap1 protein, which acts as a sensor for cellular stress.
Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), specific cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.[2][3][4]
Figure 1. The Keap1-Nrf2 signaling pathway.
Experimental Workflow: Cysteine Thiol Modification
The general workflow for labeling cysteine residues in a protein involves several key steps, regardless of the specific reagent used.
Figure 2. General experimental workflow for cysteine modification.
Experimental Protocols
Detailed protocols for the most common cysteine labeling chemistries are provided below.
Protocol 1: Protein Labeling with Maleimides
This protocol provides a typical procedure for labeling proteins with maleimide-functionalized probes.[5][6][7]
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
Labeling Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 6.5-7.5, degassed
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Maleimide-functionalized probe
-
Anhydrous DMSO or DMF
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Probe Preparation: Dissolve the maleimide probe in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10-20 fold molar excess of the probe stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent to a final concentration of ~10-fold molar excess over the maleimide probe.
-
Purification: Remove excess, unreacted probe by size-exclusion chromatography or dialysis.
-
Characterization: Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE and mass spectrometry.
Protocol 2: Protein Labeling with Iodoacetamides
This protocol outlines a general procedure for labeling proteins with iodoacetamide-functionalized probes.[3][4][8]
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
Labeling Buffer: 50 mM Tris or HEPES buffer, pH 7.5-8.5
-
Reducing Agent: DTT or TCEP
-
Iodoacetamide-functionalized probe
-
Anhydrous DMSO or DMF
-
Quenching Reagent: DTT or L-cysteine
-
Purification column
Procedure:
-
Protein Preparation and Reduction: Dissolve the protein in the labeling buffer. Add a reducing agent (e.g., 10 mM DTT) and incubate at 37°C for 1 hour to reduce disulfide bonds. If DTT is used, it must be removed prior to adding the iodoacetamide probe.
-
Probe Preparation: Dissolve the iodoacetamide probe in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
Alkylation: Add a 2-fold molar excess of the iodoacetamide probe over the protein. Incubate for 1-2 hours at room temperature in the dark.
-
Quenching: Stop the reaction by adding a quenching reagent.
-
Purification: Remove excess, unreacted probe by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the labeled protein by SDS-PAGE and mass spectrometry.
Protocol 3: Protein Labeling with Vinyl Sulfones
This protocol provides a general procedure for labeling proteins with vinyl sulfone-functionalized probes.[1][9][10]
Materials:
-
Protein of interest with accessible cysteine residue(s)
-
Labeling Buffer: 50-100 mM phosphate or borate buffer, pH 8.0-9.0
-
Reducing Agent (optional): TCEP
-
Vinyl sulfone-functionalized probe
-
Anhydrous DMSO or DMF
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Purification column
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer. If necessary, reduce disulfide bonds with TCEP.
-
Probe Preparation: Prepare a stock solution of the vinyl sulfone probe in DMSO or DMF.
-
Labeling Reaction: Add a 10-50 fold molar excess of the vinyl sulfone probe to the protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching reagent to consume any unreacted vinyl sulfone.
-
Purification: Purify the labeled protein using size-exclusion chromatography.
-
Characterization: Confirm labeling and assess purity using appropriate analytical techniques.
Conclusion
This compound holds promise as a selective reagent for the modification of cysteine thiols through a reversible disulfide linkage. While direct quantitative comparisons with other reagents are lacking, its mechanism of action suggests high specificity. For applications requiring stable, irreversible conjugation, maleimides, iodoacetamides, and vinyl sulfones remain the more characterized and widely adopted choices. The selection of the optimal reagent will depend on the specific experimental requirements, including the desired stability of the conjugate, the pH tolerance of the protein, and the potential for off-target reactions. Further research into the quantitative reactivity and specificity of this compound is warranted to fully establish its utility in the toolkit of protein chemists and drug developers.
References
- 1. A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biotium.com [biotium.com]
- 8. lab.rockefeller.edu [lab.rockefeller.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Thiol Quantification Methods: Evaluating Reproducibility and Accuracy for Researchers
For researchers, scientists, and drug development professionals, the precise quantification of thiol groups is a critical aspect of various experimental workflows, from protein characterization to drug efficacy studies. While a variety of methods exist for this purpose, this guide provides a comprehensive comparison of the reproducibility and accuracy of established techniques, with a focus on spectrophotometric assays. Due to a lack of available scientific literature on the performance of 3-Nitropyridine-2-thiol based methods for thiol quantification, this guide will focus on the widely used Ellman's assay (DTNB) and other common alternatives, providing supporting data and detailed protocols to inform your selection of the most suitable method for your research needs.
Introduction to Thiol Quantification
Thiols, characterized by the presence of a sulfhydryl (-SH) group, play pivotal roles in biological systems. They are integral to protein structure and function, act as antioxidants, and participate in various enzymatic reactions. The ability to accurately measure the concentration of thiols is therefore essential in fields ranging from biochemistry and molecular biology to pharmaceutical development. The ideal thiol quantification method should be reproducible, accurate, sensitive, and specific. This guide will delve into the performance of commonly employed methods to assist you in making an informed choice.
Comparison of Thiol Quantification Methods
The selection of a suitable thiol quantification method depends on several factors, including the nature of the sample, the required sensitivity, and the available instrumentation. Below is a comparison of the most common spectrophotometric methods.
| Method | Principle | Molar Extinction Coefficient (ε) | Typical Reproducibility (CV%) | Advantages | Disadvantages |
| Ellman's Assay (DTNB) | Reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a thiol to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻), measured at 412 nm. | 14,150 M⁻¹cm⁻¹ at pH 8.0[1] | 1-5% | Simple, rapid, and cost-effective. Well-established with a large body of literature. | Susceptible to interference from other nucleophiles and compounds that absorb at 412 nm. pH-dependent reaction rate. Can be affected by light exposure.[2] |
| 4,4'-Dithiodipyridine (4-PDS) Assay | Reaction of 4,4'-dithiodipyridine with a thiol to produce 4-thiopyridone, measured at ~324 nm. | ~19,800 M⁻¹cm⁻¹ | 2-6% | Higher molar extinction coefficient than DTNB, leading to greater sensitivity. Less pH-dependent than DTNB. | Reagent can be less stable than DTNB. |
| Fluorescent Labeling Assays | Reaction of a thiol with a fluorogenic reagent (e.g., maleimides, monobromobimane) leading to a fluorescent product. | N/A (fluorescence intensity is measured) | 5-15% | High sensitivity, suitable for low concentration samples. Can be used for in-cell measurements. | Can be more expensive. Susceptible to quenching and autofluorescence from sample components. |
Experimental Protocols
Ellman's Assay (DTNB) Protocol for Protein Thiol Quantification
This protocol is a standard procedure for the determination of free thiol groups in protein samples.
Materials:
-
Ellman's Reagent (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0) containing 1 mM EDTA
-
Protein sample
-
Cysteine or Glutathione (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of DTNB in the phosphate buffer.
-
Prepare a series of standard solutions of cysteine or glutathione in the phosphate buffer (e.g., 0, 10, 25, 50, 75, 100 µM).
-
-
Assay:
-
To 950 µL of phosphate buffer, add 50 µL of the protein sample or standard.
-
Add 50 µL of the 10 mM DTNB stock solution.
-
Mix gently and incubate at room temperature for 15 minutes, protected from light.[2]
-
-
Measurement:
-
Measure the absorbance of the solution at 412 nm using the phosphate buffer with DTNB as a blank.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of thiols in the protein sample by interpolating its absorbance on the standard curve.
-
Alternatively, the thiol concentration can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.
-
Visualizing the Thiol Quantification Workflow
The following diagram illustrates the general workflow for a colorimetric thiol quantification assay, such as the Ellman's assay.
Caption: General workflow for colorimetric thiol quantification.
Conclusion
The accurate and reproducible quantification of thiols is crucial for many areas of scientific research and drug development. While the request specifically mentioned this compound based methods, a thorough review of the scientific literature did not yield sufficient data to perform a comparative analysis of their performance. However, this guide provides a detailed comparison of well-established and validated methods, with a particular focus on the widely adopted Ellman's assay. The choice of the most appropriate method will ultimately depend on the specific requirements of the experiment, including sensitivity needs, sample complexity, and available resources. For routine and cost-effective thiol quantification, the DTNB assay remains a robust and reliable choice. For applications requiring higher sensitivity, fluorescent-based methods offer a powerful alternative. Researchers are encouraged to validate their chosen method with appropriate standards to ensure the accuracy and reproducibility of their results.
References
A Researcher's Guide to Quantifying Free Sulfhydryl Groups: A Comparative Analysis of Leading Reagents
For researchers, scientists, and drug development professionals, the accurate quantification of free sulfhydryl (thiol) groups is a critical parameter in understanding protein structure, function, and stability. This guide provides a critical evaluation of the most common reagents used for this purpose, offering a direct comparison of their performance based on experimental data and outlining detailed protocols for their application.
The selection of an appropriate reagent for determining free sulfhydryl groups hinges on several factors, including the nature of the sample, the required sensitivity, and the available instrumentation. This guide will delve into the principles, advantages, and limitations of three major classes of reagents: the classic chromogenic Ellman's reagent (DTNB), versatile maleimide-based fluorescent probes, and sensitive iodoacetamide-based fluorescent probes.
Comparative Performance of Sulfhydryl Detection Reagents
The following table summarizes the key performance characteristics of the most widely used reagents for sulfhydryl quantification. This data has been compiled from various research articles and application notes to provide a clear and objective comparison.
| Reagent Class | Specific Reagent Example | Principle of Detection | Limit of Detection (LOD) | Advantages | Disadvantages |
| Chromogenic | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) | Colorimetric | ~1-10 µM[1][2] | Simple, cost-effective, well-established method[2] | Lower sensitivity, potential for interference from colored compounds, electrostatic repulsion with some proteins[2][3] |
| Fluorescent (Maleimide) | N-(1-pyrenyl)maleimide (NPM) | Fluorescence | Down to nM range[1] | High sensitivity, specific for thiols at neutral pH[4] | Fluorescence can be influenced by the local protein environment[1] |
| Fluorescent (Maleimide) | BODIPY-based Maleimides | Fluorescence | Down to nM range[5][6] | High sensitivity, photostable, tunable spectral properties[7][8] | Can exhibit aggregation-caused quenching in aqueous solutions[6] |
| Fluorescent (Iodoacetamide) | 5-Iodoacetamidofluorescein (5-IAF) | Fluorescence | Down to nM range[7] | High sensitivity, good water solubility[7] | Less selective than maleimides at higher pH[1] |
| Fluorescent (Other) | Coumarin-derived probes | Fluorescence ("Turn-on") | Down to nM range[9] | High signal-to-background ratio[9] | Can be sensitive to environmental factors |
| Mass Spectrometry | Maleimide-PEG₂-Biotin + LC-MS | Mass Shift | ~0.02 mol SH/mol protein[10][11] | Provides location of free sulfhydryls, high specificity and sensitivity[1][10] | Requires specialized instrumentation and expertise, more complex workflow[12] |
Reaction Mechanisms and Experimental Workflows
To aid in the selection and application of these reagents, the following diagrams illustrate their fundamental reaction mechanisms and a typical experimental workflow for sulfhydryl quantification.
Reaction Principles of Sulfhydryl Detection Reagents
Caption: Reaction mechanisms of common sulfhydryl-reactive probes.
General Experimental Workflow for Sulfhydryl Quantification
Caption: A generalized workflow for the quantification of free sulfhydryl groups.
Detailed Experimental Protocols
The following are representative protocols for the quantification of free sulfhydryl groups using Ellman's Reagent and a generic fluorescent maleimide probe.
Protocol 1: Quantification of Free Sulfhydryl Groups using Ellman's Reagent (DTNB)
This protocol is adapted from widely used methods for the colorimetric determination of free thiols in protein solutions.[2][13][14][15]
Materials:
-
Ellman's Reagent (DTNB) stock solution (e.g., 4 mg/mL in reaction buffer)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine or Glutathione (GSH) standard solution for standard curve
-
Protein sample of unknown sulfhydryl content
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of known concentrations of a cysteine or GSH standard in the reaction buffer. A typical range would be from 0 to 100 µM.
-
To each standard concentration, add the DTNB stock solution to a final concentration of 0.1 mM.
-
Incubate at room temperature for 15 minutes.[2]
-
Measure the absorbance of each standard at 412 nm.
-
Plot the absorbance at 412 nm versus the known thiol concentration to generate a standard curve.
-
-
Sample Measurement:
-
Prepare the protein sample in the reaction buffer.
-
Add the DTNB stock solution to the protein sample to a final concentration of 0.1 mM.
-
Prepare a blank sample containing the protein in the reaction buffer without DTNB to correct for any background absorbance.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance of the sample at 412 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the sample.
-
Determine the concentration of free sulfhydryl groups in the sample by interpolating the corrected absorbance value on the standard curve.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0 is a commonly cited value, though it can vary slightly with conditions), b is the path length, and c is the molar concentration.[16]
-
Protocol 2: Quantification of Free Sulfhydryl Groups using a Fluorescent Maleimide Probe
This protocol provides a general framework for using a fluorescent maleimide probe. Specific conditions such as excitation/emission wavelengths and incubation times may need to be optimized for the particular probe being used.
Materials:
-
Fluorescent maleimide probe stock solution (e.g., in DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 6.5-7.5.[4] It is crucial to avoid primary amines in the buffer if the maleimide has a secondary amine-reactive group.
-
Cysteine or Glutathione (GSH) standard solution for standard curve
-
Protein sample of unknown sulfhydryl content
-
Fluorometer or microplate reader with appropriate excitation and emission filters
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of known concentrations of a cysteine or GSH standard in the reaction buffer. The concentration range will depend on the sensitivity of the probe.
-
Add the fluorescent maleimide probe to each standard to a final concentration typically in the low micromolar range (e.g., 1-10 µM). The probe should be in molar excess of the highest thiol concentration.
-
Incubate in the dark at room temperature for a specified time (e.g., 30-60 minutes) to allow for complete reaction.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe.
-
Plot the fluorescence intensity versus the known thiol concentration to generate a standard curve.
-
-
Sample Measurement:
-
Prepare the protein sample in the reaction buffer.
-
Add the fluorescent maleimide probe to the protein sample to the same final concentration used for the standard curve.
-
Prepare a blank sample containing the protein in the reaction buffer without the fluorescent probe to correct for any background fluorescence.
-
Incubate in the dark under the same conditions as the standards.
-
Measure the fluorescence intensity of the sample.
-
-
Calculation:
-
Subtract the fluorescence of the blank from the fluorescence of the sample.
-
Determine the concentration of free sulfhydryl groups in the sample by interpolating the corrected fluorescence value on the standard curve.
-
Conclusion
The choice of reagent for quantifying free sulfhydryl groups is a critical decision in experimental design. For routine, cost-effective measurements where high sensitivity is not paramount, Ellman's reagent remains a reliable choice. However, for applications demanding higher sensitivity, or for the analysis of low-abundance proteins, fluorescent probes based on maleimide or iodoacetamide chemistry offer significant advantages. For the most detailed analysis, including the precise location of free thiols, mass spectrometry-based methods, despite their complexity, are unparalleled. By understanding the principles and protocols outlined in this guide, researchers can make an informed decision to select the most appropriate reagent for their specific needs, ensuring accurate and reliable quantification of free sulfhydryl groups in their samples.
References
- 1. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Comparison of Ellman's reagent with N-(1-pyrenyl)maleimide for the determination of free sulfhydryl groups in reduced cellobiohydrolase I from Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A BODIPY-Based Probe Enables Fluorogenicity via Thiol-Dependent Modulation of Fluorophore Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. BODIPY-Based Fluorescent Probes for Biothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel fluorogenic probe for the investigation of free thiols: Application to kinetic measurements of acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol Online: Quantitative Determination of Peptides by Sulfhydryl (-SH) Groups [protocol-online.org]
- 15. interchim.fr [interchim.fr]
- 16. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Nitropyridine-2-thiol: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of 3-Nitropyridine-2-thiol (CAS RN: 38240-29-8), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1] This compound is classified as a combustible solid and is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[2]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes.[1][3] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A dust respirator should be used if dust or aerosol will be generated.[1][3] | To avoid inhalation of vapors and dust.[1] |
Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][4] An emergency eyewash station and safety shower must be readily accessible.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Small Spills: For minor spills that can be cleaned up within 10 minutes by trained personnel, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][4] Sweep the collected material into a sealed, airtight container for hazardous waste disposal, taking care not to disperse dust.[3][5]
-
Large Spills: For significant spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1][4]
Step-by-Step Disposal Procedure
All waste containing this compound must be treated as hazardous waste and disposed of in compliance with all local, state, and federal regulations.[1][6]
-
Waste Identification and Segregation:
-
Classify all materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), as hazardous waste.[1]
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1][4]
-
-
Waste Collection and Labeling:
-
Storage:
-
Final Disposal:
-
The recommended disposal method is incineration.[7] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[3][5]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. It is the waste generator's responsibility to ensure compliance with all applicable laws and regulations.[5]
-
Chemical and Physical Properties Overview
A summary of key data for this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 38240-29-8[3] |
| Molecular Formula | C5H4N2O2S[3] |
| Molecular Weight | 156.16 g/mol |
| Appearance | Light yellow to brown powder/crystal[8] |
| Melting Point | 169-175 °C |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Damage 1, Skin Irritant 2, STOT SE 3 |
| Decomposition Products | Upon combustion, may generate poisonous fumes including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides.[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. This compound | 38240-29-8 | TCI AMERICA [tcichemicals.com]
Personal protective equipment for handling 3-Nitropyridine-2-thiol
Essential Safety and Handling Guide for 3-Nitropyridine-2-thiol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] Due to the presence of a thiol group, it is also likely to have a strong, unpleasant odor.[2] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[3]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE):
A multi-layered PPE approach is required for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or Viton® gloves are recommended for handling pyridine-containing compounds, as nitrile gloves are not recommended.[3][4] Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting chemical splash goggles should be worn at all times.[4] A face shield is recommended when there is a significant risk of splashing or dust generation. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes. |
| Respiratory Protection | Respirator | If dust formation is likely or if working outside of a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates.[5] |
Operational Plan for Safe Handling
A systematic, step-by-step approach is crucial for the safe handling of this compound.
1. Preparation and Pre-handling:
-
Review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare a designated work area within a certified chemical fume hood.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
2. Weighing and Transferring:
-
Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Use a dedicated, labeled spatula and weighing paper for this chemical.
-
Handle the solid gently to minimize the generation of airborne dust.
-
Close the container tightly immediately after dispensing the required amount.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled with the chemical name and associated hazards.
-
Avoid direct contact with skin, eyes, and clothing.
-
If heating the substance, ensure adequate ventilation and be aware of the potential for decomposition, which may release toxic fumes of carbon, nitrogen, and sulfur oxides.
-
Use a bleach trap for any reactions that may release volatile thiols.[6][7]
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[3]
-
The storage area should be clearly marked with the appropriate hazard signs.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.[4][8]
1. Waste Segregation and Collection:
-
Solid Waste: Collect surplus or expired this compound, along with any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.
-
Liquid Waste: If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with other contents in the container. Do not mix with incompatible waste streams.[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[4]
2. Decontamination of Equipment:
-
All glassware, spatulas, and other equipment that have come into contact with this compound should be decontaminated immediately after use.
-
Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical. Collect this rinsate as hazardous liquid waste.
-
Immerse the rinsed equipment in a freshly prepared 1:1 bleach-water solution within a fume hood and allow it to soak for at least 24 hours to oxidize the thiol group.[7][9]
-
After soaking, rinse the equipment thoroughly with water before washing with laboratory detergent.
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of all hazardous waste.[10]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes.[11] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Management:
-
Small Spills (in a fume hood):
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and restrict access.
-
Alert others in the vicinity.
-
Contact your institution's EHS department or emergency response team immediately.[3]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 6. benchchem.com [benchchem.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Skin Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
